Penetratin
説明
a drug carrier derived from Drosophila Antennapedia protein
特性
分子式 |
C104H169N35O19S |
|---|---|
分子量 |
2245.7 g/mol |
IUPAC名 |
(2S)-N-[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]pentanediamide |
InChI |
InChI=1S/C104H169N35O19S/c1-6-58(3)84(139-95(152)75(40-42-82(111)141)126-87(144)65(109)30-23-48-120-102(114)115)100(157)133-71(36-18-22-47-108)94(151)138-85(59(4)7-2)101(158)137-79(54-62-57-124-67-32-14-12-29-64(62)67)98(155)134-77(52-60-26-9-8-10-27-60)96(153)131-74(39-41-81(110)140)92(149)136-80(55-83(112)142)99(156)130-73(38-25-50-122-104(118)119)89(146)128-72(37-24-49-121-103(116)117)90(147)132-76(43-51-159-5)93(150)127-70(35-17-21-46-107)91(148)135-78(53-61-56-123-66-31-13-11-28-63(61)66)97(154)129-69(34-16-20-45-106)88(145)125-68(86(113)143)33-15-19-44-105/h8-14,26-29,31-32,56-59,65,68-80,84-85,123-124H,6-7,15-25,30,33-55,105-109H2,1-5H3,(H2,110,140)(H2,111,141)(H2,112,142)(H2,113,143)(H,125,145)(H,126,144)(H,127,150)(H,128,146)(H,129,154)(H,130,156)(H,131,153)(H,132,147)(H,133,157)(H,134,155)(H,135,148)(H,136,149)(H,137,158)(H,138,151)(H,139,152)(H4,114,115,120)(H4,116,117,121)(H4,118,119,122)/t58-,59-,65-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,84-,85-/m0/s1 |
InChIキー |
MCYTYTUNNNZWOK-LCLOTLQISA-N |
製品の起源 |
United States |
Foundational & Exploratory
Penetratin Peptide: A Technical Guide to Cellular Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Penetratin, a 16-amino acid peptide derived from the third helix of the Drosophila melanogaster Antennapedia homeodomain, has emerged as a significant tool in the field of molecular biology and drug delivery.[1][2] As a member of the cell-penetrating peptide (CPP) family, this compound possesses the remarkable ability to traverse cellular membranes and facilitate the intracellular delivery of a wide array of cargo molecules, ranging from small molecules to large proteins and nucleic acids.[3][4][5] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, quantitative delivery efficiency, and key experimental protocols for its synthesis and evaluation.
Core Concepts
Structure and Properties
This compound is a cationic and amphipathic peptide with the following amino acid sequence: Arg-Gln-Ile-Lys-Ile-Trp-Phe-Gln-Asn-Arg-Arg-Met-Lys-Trp-Lys-Lys (RQIKIWFQNRRMKWKK).[2] Its structure is characterized by a high proportion of basic residues (arginine and lysine), contributing to its positive charge, and hydrophobic residues (tryptophan and isoleucine), which are crucial for its interaction with the lipid bilayer of cell membranes.[6]
Mechanism of Cellular Uptake
The precise mechanism of this compound's cellular uptake is a subject of ongoing research, with evidence suggesting multiple pathways that can be influenced by factors such as peptide concentration, cargo type and size, and the specific cell line.[7] The two primary proposed mechanisms are direct translocation and endocytosis.[7]
Direct Translocation: This energy-independent process involves the direct penetration of the plasma membrane. One of the leading models for this pathway is the "inverted micelle" formation.[8][9][10][11] In this model, the positively charged this compound interacts with the negatively charged phospholipids (B1166683) of the outer membrane leaflet, inducing a local membrane curvature. This leads to the formation of a transient, inverted micelle structure that encapsulates the peptide and its cargo, facilitating their passage across the hydrophobic core of the membrane and into the cytoplasm.[8][9]
Endocytosis: This is an energy-dependent process involving the engulfment of the peptide and its cargo by the cell membrane to form intracellular vesicles.[7] Several endocytic pathways have been implicated in this compound uptake, including:
-
Clathrin-Mediated Endocytosis: This pathway involves the formation of clathrin-coated pits at the plasma membrane, which invaginate to form clathrin-coated vesicles containing this compound and its cargo. Key proteins involved in this process include clathrin, adaptor protein 2 (AP2), and dynamin.[1][12][13][14]
-
Caveolin-Mediated Endocytosis: This pathway utilizes flask-shaped invaginations of the plasma membrane called caveolae, which are rich in cholesterol and sphingolipids. The formation and internalization of caveolae are driven by caveolin proteins.[15][16][17][18]
Quantitative Data on Delivery Efficiency
The efficiency of this compound-mediated delivery has been quantitatively assessed in various studies, often in comparison to other well-known CPPs like TAT and Pep-1.
Cellular Uptake of Fluorescently Labeled Peptides
The uptake of fluorescently labeled this compound varies with concentration and cell type.
| CPP | Cell Line | Concentration | Uptake (pmol/mg of protein) |
| This compound | CHO | 1 µM | ~150 |
| 5 µM | ~600 | ||
| HeLa | 1 µM | ~125 | |
| 5 µM | ~500 | ||
| TAT | CHO | 1 µM / 5 µM | Negligible |
| HeLa | 1 µM / 5 µM | Negligible | |
| Data adapted from El-Andaloussi et al., 2007. Cells were treated for 1 hour with the fluorescently labeled peptides.[19] |
Protein Cargo Delivery Efficiency
This compound can effectively deliver protein cargo into cells, although its efficiency can be influenced by the nature of the cargo and the linkage strategy.
| CPP | Cargo | Linkage | Concentration | Uptake (pmol/mg of protein) |
| This compound | FITC-Streptavidin | Co-incubation | 5 µM | ~25 |
| TP10 | FITC-Streptavidin | Co-incubation | 5 µM | ~40 |
| TAT | FITC-Streptavidin | Co-incubation | 5 µM | Negligible |
| This compound | Biotinylated-Avidin | Pre-incubation | 5 µM | ~15 |
| TP10 | Biotinylated-Avidin | Pre-incubation | 5 µM | ~30 |
| TAT | Biotinylated-Avidin | Pre-incubation | 5 µM | ~5 |
| Data adapted from El-Andaloussi et al., 2007.[3] |
Experimental Protocols
Synthesis of this compound via Fmoc Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of this compound using the standard Fmoc/tBu strategy.
1. Resin Preparation:
- Start with a Rink Amide resin (for a C-terminal amide).
- Swell the resin in dimethylformamide (DMF) for 1-2 hours in a reaction vessel.
2. Amino Acid Coupling Cycle (repeated for each amino acid in the sequence from C-terminus to N-terminus):
- Fmoc Deprotection:
- Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes.
- Drain and repeat the treatment for 15 minutes.
- Wash the resin thoroughly with DMF (5 times), isopropanol (B130326) (3 times), and DMF (5 times).
- Amino Acid Activation and Coupling:
- Dissolve the Fmoc-protected amino acid (3 equivalents to the resin substitution) and a coupling agent such as HBTU (2.9 equivalents) in DMF.
- Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid solution to activate it.
- Immediately add the activated amino acid solution to the resin.
- Allow the coupling reaction to proceed for 1-2 hours with gentle agitation.
- Washing:
- Wash the resin with DMF (5 times) to remove excess reagents.
- Monitoring:
- Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction).
3. Cleavage and Deprotection:
- After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with dichloromethane (B109758) (DCM).
- Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)) for 2-3 hours at room temperature.
- Precipitate the cleaved peptide in cold diethyl ether.
- Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
4. Purification and Analysis:
- Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Confirm the identity and purity of the synthesized this compound using mass spectrometry.
Quantitative Cellular Uptake Assay using Flow Cytometry
This protocol describes the quantification of fluorescently labeled this compound uptake by cells.
1. Cell Preparation:
- Seed cells (e.g., HeLa or CHO) in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.
- Incubate the cells overnight under standard culture conditions (37°C, 5% CO2).
2. Peptide Treatment:
- Prepare solutions of FITC-labeled this compound at various concentrations (e.g., 1 µM, 5 µM, 10 µM) in serum-free cell culture medium.
- Wash the cells once with phosphate-buffered saline (PBS).
- Add the FITC-Penetratin solutions to the respective wells.
- Incubate for a defined period (e.g., 1 hour) at 37°C.
3. Cell Harvesting and Staining:
- Wash the cells three times with PBS to remove any non-internalized peptide.
- Detach the cells from the plate using trypsin-EDTA.
- Neutralize the trypsin with complete medium and transfer the cell suspension to a microcentrifuge tube.
- Centrifuge the cells and resuspend the pellet in ice-cold FACS buffer (PBS containing 1% fetal bovine serum).
- To distinguish between live and dead cells, add a viability dye (e.g., Propidium Iodide) just before analysis.
4. Flow Cytometry Analysis:
- Analyze the cell suspension using a flow cytometer equipped with the appropriate lasers and filters for FITC and the viability dye.
- Gate on the live cell population.
- Quantify the mean fluorescence intensity (MFI) of the FITC signal in the live cell population for each treatment condition.
- Use untreated cells as a negative control to establish background fluorescence.
Calcein (B42510) Leakage Assay for Membrane Permeabilization
This assay assesses the ability of this compound to disrupt lipid membranes.
1. Preparation of Calcein-Loaded Vesicles:
- Prepare a lipid film by dissolving a lipid mixture (e.g., DOPC:DOPG 8:2 molar ratio) in chloroform, followed by evaporation of the solvent under a stream of nitrogen and then under vacuum.
- Hydrate the lipid film with a solution of calcein (e.g., 50 mM in buffer) to form multilamellar vesicles.
- Subject the vesicle suspension to several freeze-thaw cycles.
- Extrude the vesicles through a polycarbonate membrane with a defined pore size (e.g., 100 nm) to create large unilamellar vesicles (LUVs).
- Separate the calcein-loaded LUVs from free calcein using a size-exclusion chromatography column.
2. Fluorescence Measurement:
- Dilute the calcein-loaded LUVs in a cuvette with buffer to a suitable concentration.
- Monitor the baseline fluorescence of the calcein (excitation ~490 nm, emission ~520 nm). The fluorescence should be low due to self-quenching at high concentrations inside the vesicles.
- Add a solution of this compound to the cuvette and continuously record the fluorescence intensity over time.
- As a positive control for 100% leakage, add a detergent (e.g., Triton X-100) at the end of the experiment to completely disrupt the vesicles.
3. Data Analysis:
- Calculate the percentage of calcein leakage induced by this compound at different concentrations using the following formula:
- % Leakage = [(F - F0) / (Fmax - F0)] * 100
- Where F is the fluorescence at a given time after adding this compound, F0 is the initial baseline fluorescence, and Fmax is the maximum fluorescence after adding the detergent.
Visualizations of Signaling Pathways and Workflows
Caption: Proposed mechanism of direct translocation via inverted micelle formation.
Caption: Clathrin-mediated endocytosis pathway for this compound uptake.
Caption: Caveolin-mediated endocytosis pathway for this compound uptake.
Caption: Workflow for quantitative cellular uptake analysis by flow cytometry.
Conclusion
This compound remains a versatile and widely studied cell-penetrating peptide with significant potential in research and therapeutic applications. Its ability to deliver a diverse range of cargo molecules across the cell membrane makes it a valuable tool for drug development professionals. A thorough understanding of its mechanisms of action, coupled with robust and standardized experimental protocols, is crucial for optimizing its application and advancing its potential from the laboratory to clinical settings. The quantitative data and detailed methodologies provided in this guide serve as a foundational resource for researchers seeking to harness the power of this compound for intracellular delivery.
References
- 1. Imaging and Modeling the Dynamics of Clathrin-Mediated Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Elucidation of Cell-Penetrating this compound Peptide in Model Membranes at Atomic Level: Probing Hydrophobic Interactions in the Blood-Brain-Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cargo-dependent cytotoxicity and delivery efficacy of cell-penetrating peptides: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein cargo delivery properties of cell-penetrating peptides. A comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimizing Cell-Penetrating Peptide Selection for Intracellular Delivery of Diverse Molecules | Blog | Biosynth [biosynth.com]
- 6. Membrane interaction and cellular internalization of this compound peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.aip.org [pubs.aip.org]
- 9. pubs.aip.org [pubs.aip.org]
- 10. Inverted micelle formation of cell-penetrating peptide studied by coarse-grained simulation: importance of attractive force between cell-penetrating peptides and lipid head group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Measuring the hierarchy of molecular events during clathrin-mediated endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Clathrin-Mediated Endocytosis - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Weak Molecular Interactions in Clathrin-Mediated Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Caveolin-Mediated Endocytosis: Bacterial Pathogen Exploitation and Host–Pathogen Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of Peptide and Protein Ligands for the Caveolin-scaffolding Domain | Semantic Scholar [semanticscholar.org]
- 17. Identification of peptide and protein ligands for the caveolin-scaffolding domain. Implications for the interaction of caveolin with caveolae-associated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Evaluating Caveolin Interactions: Do Proteins Interact with the Caveolin Scaffolding Domain through a Widespread Aromatic Residue-Rich Motif? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Penetratin mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of Penetratin
Introduction
This compound, a 16-amino acid peptide (RQIKIWFQNRRMKWKK), is one of the most extensively studied cell-penetrating peptides (CPPs).[1][2] Derived from the third helix of the Drosophila Antennapedia homeodomain, it possesses the remarkable ability to traverse cellular membranes and facilitate the intracellular delivery of a wide array of cargo molecules, from small molecules to large proteins and nucleic acids.[2][3][4] Its cationic and amphipathic nature, conferred by a high content of basic (arginine, lysine) and hydrophobic (tryptophan) residues, is fundamental to its mechanism of action.[4][5] This guide provides a comprehensive technical overview of the molecular mechanisms governing this compound's cellular uptake, the structural features that dictate its function, and the experimental protocols used to elucidate these properties.
Core Mechanisms of Cellular Uptake
The cellular entry of this compound is a complex process that does not rely on a single, universal mechanism. Instead, it is understood to occur primarily through two distinct pathways: energy-independent direct translocation across the plasma membrane and energy-dependent endocytosis.[6][7][8][9] The predominance of one pathway over the other is highly dependent on experimental conditions, including peptide concentration, the nature of the cargo, cell type, and membrane lipid composition.[7][10][11]
Direct Translocation (Energy-Independent Pathway)
At lower micromolar concentrations, this compound is capable of directly crossing the cell membrane without requiring cellular energy.[6][9] This process is initiated by electrostatic interactions between the positively charged residues of the peptide and negatively charged components on the cell surface, such as heparan sulfate (B86663) proteoglycans and the phosphate (B84403) groups of membrane phospholipids.[6][12][13] This initial binding is a critical first step that concentrates the peptide at the membrane interface.[14]
Following this initial binding, this compound undergoes a significant conformational change. In aqueous solution, the peptide exists as a random coil, but upon interaction with the lipid bilayer, it folds into a more ordered α-helical or β-sheet structure.[3][15][16] This membrane-induced folding is crucial for its translocation capabilities. Specifically, tryptophan residues play a key role by inserting into the hydrophobic core of the lipid bilayer, which destabilizes the membrane.[1][12] Several models have been proposed to describe the subsequent translocation event:
-
Inverted Micelle Formation: The peptide, along with associated lipids, forms an inverted micelle structure that traverses the membrane. This mechanism was one of the initial models proposed for this compound.[8]
-
Pore Formation: The accumulation of peptides on the membrane surface leads to the formation of transient, hydrophilic pores through which this compound can pass.[15]
-
Carpet-Like Model: Peptides accumulate on the membrane surface, disrupting the local lipid organization in a detergent-like manner, which eventually leads to membrane permeabilization and peptide entry.[5][6]
Recent studies using plasma membrane-derived vesicles, which lack energy-dependent machinery, have provided direct evidence for this translocation pathway, showing a direct correlation between peptide binding and uptake.[7]
Endocytosis (Energy-Dependent Pathway)
At higher concentrations, or when attached to large cargo, the primary route of entry for this compound shifts to energy-dependent endocytosis.[6][7][9] This process is an active cellular mechanism that involves the engulfment of the peptide into vesicles. Lowering the temperature to 4°C or depleting cellular ATP has been shown to block this pathway, confirming its energy dependence.[9][17]
Multiple endocytic pathways are simultaneously involved in this compound uptake, including:
The involvement of cholesterol-rich lipid rafts in the internalization process has also been demonstrated, as cholesterol depletion significantly inhibits peptide uptake.[17] A major challenge for drug delivery via this pathway is the subsequent entrapment of the CPP and its cargo within endosomes. For the therapeutic agent to reach its cytosolic target, it must escape the endosome before lysosomal degradation occurs, a process known as "endosomal escape".[18][19]
Quantitative Data on this compound Interactions and Uptake
The interaction of this compound with cell membranes and its subsequent uptake have been quantified using various biophysical and cell-based assays. The following tables summarize key quantitative data from the literature.
Table 1: Cellular Uptake and Translocation Efficiency
| Cargo | Administration Route / Cell Line | This compound Concentration | Outcome Measure | Result | Reference |
|---|---|---|---|---|---|
| Salmon Calcitonin (sCT) | TR146 Buccal Cells | 12.2 µM | Permeation Flux (Js) | 5.5-fold increase vs. control | [20] |
| Glucagon-like peptide-1 (GLP-1) | Rat (Nasal) | 0.5 mM | Absolute Bioavailability (BA) | 15.9% | [21] |
| Glucagon-like peptide-1 (GLP-1) | Rat (Intestinal) | 0.5 mM | Absolute Bioavailability (BA) | 5.0% | [21] |
| Exendin-4 | Rat (Nasal) | 0.5 mM | Absolute Bioavailability (BA) | 7.7% | [21] |
| Interferon-beta (IFN-β) | Rat (Nasal) | 0.5 mM | Absolute Bioavailability (BA) | 11.1% |[21] |
Table 2: Membrane Binding Affinity and Energetics
| System | Method | Parameter | Value | Reference |
|---|---|---|---|---|
| CHO-K1 Wild Type Cells | Surface Plasmon Resonance | KD | ~10 nM | [22] |
| Sialic Acid-Deficient Cells | Surface Plasmon Resonance | KD | ~1 µM | [22] |
| GAG-Deficient Cells | Surface Plasmon Resonance | KD | ~1 µM | [22] |
| Model Phospholipid Vesicles | Surface Plasmon Resonance | KD | ~1 µM | [22] |
| CHO Cell Surface | Biomembrane Force Probe | Adhesion Energy (per molecule) | 18 - 22 kBT |[13] |
Table 3: Physicochemical Properties of this compound-Vesicle Complexes
| Vesicle Type | Lipid:Peptide Ratio | Particle Size (DLS) | Zeta Potential (pH 6.8) | Reference |
|---|---|---|---|---|
| Cancer Cell Mimic (C-) | 110:1 | Unchanged | Highly Negative | [16] |
| Healthy Cell Mimic (H-) | 110:1 | Aggregated | Neutral |[16] |
Visualizing this compound's Mechanism and Workflow
Diagrams generated using Graphviz provide a clear visual representation of the complex pathways and experimental processes involved in studying this compound.
Caption: Dual-pathway model of this compound cellular uptake.
Caption: Sequential steps of the direct translocation mechanism.
References
- 1. Membrane interaction and cellular internalization of this compound peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lifetein.com [lifetein.com]
- 3. Structural Elucidation of Cell-Penetrating this compound Peptide in Model Membranes at Atomic Level: Probing Hydrophobic Interactions in the Blood-Brain-Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular Uptake by Cell-Penetrating Peptides [ebrary.net]
- 5. scifiniti.com [scifiniti.com]
- 6. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism Matters: A Taxonomy of Cell Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJNANO - Internalization mechanisms of cell-penetrating peptides [beilstein-journals.org]
- 9. Translocation and Endocytosis for Cell-penetrating Peptide Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Different Cellular Entry Routes for Drug Delivery Using Cell Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell-Penetrating Peptides: Design Strategies beyond Primary Structure and Amphipathicity [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 18. m.youtube.com [m.youtube.com]
- 19. A real-time assay for cell-penetrating peptide-mediated delivery of molecular cargos - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In Vitro and Ex Vivo Evaluation of this compound as a Non-invasive Permeation Enhancer in the Penetration of Salmon Calcitonin through TR146 Buccal Cells and Porcine Buccal Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Efficiency of cell-penetrating peptides on the nasal and intestinal absorption of therapeutic peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Relationships between Membrane Binding, Affinity and Cell Internalization Efficacy of a Cell-Penetrating Peptide: this compound as a Case Study | PLOS One [journals.plos.org]
Penetratin Peptide Sequence: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Penetratin, a cell-penetrating peptide (CPP), has emerged as a important tool in the fields of molecular biology and drug delivery.[1] Derived from the third helix of the homeodomain of the Drosophila Antennapedia protein, this 16-amino-acid peptide possesses the remarkable ability to traverse cellular membranes and facilitate the intracellular delivery of a wide array of cargo molecules that are otherwise membrane-impermeable.[1] Its capacity to transport therapeutic agents, such as proteins and nucleic acids, across biological barriers, including the blood-brain barrier, has positioned it as a promising vector for the treatment of various diseases, notably cancer and neurodegenerative disorders.[1] This technical guide provides a comprehensive overview of the this compound peptide, detailing its core properties, mechanisms of action, and the experimental protocols essential for its study and application.
Core Properties of this compound
This compound is a cationic peptide, a characteristic conferred by its high content of basic amino acids, namely arginine and lysine. This net positive charge is crucial for its initial electrostatic interactions with the negatively charged components of the cell membrane, such as glycosaminoglycans and phospholipids.
| Property | Value | Reference |
| Amino Acid Sequence | Arg-Gln-Ile-Lys-Ile-Trp-Phe-Gln-Asn-Arg-Arg-Met-Lys-Trp-Lys-Lys (RQIKIWFQNRRMKWKK) | [1] |
| Molecular Weight | 2245.78 Da | [2] |
| Net Charge (at pH 7) | +8 | [3] |
Mechanism of Cellular Uptake
The precise mechanism by which this compound enters cells is a subject of ongoing research, with evidence supporting multiple pathways that are often dependent on experimental conditions such as peptide concentration and the nature of the cargo. The two primary proposed mechanisms are direct translocation and endocytosis .[4][5]
Direct Translocation: At higher concentrations, this compound is thought to directly penetrate the plasma membrane in an energy-independent manner.[4] One of the early models proposed for this process is the "inverted micelle" formation, where the peptide interacts with the lipid bilayer, inducing a localized disruption that allows for its passage into the cytoplasm.[4]
Endocytosis: At lower, more physiologically relevant concentrations, this compound is predominantly internalized through various energy-dependent endocytic pathways.[4] This is the major uptake mechanism, especially when this compound is conjugated to cargo molecules.[1][4] The primary endocytic routes involved are:
-
Macropinocytosis: A process of non-specific bulk fluid uptake.
-
Clathrin-Mediated Endocytosis: A receptor-mediated pathway involving the formation of clathrin-coated pits.
-
Caveolae-Dependent Endocytosis: Internalization through small, flask-shaped invaginations of the plasma membrane called caveolae.
The initial interaction of this compound with the cell surface is often mediated by binding to heparan sulfates, which can trigger the clustering of these proteoglycans and initiate endocytic uptake.
Signaling Pathways in this compound Uptake
The endocytic uptake of this compound is a regulated process involving complex signaling cascades. While the specific signaling networks directly triggered by this compound are still being fully elucidated, the general pathways for the involved endocytic mechanisms are well-characterized.
References
- 1. Signaling Pathways that Regulate Macropinocytosis in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell-penetrating peptides improve pharmacokinetics and pharmacodynamics of anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Macropinocytosis and Cancer: From Tumor Stress to Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. portlandpress.com [portlandpress.com]
The Genesis of a Cellular Chariot: An In-depth Guide to the Origin of the Penetratin Cell-Penetrating Peptide
For decades, the cell membrane stood as a formidable barrier, diligently guarding the intricate machinery of life within. This gatekeeper, while essential for cellular integrity, posed a significant challenge for researchers and drug developers seeking to deliver therapeutic molecules to intracellular targets. The discovery of cell-penetrating peptides (CPPs) revolutionized this paradigm, and among the pioneers of this class of molecules is Penetratin, a peptide that demonstrated a remarkable ability to traverse the cellular frontier. This technical guide delves into the seminal research that unveiled this compound, providing a detailed account of its discovery, the key experiments that defined its core characteristics, and the initial hypothesis of its translocation mechanism.
From Homeodomain to Cellular Gateway: The Discovery of this compound
The story of this compound begins not with a search for a delivery vector, but with fundamental research into the function of homeoproteins, a class of transcription factors that play a crucial role in embryonic development. In the early 1990s, the research group of Alain Prochiantz was investigating the properties of the Antennapedia (Antp) homeodomain, a 60-amino acid protein segment from the fruit fly Drosophila melanogaster. Their work led to a serendipitous and groundbreaking observation: the Antp homeodomain itself could be internalized by neuronal cells.[1]
This unexpected finding spurred a new line of inquiry: could a smaller fragment of the Antp homeodomain retain this cell-penetrating capability? This question was systematically addressed in a landmark 1994 paper by Derossi and colleagues, which marks the formal birth of this compound.[1] Through the synthesis and testing of various peptide fragments derived from the third helix of the Antp homeodomain, they identified a 16-amino acid peptide with the sequence Arg-Gln-Ile-Lys-Ile-Trp-Phe-Gln-Asn-Arg-Arg-Met-Lys-Trp-Lys-Lys that was sufficient for cellular uptake.[1] This peptide was aptly named "this compound."
Defining the Boundaries of Translocation: Key Early Experiments
The initial characterization of this compound involved a series of meticulous experiments designed to understand the fundamental requirements and nature of its cellular entry. These studies, primarily documented in the 1994 Journal of Biological Chemistry paper, laid the groundwork for the entire field of CPPs.[1]
The Critical Role of Peptide Length
To delineate the minimal sequence required for translocation, Derossi et al. synthesized and tested peptides of varying lengths derived from the third helix of the Antennapedia homeodomain. Their findings demonstrated a clear length dependency for cellular uptake.
| Peptide Length (Amino Acids) | Sequence | Internalization Observed | Reference |
| 20 | Not specified in abstract | Yes | [1] |
| 16 (this compound) | Arg-Gln-Ile-Lys-Ile-Trp-Phe-Gln-Asn-Arg-Arg-Met-Lys-Trp-Lys-Lys | Yes | [1] |
| 15 | Not specified in abstract | No | [1] |
The Significance of Tryptophan Residues
The primary sequence of this compound contains two tryptophan residues. To investigate their importance, a variant of the 16-amino acid peptide was synthesized where both tryptophans were replaced with phenylalanines. This substitution was found to significantly diminish the peptide's ability to translocate across the cell membrane, highlighting the crucial role of these specific hydrophobic residues in the internalization process.[1]
| Peptide | Modification | Effect on Translocation | Reference |
| This compound (16-mer) | None (Wild-type) | Efficient | [1] |
| This compound (16-mer) Variant | Tryptophan to Phenylalanine substitution | Strongly diminished | [1] |
An Energy-Independent Pathway
A pivotal experiment in the initial characterization of this compound was the investigation of the temperature dependence of its uptake. The researchers observed that the peptide was successfully internalized by cells even at 4°C.[1] This finding was highly significant as it suggested that the translocation process was not reliant on active, energy-dependent cellular processes like endocytosis, which are largely inhibited at low temperatures. This pointed towards a novel mechanism of direct membrane traversal.
The "Inverted Micelle" Hypothesis: A Proposed Mechanism of Entry
Based on their initial findings, Derossi and colleagues proposed a hypothetical model for this compound's translocation that did not involve the classical endocytic pathways. This early model, which has since been refined and debated, centered on the idea of the formation of an "inverted micelle."
The proposed mechanism can be broken down into the following steps:
-
Electrostatic Interaction: The highly cationic this compound peptide (possessing a net positive charge) is initially attracted to the negatively charged components of the cell membrane, such as phospholipids.
-
Hydrophobic Insertion: The tryptophan residues of this compound are thought to play a key role in inserting into the hydrophobic core of the lipid bilayer.
-
Membrane Destabilization and Inverted Micelle Formation: This insertion is hypothesized to locally destabilize the membrane, leading to a structural rearrangement where the lipid heads surround the peptide, forming an inverted micelle structure within the membrane.
-
Translocation and Release: This peptide-containing inverted micelle then translocates across the membrane, eventually releasing the peptide into the cytoplasm.
Foundational Experimental Protocols
The following protocols are based on the methodologies described in the seminal 1994 paper by Derossi et al. and represent the foundational techniques used to discover and characterize this compound.
Peptide Synthesis and Purification
-
Synthesis: Peptides were synthesized using solid-phase peptide synthesis (SPPS) methodology, a standard technique for the artificial production of peptides.
-
Biotinylation: For visualization purposes, the N-terminus of the synthetic peptides was biotinylated.
-
Purification: The synthesized peptides were purified by reverse-phase high-performance liquid chromatography (HPLC).
-
Characterization: The purity and identity of the peptides were confirmed by amino acid analysis and mass spectrometry.
Cell Culture and Peptide Incubation
-
Cell Lines: Primary cultures of embryonic rat mesencephalic and striatal neurons were used.
-
Culture Conditions: Cells were cultured in a serum-free medium on polyornithine-coated dishes.
-
Peptide Incubation: Biotinylated peptides were added to the culture medium at concentrations typically ranging from 1 to 10 µM. Incubation was carried out for various time points, often for several hours. For temperature-dependence studies, incubations were performed at both 37°C and 4°C.
Visualization and Quantification of Internalization
-
Fixation: After incubation, cells were washed to remove excess peptide and then fixed with a suitable fixative (e.g., paraformaldehyde).
-
Streptavidin Staining: The internalized biotinylated peptides were visualized by incubating the fixed cells with fluorescently-labeled streptavidin (e.g., fluorescein-conjugated streptavidin).
-
Microscopy: Cellular uptake was observed and documented using fluorescence microscopy.
-
Gel Electrophoresis and Western Blotting: To confirm the presence and integrity of the internalized peptides, cell lysates were prepared after peptide incubation. The lysates were then subjected to polyacrylamide gel electrophoresis (PAGE), followed by transfer to a membrane and detection of the biotinylated peptides using streptavidin coupled to an enzyme (e.g., horseradish peroxidase) for chemiluminescent detection.
Conclusion
The discovery of this compound was a pivotal moment in the field of molecular biology and drug delivery. The seminal work of Derossi and colleagues not only identified a short peptide with the remarkable ability to cross the cell membrane but also established a new paradigm for the intracellular delivery of molecules. Their initial experiments, though qualitative in some aspects by today's standards, meticulously laid the foundation for understanding the basic requirements for this novel form of cellular entry. The proposed "inverted micelle" model, while a subject of ongoing research and refinement, provided a crucial conceptual framework that has stimulated decades of investigation into the mechanisms of CPP translocation. The legacy of this foundational research continues to inspire the development of new and more efficient cell-penetrating peptides for a wide array of therapeutic and research applications.
References
A Technical Guide to the Structure of the Cell-Penetrating Peptide: Penetratin
Introduction: Penetratin is a highly studied cell-penetrating peptide (CPP) renowned for its ability to traverse cellular membranes and facilitate the intracellular delivery of various molecular cargoes.[1][2][3] Originally derived from the third helix of the homeodomain of the Drosophila Antennapedia transcription factor, this 16-amino-acid peptide has become a pivotal tool in drug delivery and molecular biology research.[4][5][6] Its mechanism of entry, while still a subject of investigation, involves direct membrane translocation and endocytotic pathways.[7][8][9] This guide provides an in-depth examination of the structural characteristics of this compound, from its primary amino acid sequence to its environment-dependent secondary conformations, supported by quantitative data and detailed experimental protocols relevant to its synthesis and structural analysis.
Primary Structure and Physicochemical Properties
This compound is a 16-residue cationic peptide.[10] Its primary structure is fundamental to its function, featuring a specific arrangement of basic (Arginine, Lysine) and hydrophobic (Isoleucine, Tryptophan, Phenylalanine) residues.
Amino Acid Sequence: The canonical sequence of this compound is: H-Arg-Gln-Ile-Lys-Ile-Trp-Phe-Gln-Asn-Arg-Arg-Met-Lys-Trp-Lys-Lys-OH [3]
This sequence corresponds to residues 43-58 of the Antennapedia homeodomain.[6]
Physicochemical Data
The table below summarizes key quantitative properties of the this compound peptide.
| Property | Value | Reference |
| Sequence (One-Letter) | RQIKIWFQNRRMKWKK | [5][10] |
| Residue Count | 16 | [3][6][10] |
| Molecular Weight | 2246.8 Da | [3][10] |
| Molecular Formula | C₁₀₄H₁₆₈N₃₄O₂₀S | [3] |
| Minimal Translocation Sequence | RRMKWKK (Residues 10-16) | [6][11] |
Secondary and Tertiary Structure
This compound does not possess a stable, fixed tertiary structure like a globular protein. Instead, its conformation is highly dependent on the surrounding environment, a property known as conformational plasticity.[4] This adaptability is crucial for its ability to interact with and cross cell membranes.
-
In Aqueous Solution: In a polar, aqueous environment, this compound predominantly exists as a random coil .[4][12] This unstructured state is typical for short peptides lacking the extensive hydrophobic core needed to drive stable folding.
-
In Membrane-Mimicking Environments: Upon interaction with negatively charged lipid membranes or in hydrophobic solvents like trifluoroethanol (TFE), this compound undergoes a significant conformational change.[4][12] It transitions from a random coil to a more ordered structure, primarily a partial α-helix .[4][12] NMR studies have shown this helical structure forms around residues 4-12.[12] A conserved helical subdomain has also been identified spanning residues Ile6-Arg11 in various membrane models.[4] The C-terminal region tends to remain flexible and unstructured.[4]
-
Intracellular Conformation: Studies using Raman microscopy in live cells have revealed that once inside the cell, this compound's structure can vary. In the cytoplasm, it is found to be mainly a mix of random coil and β-strand conformations.[12][13] Within the nucleus, it may assemble into β-sheets .[12][13]
The potential for dimerization has also been proposed as part of a translocation model where a this compound dimer interacts with phospholipids (B1166683) to form an inverted micelle within the lipid bilayer.[7][14]
Quantitative Conformational Data
| Condition | Dominant Secondary Structure | Method | Reference |
| Aqueous Solution (100% Water) | 54% Random Coil, 21% β-Strand | Circular Dichroism (CD) | [12] |
| TFE/Water Solution (90:10) | Bent, irregular α-helix (residues 4-12) | ¹H-NMR | [12] |
| Model Membranes (Micelles/Bicelles) | Conserved α-helix (residues 6-11) | Solution NMR | [4] |
| Live Cell Cytoplasm | Random Coil and β-Strand | Raman Microscopy | [12][13] |
| Live Cell Nucleus | Possible β-sheets | Raman Microscopy | [12][13] |
Cellular Translocation Pathways
The precise mechanism by which this compound enters cells is multifaceted and can involve multiple pathways operating concurrently. The two major proposed routes are direct penetration of the plasma membrane and energy-dependent endocytosis.[8][9][15] The prevalence of each pathway can depend on factors such as peptide concentration, cargo, and cell type.[8][14]
Experimental Methodologies
The structural characterization and synthesis of this compound rely on established biochemical and biophysical techniques.
Solid-Phase Peptide Synthesis (SPPS)
This compound is chemically synthesized using the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy of SPPS.[16][17]
Protocol Overview:
-
Resin Preparation: A Rink Amide resin is typically used to obtain a C-terminal amide. The resin is swelled in a suitable solvent like N,N-dimethylformamide (DMF) within a reaction vessel.[16][18]
-
Amino Acid Coupling Cycle (Repeated for each residue):
-
Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is removed using a solution of 20% piperidine (B6355638) in DMF.[18] The resin is then washed thoroughly with DMF.
-
Amino Acid Activation & Coupling: The next Fmoc-protected amino acid (3-5 equivalents) is activated using a coupling reagent mixture, commonly HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole), in the presence of a base like DIEA (N,N-Diisopropylethylamine) in DMF.[18] This activated mixture is added to the resin to form the next peptide bond. The reaction is allowed to proceed for 1-2 hours.
-
Washing: The resin is washed extensively with DMF and dichloromethane (B109758) (DCM) to remove excess reagents and byproducts.
-
-
Final Cleavage and Deprotection: After the final amino acid is coupled, the N-terminal Fmoc group is removed. The peptide is then cleaved from the resin, and all side-chain protecting groups are simultaneously removed using a cleavage cocktail, typically containing a strong acid like trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane) to prevent side reactions.[16]
-
Purification and Verification: The crude peptide is precipitated with cold diethyl ether, dissolved, and purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The final product's identity and purity are confirmed by mass spectrometry (e.g., MALDI-TOF).[18]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary technique for determining the three-dimensional structure of peptides like this compound in solution and in membrane-mimicking environments.[19][20][21]
Generalized Protocol for Peptide Structure Determination:
-
Sample Preparation:
-
A high concentration of the purified peptide is required (typically >0.5 mM, ideally 1-5 mM).[22][23][24]
-
The peptide is dissolved in a buffered solution (e.g., phosphate (B84403) buffer) with a volume of ~500 µL. The pH is usually kept below 7.5 to slow the exchange of amide protons.[22]
-
Approximately 5-10% Deuterium Oxide (D₂O) is added for the spectrometer's field-frequency lock.[22]
-
For studies in membrane-mimicking environments, the peptide is dissolved in a solvent mixture (e.g., TFE/water) or with detergent micelles (e.g., SDS, DPC) or bicelles.[4]
-
-
Data Acquisition: A series of 1D and 2D NMR experiments are performed on a high-field spectrometer.
-
¹H 1D Spectrum: Provides an initial assessment of peptide folding and purity.
-
2D TOCSY (Total Correlation Spectroscopy): Identifies protons within the same amino acid spin system.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): This is the most critical experiment, detecting protons that are close in space (<5 Å), regardless of their position in the sequence. These correlations provide the distance restraints needed for 3D structure calculation.[22]
-
2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If the peptide is isotopically labeled with ¹⁵N, this experiment provides a fingerprint of the peptide, with one peak for each amino acid residue (except proline).
-
-
Structure Calculation:
-
Resonance Assignment: The signals in the spectra are assigned to specific protons in the peptide sequence.
-
Restraint Generation: NOESY cross-peaks are converted into upper-limit distance restraints. Dihedral angle restraints can also be derived from scalar coupling constants.
-
Computational Modeling: The experimental restraints are used as input for molecular dynamics (MD) or distance geometry (DG) algorithms to calculate an ensemble of 3D structures that are consistent with the NMR data.[20]
-
References
- 1. lifetein.com [lifetein.com]
- 2. This compound - 1 mg [anaspec.com]
- 3. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 4. Structural Elucidation of Cell-Penetrating this compound Peptide in Model Membranes at Atomic Level: Probing Hydrophobic Interactions in the Blood-Brain-Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound peptide - SB-PEPTIDE - RQIKIWFQNRRMKWKK-NH2 [sb-peptide.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cell-penetrating peptide - Wikipedia [en.wikipedia.org]
- 8. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Different Cellular Entry Routes for Drug Delivery Using Cell Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Determination of this compound Secondary Structure in Live Cells with Raman Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Cell-penetrating peptides: Possible transduction mechanisms and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. chemistry.du.ac.in [chemistry.du.ac.in]
- 17. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. rsc.org [rsc.org]
- 19. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Solution NMR studies of cell-penetrating peptides in model membrane systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 23. Protein & Peptide NMR Spectroscopy : Practical Aspects [saromics.com]
- 24. nmr-bio.com [nmr-bio.com]
The Role of Penetratin in Drug Delivery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Penetratin, a 16-amino acid cell-penetrating peptide (CPP), has emerged as a powerful tool in the field of drug delivery.[1] Derived from the third helix of the Drosophila Antennapedia homeodomain, this peptide possesses the remarkable ability to translocate across cellular membranes and facilitate the intracellular delivery of a wide array of cargo molecules that are otherwise membrane-impermeable.[1][2] Its capacity to transport therapeutic agents, including small molecules, peptides, proteins, and nucleic acids, into the cytosol and even the nucleus, has positioned it as a subject of intense research and a promising vector for next-generation therapeutics.[2][3][4] This technical guide provides an in-depth exploration of the core functions of this compound in drug delivery, summarizing key quantitative data, detailing essential experimental protocols, and visualizing its mechanisms of action and experimental workflows.
Core Function and Mechanism of Action
This compound's primary function is to act as a molecular vehicle, overcoming the cellular membrane barrier to deliver cargo molecules to their intracellular sites of action. The precise mechanism of its entry into cells is a topic of ongoing investigation, with evidence suggesting multiple pathways that can be influenced by factors such as this compound concentration, the nature and size of the cargo, and the specific cell type.[5][6]
The two major proposed mechanisms for this compound-mediated cellular uptake are:
-
Direct Translocation: This energy-independent process is thought to involve the direct penetration of the peptide and its cargo across the lipid bilayer of the cell membrane.[5][7] This pathway is more probable at higher concentrations of this compound.[5] Models for direct translocation include the formation of transient pores or inverted micelles, where the peptide interacts with the negatively charged components of the cell membrane, leading to localized membrane destabilization and subsequent entry.[5][8]
-
Endocytosis: This is an energy-dependent process where the cell engulfs the this compound-cargo complex, enclosing it within an endosomal vesicle.[5][9] This is considered the major uptake mechanism at lower concentrations of this compound.[5] Several endocytic pathways may be involved, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[9] A critical step for the therapeutic efficacy of cargo delivered via this pathway is its subsequent escape from the endosome to reach the cytosol.
The initial interaction of the positively charged this compound with the negatively charged components of the cell surface, such as proteoglycans, is a crucial initiating step for both pathways.[10]
Quantitative Data on this compound-Mediated Delivery
The efficiency of this compound as a delivery vector has been quantified in numerous studies. The following tables summarize key quantitative data from the literature, providing a comparative overview of its performance with different cargo molecules and in various experimental models.
Table 1: In Vitro Permeation Enhancement by this compound
| Cargo | Cell Line | This compound Concentration (µM) | Fold Increase in Permeation | Reference |
| Salmon Calcitonin | TR146 (Buccal) | 12.2 | 5.5 | [11] |
Table 2: Cellular Uptake Efficiency of this compound
| Cell Line | This compound Concentration (µM) | Observation | Reference |
| TR146 | 2.5 - 15 | Rapid increase in internalization | [11] |
| TR146 | 15 - 40 | Gradual increase in internalization | [11] |
Table 3: Cytotoxicity of this compound
| Cell Line | This compound Concentration (µM) | Cytotoxicity Observation | Reference |
| TR146 | Up to 160 | No significant cytotoxicity | [11] |
Experimental Protocols
Detailed methodologies are crucial for the successful application and study of this compound in a research setting. The following sections provide step-by-step protocols for key experiments.
Peptide Synthesis and Labeling
a) Solid-Phase Peptide Synthesis of this compound
This protocol outlines the manual synthesis of this compound (RQIKIWFQNRRMKWKK) using Fluorenylmethyloxycarbonyl (Fmoc) solid-phase chemistry.
-
Materials: Fmoc-amide resin, Fmoc-protected amino acids, coupling reagents (e.g., HBTU, HOBt), N,N-Diisopropylethylamine (DIPEA), Piperidine (B6355638) solution (20% in DMF), Dimethylformamide (DMF), Dichloromethane (DCM), cleavage cocktail (e.g., TFA/TIS/H2O), ether.
-
Protocol:
-
Swell the Fmoc-amide resin in DMF.
-
Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF and DCM.
-
Activate the first Fmoc-protected amino acid with coupling reagents and DIPEA in DMF.
-
Couple the activated amino acid to the resin.
-
Wash the resin with DMF and DCM.
-
Repeat steps 2-6 for each subsequent amino acid in the this compound sequence.
-
After the final coupling, remove the N-terminal Fmoc group.
-
Wash the resin extensively with DMF and DCM and dry under vacuum.
-
Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.
-
Precipitate the crude peptide in cold ether, centrifuge, and wash the pellet with ether.
-
Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the synthesized peptide by mass spectrometry.
-
b) Fluorescent Labeling of this compound with FITC
This protocol describes the N-terminal labeling of this compound with Fluorescein isothiocyanate (FITC) for visualization in uptake studies.
-
Materials: Purified this compound, Fluorescein isothiocyanate (FITC), Dimethyl sulfoxide (B87167) (DMSO), Sodium bicarbonate buffer (0.1 M, pH 8.5-9.0), size-exclusion chromatography column (e.g., Sephadex G-25).
-
Protocol:
-
Dissolve the purified this compound in the sodium bicarbonate buffer.
-
Prepare a fresh stock solution of FITC in DMSO.
-
Slowly add the FITC solution to the peptide solution while stirring, typically at a molar ratio of 1:1 to 1:1.5 (peptide:FITC).
-
Incubate the reaction mixture in the dark at room temperature for several hours or overnight at 4°C.
-
Separate the FITC-labeled peptide from unreacted FITC and byproducts using a size-exclusion chromatography column.
-
Monitor the fractions for absorbance at 280 nm (peptide) and 495 nm (FITC) to identify the labeled peptide.
-
Pool the fractions containing the labeled peptide and lyophilize.
-
Confirm the labeling efficiency by mass spectrometry.[12][13][14][15]
-
Cargo Conjugation and Complex Formation
a) Covalent Conjugation
Covalent attachment of cargo to this compound ensures a stable linkage. This often involves introducing a reactive group (e.g., a cysteine residue for thiol-maleimide chemistry) at the N- or C-terminus of the peptide during synthesis. The specific protocol will depend on the nature of the cargo and the chosen cross-linking chemistry.
b) Non-Covalent Complex Formation
This method relies on electrostatic and/or hydrophobic interactions between this compound and the cargo.
-
Materials: this compound solution, cargo solution (e.g., protein, nucleic acid) in a suitable buffer (e.g., PBS or saline).
-
Protocol:
-
Determine the optimal molar ratio of this compound to cargo through titration experiments. Ratios often range from 5:1 to 20:1 (this compound:cargo).[16]
-
Separately dilute the this compound and cargo to the desired concentrations in a low-salt buffer.
-
Add the this compound solution to the cargo solution (or vice versa) and mix gently by pipetting.
-
Incubate the mixture at room temperature for a defined period (e.g., 15-30 minutes) to allow for complex formation.
-
The resulting complexes can be used directly for cell-based assays.[2][4][16][17][18]
-
In Vitro Cellular Uptake Assays
a) Flow Cytometry for Quantitative Uptake Analysis
This protocol quantifies the cellular uptake of fluorescently labeled this compound or this compound-cargo complexes.[19][20]
-
Materials: Cells in suspension or adherent cells detached with a non-enzymatic solution, FITC-labeled this compound, cell culture medium, PBS, flow cytometer.
-
Protocol:
-
Seed cells in a multi-well plate and allow them to adhere overnight (for adherent cells).
-
Treat the cells with varying concentrations of FITC-labeled this compound in serum-free medium for a specific duration (e.g., 1-4 hours) at 37°C.
-
Wash the cells three times with cold PBS to remove non-internalized peptide.
-
For adherent cells, detach them using a gentle cell dissociation solution.
-
Resuspend the cells in PBS or a suitable sheath fluid.
-
Analyze the cell suspension by flow cytometry, measuring the fluorescence intensity in the appropriate channel (e.g., FITC channel).
-
Include untreated cells as a negative control to set the baseline fluorescence.
-
Quantify the mean fluorescence intensity (MFI) to determine the relative uptake of the peptide.
-
b) Confocal Microscopy for Intracellular Localization
This protocol visualizes the intracellular distribution of fluorescently labeled this compound.[8][9][21][22][23]
-
Materials: Cells cultured on glass-bottom dishes or coverslips, FITC-labeled this compound, cell culture medium, PBS, paraformaldehyde (PFA) for fixation, DAPI for nuclear counterstaining, mounting medium.
-
Protocol:
-
Seed cells on glass-bottom dishes or coverslips and allow them to adhere.
-
Treat the cells with FITC-labeled this compound in serum-free medium for the desired time at 37°C.
-
Wash the cells three times with PBS.
-
Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Wash the cells again with PBS.
-
(Optional) Permeabilize the cells with a mild detergent like 0.1% Triton X-100 in PBS if co-staining for intracellular targets is required.
-
Counterstain the nuclei with DAPI for 5-10 minutes.
-
Wash the cells with PBS.
-
Mount the coverslips on a microscope slide with mounting medium.
-
Image the cells using a confocal microscope with appropriate laser lines and filters for FITC and DAPI.
-
In Vitro Permeation Assay (Caco-2 Model)
This assay assesses the ability of this compound to enhance the transport of a cargo molecule across an epithelial barrier model.[5][24]
-
Materials: Caco-2 cells, Transwell inserts, cell culture medium, Hank's Balanced Salt Solution (HBSS), cargo molecule, this compound, Millicell-ERS for TEER measurement.
-
Protocol:
-
Seed Caco-2 cells on Transwell inserts and culture for approximately 21 days to form a differentiated monolayer.
-
Monitor the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). TEER values should typically exceed 200 Ω·cm².[25]
-
On the day of the experiment, wash the monolayers with pre-warmed HBSS.
-
Add the cargo molecule with or without this compound to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate the plate at 37°C on an orbital shaker.
-
At specified time points, collect samples from the basolateral chamber and replace with fresh HBSS.
-
Analyze the concentration of the cargo molecule in the collected samples using a suitable analytical method (e.g., HPLC, ELISA).
-
Calculate the apparent permeability coefficient (Papp) to quantify the transport across the monolayer.
-
Cytotoxicity Assay (MTT Assay)
This protocol evaluates the potential cytotoxic effects of this compound on cells.[6][7][26][27]
-
Materials: Cells, 96-well plates, cell culture medium, this compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO or acidified isopropanol).
-
Protocol:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24 hours). Include untreated cells as a control.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage relative to the untreated control cells.
-
Visualizations: Signaling Pathways and Experimental Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate key processes.
Caption: Proposed cellular uptake mechanisms of this compound-cargo complexes.
Caption: General experimental workflow for evaluating this compound-mediated drug delivery.
Caption: Potential interaction of this compound with cellular signaling pathways during endocytosis.
Conclusion
This compound stands as a versatile and potent cell-penetrating peptide with significant potential for enhancing the intracellular delivery of a diverse range of therapeutic molecules. Its ability to traverse cellular membranes through multiple pathways offers a flexible platform for drug development. A thorough understanding of its mechanisms of action, coupled with robust and standardized experimental protocols, is paramount for harnessing its full therapeutic potential. The quantitative data and detailed methodologies presented in this guide serve as a valuable resource for researchers and scientists working to advance the field of CPP-mediated drug delivery. Further research aimed at elucidating the precise molecular interactions governing its uptake and endosomal escape will undoubtedly pave the way for the design of even more efficient and targeted delivery systems based on the this compound scaffold.
References
- 1. Measurement of Transepithelial Electrical Resistance (TEER) [ebrary.net]
- 2. Noncovalently associated -penetrating peptides for gene delivery applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Permeation of Insulin, Calcitonin and Exenatide across Caco-2 Monolayers: Measurement Using a Rapid, 3-Day System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Covalent conjugation and non-covalent complexation strategies for intracellular delivery of proteins using cell-penetrating peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell culture and Caco-2 Transwell model [bio-protocol.org]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Regional permeability of salmon calcitonin in isolated rat gastrointestinal tracts: Transport mechanism using Caco-2 cell monolayer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. lifewp.bgu.ac.il [lifewp.bgu.ac.il]
- 13. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. assaygenie.com [assaygenie.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Relationships between Cargo, Cell Penetrating Peptidesand Cell Type for Uptake of Non-Covalent Complexes into Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Comparative Uptake of Peptides by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 20. Deciphering variations in the endocytic uptake of a cell-penetrating peptide: the crucial role of cell culture protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 21. How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Confocal Microscopy for Intracellular Co-Localization of Proteins | Springer Nature Experiments [experiments.springernature.com]
- 23. Confocal microscopy for intracellular co-localization of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 25. culturecollections.org.uk [culturecollections.org.uk]
- 26. merckmillipore.com [merckmillipore.com]
- 27. MTT (Assay protocol [protocols.io]
The Discovery and History of Penetratin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and history of penetratin, a pioneering cell-penetrating peptide (CPP). It details the seminal experiments that led to its identification, the elucidation of its translocation mechanisms, and the key structural features governing its function. This document is intended to serve as a detailed resource for researchers and professionals in the fields of drug delivery, molecular biology, and peptide therapeutics, offering a structured presentation of quantitative data, in-depth experimental protocols, and visual representations of key concepts to facilitate a deeper understanding of this important molecular tool.
Introduction: The Dawn of a New Delivery Paradigm
The discovery of peptides capable of traversing cellular membranes without apparent disruption has revolutionized the field of drug delivery. These molecules, now widely known as cell-penetrating peptides (CPPs), have opened up new avenues for the intracellular delivery of a wide range of therapeutic and diagnostic agents that would otherwise be membrane-impermeable. Among the first and most extensively studied of these is this compound, a 16-amino acid peptide that has become a cornerstone of CPP research.
The Genesis of this compound: From Homeodomain to Translocation Vector
The story of this compound begins not with a search for a delivery vector, but with fundamental research into developmental biology. In 1991, the research group of Alain Prochiantz made a groundbreaking observation: the homeodomain of the Drosophila Antennapedia protein, a 60-amino acid transcription factor, could be internalized by neuronal cells in culture[1][2][3]. This unexpected finding challenged the prevailing view that large, hydrophilic molecules like proteins could not cross the cell membrane without a specific transport system.
Subsequent investigations by Derossi et al. in 1994 sought to identify the minimal domain responsible for this remarkable property. Through a series of experiments involving the synthesis and testing of fragments of the Antennapedia homeodomain, they pinpointed a 16-amino acid peptide derived from its third helix as the active translocation motif[1][4][5]. This peptide was aptly named This compound .
Key Properties of this compound:
-
Sequence: Arg-Gln-Ile-Lys-Ile-Trp-Phe-Gln-Asn-Arg-Arg-Met-Lys-Trp-Lys-Lys (RQIKIWFQNRRMKWKK)[1]
-
Origin: Derived from the third helix of the Drosophila Antennapedia homeodomain[1][4][5].
-
Characteristics: Cationic and amphipathic in nature.
Elucidating the Mechanism of Entry: Key Experiments and Models
A central question following the discovery of this compound was the mechanism by which it crossed the cell membrane. Early studies demonstrated that its uptake occurred at both 37°C and 4°C, suggesting an energy-independent process, and was not inhibited by classical endocytosis inhibitors[6][7]. This pointed towards a direct translocation mechanism.
One of the leading hypotheses for this compound's direct translocation is the "inverted micelle" model [4][8][9][10][11]. This model proposes that the initial electrostatic interaction between the cationic peptide and the negatively charged phospholipids (B1166683) of the cell membrane induces a local destabilization and curvature of the lipid bilayer. The peptide is then encapsulated within an inverted micelle, which traverses the membrane and releases its contents into the cytoplasm.
Experimental Evidence for Translocation Mechanisms
A variety of experimental techniques have been employed to study this compound's internalization pathway, each providing unique insights.
-
Confocal Microscopy: This technique has been instrumental in visualizing the intracellular localization of fluorescently labeled this compound. Studies have shown its accumulation in both the cytoplasm and the nucleus[6].
-
Flow Cytometry: Flow cytometry allows for the quantitative analysis of peptide uptake within a large cell population. It has been used to compare the internalization efficiency of this compound and its analogs under various conditions[8][12][13][14].
-
Biophysical Studies: Techniques such as circular dichroism and fluorescence spectroscopy have revealed that this compound undergoes a conformational change from a random coil in solution to a more structured α-helical or β-sheet conformation upon interaction with lipid membranes[15][16].
Quantitative Analysis of this compound's Efficacy
The efficiency of this compound-mediated delivery is a critical parameter for its application in drug development. The following tables summarize key quantitative data from various studies.
| Parameter | Cell Line | Concentration (µM) | Incubation Time | Method | Result (e.g., % positive cells, MFI) | Reference |
| Cellular Uptake | CHO-K1 | 2.5 | 60 min | Fluorometry | ~1.5 pmol/10^6 cells | [12] |
| CHO-K1 | 7.5 | 60 min | Fluorometry | ~4.5 pmol/10^6 cells | [12] | |
| MCF7 | 5 | 4 h | Flow Cytometry | Significant uptake | [17] | |
| Jurkat | 5 | 4 h | Flow Cytometry | Significant uptake | [17] | |
| Translocation Kinetics | Caco-2 | 0.5 - 2 | 1 h | RICS | Rapid initial uptake | [18] |
| HeLa | 0.5 - 2 | 1 h | RICS | Rapid initial uptake | [18] |
Table 1: Quantitative Data on this compound Uptake and Translocation. MFI: Mean Fluorescence Intensity; RICS: Raster Image Correlation Spectroscopy.
Structure-Activity Relationship: The Role of Key Residues
Structure-activity relationship (SAR) studies have been crucial in identifying the amino acid residues critical for this compound's function.
| Modification | Effect on Internalization | Reference |
| Tryptophan (Trp) to Phenylalanine (Phe) | Substitution of Trp residues, particularly Trp48, significantly reduces uptake, highlighting the importance of the indole (B1671886) ring for membrane interaction. | [16][19][20] |
| Arginine (Arg) and Lysine (Lys) to Alanine (Ala) | While some substitutions have minor effects, the overall positive charge is crucial for the initial electrostatic interaction with the cell membrane. | [21] |
| Retro-inverso and D-enantiomer forms | These modified forms are still efficiently internalized, suggesting a receptor-independent mechanism. | [6][7] |
Table 2: Summary of Key Structure-Activity Relationship Studies of this compound.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound.
Peptide Synthesis and Purification (Fmoc Chemistry)
Objective: To synthesize this compound (RQIKIWFQNRRMKWKK) using Fmoc solid-phase peptide synthesis.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
Coupling reagents (e.g., HCTU, HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
20% (v/v) piperidine (B6355638) in dimethylformamide (DMF)
-
Cleavage cocktail (e.g., trifluoroacetic acid (TFA)/triisopropylsilane/water)
-
High-performance liquid chromatography (HPLC) system
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Dissolve the first Fmoc-protected amino acid (Fmoc-Lys(Boc)-OH) and a coupling agent in DMF. Add DIPEA to activate the carboxyl group. Add the activated amino acid solution to the resin and allow the reaction to proceed for 1-2 hours.
-
Wash: Wash the resin with DMF to remove excess reagents.
-
Repeat Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the this compound sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled, treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Purification: Purify the crude peptide by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry.[22][23][24][25]
Cellular Uptake Analysis by Flow Cytometry
Objective: To quantify the internalization of fluorescently labeled this compound in cultured cells.
Materials:
-
Fluorescently labeled this compound (e.g., FITC-penetratin)
-
Cultured cells (e.g., CHO-K1, HeLa)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Protocol:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.
-
Peptide Incubation: Wash the cells with PBS and incubate them with varying concentrations of FITC-penetratin in serum-free medium for a specified time (e.g., 1 hour) at 37°C.
-
Washing: Remove the peptide solution and wash the cells twice with cold PBS to remove non-adherent peptide.
-
Cell Detachment: Treat the cells with trypsin-EDTA to detach them from the plate.
-
Resuspension: Resuspend the cells in PBS.
-
Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity of individual cells. A gate is set on the live cell population based on forward and side scatter to exclude debris and dead cells. The mean fluorescence intensity (MFI) of the cell population is determined as a measure of peptide uptake.[8][12][13][17]
Visualization of Internalization by Confocal Microscopy
Objective: To visualize the intracellular localization of fluorescently labeled this compound.
Materials:
-
Fluorescently labeled this compound (e.g., FITC-penetratin)
-
Cultured cells seeded on glass-bottom dishes or coverslips
-
Live-cell imaging medium
-
Confocal microscope with an environmental chamber (37°C, 5% CO2)
Protocol:
-
Cell Preparation: Seed cells on glass-bottom dishes or coverslips suitable for microscopy and allow them to adhere.
-
Peptide Incubation: Replace the culture medium with live-cell imaging medium containing the desired concentration of FITC-penetratin.
-
Live-Cell Imaging: Place the dish on the stage of a confocal microscope equipped with an environmental chamber.
-
Image Acquisition: Acquire images at different time points to observe the kinetics of internalization. Use appropriate laser lines and filters for the fluorophore. Z-stack images can be acquired to reconstruct a 3D view of the cell and determine the subcellular localization of the peptide.[26][27][28][29][30]
Visualizing the Concepts: Diagrams and Workflows
To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: A timeline illustrating the key milestones in the discovery and development of this compound.
Caption: The proposed inverted micelle model for this compound's translocation across the cell membrane.
Caption: A generalized workflow for studying the cellular uptake of this compound.
Signaling Pathways and Future Directions
While the direct translocation of this compound is considered its primary mode of entry, especially at lower concentrations, some studies suggest that at higher concentrations or when conjugated to large cargo, endocytic pathways may also be involved[9]. The interaction of this compound with the cell membrane can also lead to transient changes in intracellular signaling, although this is an area of ongoing research. For instance, the delivery of bioactive cargo can, by design, modulate specific intracellular signaling cascades. However, signaling pathways that are directly and consistently activated by this compound itself, independent of its cargo, are not well-defined.
Future research will likely focus on:
-
Further dissecting the molecular details of the translocation process.
-
Developing this compound analogs with enhanced cell specificity and delivery efficiency.
-
Investigating the long-term fate and potential immunogenicity of this compound and its cargo in vivo.
Conclusion
The discovery of this compound marked a pivotal moment in the development of intracellular delivery systems. From its serendipitous origins in the study of homeoproteins to its current status as a widely used molecular tool, the journey of this compound has provided invaluable insights into the fundamental processes of molecular transport across biological membranes. This technical guide has provided a comprehensive overview of its discovery, the key experiments that have defined our understanding of its function, and the practical methodologies for its study. As research in this area continues to evolve, the legacy of this compound will undoubtedly continue to inspire the development of the next generation of therapeutic delivery vectors.
References
- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 2. pnas.org [pnas.org]
- 3. Charge-Dependent Translocation of the Trojan Peptide this compound across Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The third helix of the Antennapedia homeodomain translocates through biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cellular uptake of Antennapedia this compound peptides is a two-step process in which phase transfer precedes a tryptophan-dependent translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell internalization of the third helix of the Antennapedia homeodomain is receptor-independent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative fluorescence spectroscopy and flow cytometry analyses of cell-penetrating peptides internalization pathways: optimization, pitfalls, comparison with mass spectrometry quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Inverted micelle formation of cell-penetrating peptide studied by coarse-grained simulation: importance of attractive force between cell-penetrating peptides and lipid head group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Membrane translocation of this compound and its derivatives in different cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Tryptophan fluorescence study of the interaction of this compound peptides with model membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Identification and characterization of novel enhanced cell penetrating peptides for anti-cancer cargo delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantification of Cell Penetrating Peptide Uptake By Fluorescent Techniques | Semantic Scholar [semanticscholar.org]
- 19. The role of tryptophans on the cellular uptake and membrane interaction of arginine-rich cell penetrating peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. files01.core.ac.uk [files01.core.ac.uk]
- 21. The Relation Between Thermodynamic and Structural Properties and Cellular Uptake of Peptides Containing Tryptophan and Arginine - PMC [pmc.ncbi.nlm.nih.gov]
- 22. chem.uci.edu [chem.uci.edu]
- 23. chemistry.du.ac.in [chemistry.du.ac.in]
- 24. benchchem.com [benchchem.com]
- 25. luxembourg-bio.com [luxembourg-bio.com]
- 26. benchchem.com [benchchem.com]
- 27. Live-cell Imaging by Super-resolution Confocal Live Imaging Microscopy (SCLIM): Simultaneous Three-color and Four-dimensional Live Cell Imaging with High Space and Time Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Live-cell imaging [protocols.io]
- 29. A live-imaging protocol for tracking receptor dynamics in single cells - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
Navigating the Cellular Maze: An In-depth Technical Guide to Cell-Penetrating Peptide Uptake Pathways
For Researchers, Scientists, and Drug Development Professionals
The cell membrane, a formidable barrier safeguarding the intricate machinery of life, presents a significant challenge for the intracellular delivery of therapeutic molecules. Cell-penetrating peptides (CPPs), a class of short peptides, have emerged as powerful tools to overcome this barrier, enabling the transport of a wide array of cargo molecules into the cell's interior. Understanding the precise mechanisms by which these peptides traverse the cellular membrane is paramount for the rational design of efficient and targeted drug delivery systems. This technical guide provides a comprehensive overview of the core cellular uptake pathways utilized by CPPs, complete with detailed experimental protocols, quantitative data summaries, and visual representations of the key processes involved.
The Two Major Routes of Entry: A Dichotomy of Cellular Ingress
The cellular uptake of CPPs is broadly categorized into two main pathways: energy-dependent endocytosis and energy-independent direct translocation. The prevalence of one pathway over the other is influenced by a multitude of factors, including the physicochemical properties of the CPP, its concentration, the nature of the cargo it carries, and the specific cell type being targeted.[1][2]
Endocytic Pathways: The Cell's Internal Transport System
Endocytosis is an active, energy-dependent process where the cell engulfs extracellular material by invagination of its plasma membrane, forming intracellular vesicles.[1][3] This is the major uptake route for many CPPs, especially at lower concentrations and when attached to large cargo molecules.[4] Several distinct endocytic mechanisms have been implicated in CPP internalization:
-
Macropinocytosis: This process involves the formation of large, irregular vesicles called macropinosomes and is often induced by the CPP itself.[3][5] It is a significant pathway for the uptake of arginine-rich CPPs like the TAT peptide.[5] The process is initiated by the activation of signaling cascades that lead to rearrangements of the actin cytoskeleton.[5]
-
Clathrin-Mediated Endocytosis (CME): This is a receptor-mediated process characterized by the formation of clathrin-coated pits on the cell surface.[6] These pits invaginate and pinch off to form clathrin-coated vesicles that transport the CPP-cargo complex into the cell.
-
Caveolae-Mediated Endocytosis: This pathway involves flask-shaped invaginations of the plasma membrane called caveolae, which are rich in cholesterol and caveolin proteins.[7] This route has been identified as a significant entry mechanism for certain CPPs and their cargos.[7]
The journey for CPPs entering via endocytosis does not end with vesicle formation. A critical and often rate-limiting step is the escape from the endosomal compartment into the cytoplasm to reach their intracellular targets. Failure to escape can lead to degradation of the CPP and its cargo in lysosomes.[8]
Direct Translocation: Bypassing the Vesicular Route
Direct translocation is an energy-independent process where CPPs cross the plasma membrane directly to enter the cytoplasm. This mechanism is more prevalent at higher CPP concentrations and for peptides with specific characteristics, such as high hydrophobicity.[4] Several models have been proposed to explain this direct penetration:
-
Inverted Micelle Model: In this model, the CPP interacts with the negatively charged phospholipids (B1166683) of the cell membrane, inducing the formation of an inverted micelle structure that encapsulates the peptide and facilitates its passage across the lipid bilayer.[9]
-
Pore Formation Model: Some CPPs are believed to form transient pores or channels in the membrane, allowing for their translocation. This can occur through a "barrel-stave" mechanism, where peptides assemble to form a pore, or a "toroidal" mechanism, where both peptides and lipids line the pore.
-
Carpet-like Model: In this scenario, CPPs accumulate on the membrane surface, disrupting the lipid bilayer in a detergent-like manner. At a critical concentration, this disruption leads to the formation of transient pores through which the peptides can pass.
Quantitative Insights into CPP Uptake Efficiency
The efficiency of cellular uptake varies significantly among different CPPs and is highly dependent on the experimental conditions and cell type. The following tables summarize quantitative data from various studies to provide a comparative overview of the uptake of some of the most well-studied CPPs.
| CPP | Cell Line | Concentration (µM) | Incubation Time (h) | Uptake Efficiency (Relative Fluorescence Units/Arbitrary Units) | Reference |
| TAT | HeLa | 5 | 1 | ~1.9-fold less at 25°C than at 37°C | [10] |
| HeLa | 0.25 - 2.5 | - | Dimeric TATp-D shows significantly enhanced uptake | [11] | |
| B16-F10, HeLa | 1 (Doxorubicin) | 24 | High toxicity, indicating uptake | [12] | |
| HeLa | - | - | TAT-conjugated lyophilisomes show strongly increased uptake | [13] | |
| Penetratin | CHO | - | - | Lower uptake efficiency compared to a Knotted-1 derived peptide | [14] |
| HeLa, HEK, 10T1/2, HepG2 | - | - | Uptake is cell type and CPP sequence dependent | [15] | |
| Polyarginine (R8) | HeLa | - | - | Uptake is suppressed by macropinocytosis inhibitors | [5] |
| A549 | 2 (Cou6) | 0.5 - 4 | Uptake increases with higher R8 surface density on nanocarriers | [16] | |
| HeLa pLuc/705 | 0.5 | 4 | Uptake significantly increased with an enhancer | [9] |
| CPP | Cell Line | Uptake Comparison | Reference |
| Multiple CPPs | HeLa, A549, CHO | Polyarginine = Transportan (B13913244) > Antennapedia > TAT | [17] |
| Multiple CPPs | HeLa | Transportan > R8 > this compound ≈ TAT > Xentry | [15] |
| Multiple CPPs | MDCK, HEK293, HeLa, Cos-7 | S4(13)-PV, this compound, and transportan show high uptake | [18] |
| 474 CPPs | HeLa | Uptake efficiency differs by a factor of 70 between the best and worst performers | [19] |
Visualizing the Pathways: Signaling and Workflows
To better understand the complex processes involved in CPP uptake, the following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
Signaling Pathways in Endocytosis
Caption: Generalized signaling pathways for the three main endocytic routes of CPP uptake.
Experimental Workflow for Quantifying CPP Uptake
Caption: A typical experimental workflow for the quantification and mechanistic study of CPP cellular uptake.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate CPP cellular uptake pathways.
Protocol for Fluorescence Microscopy Analysis of CPP Uptake
Objective: To visualize the intracellular localization of a fluorescently labeled CPP.
Materials:
-
Cells (e.g., HeLa, CHO)
-
Cell culture medium
-
Fluorescently labeled CPP (e.g., FITC-TAT)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Mounting medium with DAPI
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed cells onto glass coverslips in a 24-well plate at an appropriate density to reach 60-70% confluency on the day of the experiment.
-
CPP Incubation: Remove the culture medium and wash the cells once with PBS. Add fresh serum-free medium containing the fluorescently labeled CPP at the desired concentration (e.g., 5 µM). Incubate for a specific time (e.g., 1 hour) at 37°C.[18]
-
Washing: Aspirate the CPP-containing medium and wash the cells three times with cold PBS to remove unbound peptide.[18]
-
Fixation: Fix the cells by incubating with 4% paraformaldehyde for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Mounting: Mount the coverslips onto glass slides using a mounting medium containing DAPI to stain the nuclei.
-
Imaging: Visualize the cells using a confocal microscope. Acquire images in the appropriate channels for the CPP's fluorophore and DAPI.
Protocol for Flow Cytometry Quantification of CPP Uptake
Objective: To quantify the cellular uptake of a fluorescently labeled CPP in a cell population.
Materials:
-
Cells (e.g., HeLa, A549)
-
Cell culture medium
-
Fluorescently labeled CPP
-
PBS
-
Trypsin-EDTA
-
FACS buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 12-well plate and grow to 80-90% confluency.
-
CPP Incubation: Treat the cells with the fluorescently labeled CPP in serum-free medium for the desired time and concentration.
-
Washing and Detachment: Wash the cells twice with PBS. Detach the cells using Trypsin-EDTA.
-
Cell Collection: Neutralize the trypsin with complete medium and transfer the cell suspension to a FACS tube. Centrifuge the cells and discard the supernatant.
-
Resuspension: Resuspend the cell pellet in FACS buffer.
-
Analysis: Analyze the cell suspension using a flow cytometer. Measure the fluorescence intensity of at least 10,000 cells per sample. The mean fluorescence intensity of the cell population is proportional to the amount of internalized CPP.[17]
Protocol for Endocytosis Inhibition Assay
Objective: To determine the involvement of specific endocytic pathways in CPP uptake.
Materials:
-
Cells
-
Cell culture medium
-
Fluorescently labeled CPP
-
Endocytosis inhibitors (see table below)
-
PBS
-
Flow cytometer or fluorescence plate reader
Commonly Used Endocytosis Inhibitors:
| Inhibitor | Target Pathway | Typical Concentration | Reference |
| Chlorpromazine | Clathrin-mediated endocytosis | 25 µM | [7][20] |
| Methyl-β-cyclodextrin (MβCD) | Caveolae-mediated endocytosis | 5 mM | [7][20] |
| 5-(N-ethyl-N-isopropyl) amiloride (B1667095) (EIPA) | Macropinocytosis | 50 µM | [7][20] |
Procedure:
-
Pre-incubation with Inhibitors: Pre-incubate the cells with the respective endocytosis inhibitor in serum-free medium for 30 minutes at 37°C.[7][20]
-
CPP Incubation: Without removing the inhibitor, add the fluorescently labeled CPP to the medium and incubate for the desired time (e.g., 1 hour).
-
Quantification: Wash the cells and quantify the CPP uptake using flow cytometry or by lysing the cells and measuring the fluorescence in a plate reader, as described in the previous protocols.
-
Analysis: Compare the uptake of the CPP in the presence and absence of each inhibitor. A significant reduction in uptake in the presence of a specific inhibitor suggests the involvement of that particular endocytic pathway.
Conclusion
The cellular uptake of cell-penetrating peptides is a multifaceted process involving a dynamic interplay between the peptide, the cell membrane, and the cell's intricate transport machinery. A thorough understanding of these pathways, facilitated by the robust experimental protocols and quantitative analysis outlined in this guide, is essential for the continued development of CPPs as effective and specific vectors for intracellular drug delivery. By carefully considering the factors that govern CPP uptake, researchers can better design and optimize these promising molecules to navigate the cellular maze and deliver their therapeutic payloads with greater precision and efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Insights of Endocytosis Signaling in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endocytosis, Signaling, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling on the endocytic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular uptake of arginine-rich peptides: roles for macropinocytosis and actin rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Endocytosis and signalling: intertwining molecular networks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Cationic TAT peptide transduction domain enters cells by macropinocytosis. | Semantic Scholar [semanticscholar.org]
- 9. Cooperative Cellular Uptake and Activity of Octaarginine Antisense Peptide Nucleic Acid (PNA) Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Cell-penetrating TAT peptide in drug delivery systems: Proteolytic stability requirements - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enhanced Cellular Uptake of Albumin-Based Lyophilisomes when Functionalized with Cell-Penetrating Peptide TAT in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of this compound and other homeodomain-derived cell-penetrating peptides: interaction in a membrane-mimicking environment and cellular uptake efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Surface density of polyarginine influence the size, zeta potential, cellular uptake and tissue distribution of the nanostructured lipid carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Characterisation of cell-penetrating peptide-mediated peptide delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. terra-docs.s3.us-east-2.amazonaws.com [terra-docs.s3.us-east-2.amazonaws.com]
The Dual Entry Dilemma: A Technical Guide to Penetratin's Cellular Uptake Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Penetratin, a 16-amino acid cell-penetrating peptide (CPP) derived from the Antennapedia homeodomain, has emerged as a promising vector for the intracellular delivery of therapeutic molecules.[1] Its ability to traverse the plasma membrane of eukaryotic cells is a key attribute for its application in drug delivery. However, the precise mechanisms governing its entry remain a subject of intensive research, with evidence supporting two primary pathways: direct translocation across the lipid bilayer and endocytosis . This technical guide provides an in-depth analysis of these two pathways, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying processes to aid researchers in the design and interpretation of their studies. Understanding the nuances of this compound's cellular uptake is critical for optimizing its delivery efficiency and therapeutic efficacy.
Introduction: The Two Faces of this compound's Entry
The cellular membrane presents a formidable barrier to the entry of most macromolecules. Cell-penetrating peptides, such as this compound, have the remarkable ability to overcome this barrier, facilitating the delivery of a wide range of cargo, from small molecules to large proteins and nucleic acids.[2] The debate over how this compound achieves this feat has centered on two distinct mechanisms:
-
Direct Translocation: An energy-independent process where the peptide directly crosses the plasma membrane. This pathway is thought to involve interactions with membrane lipids, leading to transient pore formation or other membrane destabilizing events that allow the peptide and its cargo to enter the cytoplasm directly.[2][3]
-
Endocytosis: An energy-dependent process where the cell actively engulfs the peptide, often along with its cargo, into vesicular compartments.[2][4] This process is multifaceted, involving several distinct pathways such as macropinocytosis, clathrin-mediated endocytosis, and caveolae-dependent endocytosis.[5]
The prevalence of each pathway is not mutually exclusive and is influenced by a variety of factors, including peptide concentration, the nature and size of the cargo, cell type, and experimental conditions such as temperature.[6][7] A thorough understanding of these factors is paramount for the rational design of this compound-based drug delivery systems.
Quantitative Analysis of this compound Uptake Pathways
Dissecting the contribution of direct translocation and endocytosis to the overall cellular uptake of this compound requires quantitative analysis. The following tables summarize key findings from various studies, highlighting the effects of different experimental conditions on the internalization of this compound.
Table 1: Effect of Temperature on this compound Uptake
| Temperature | Predominant Pathway | Quantitative Effect on Uptake | Cell Type | Reference(s) |
| 37°C | Endocytosis & Direct Translocation | Baseline uptake | Various | [8][9] |
| 4°C or 0°C | Direct Translocation (Endocytosis inhibited) | Significantly reduced uptake, but not completely abolished.[8][9] The remaining uptake is attributed to direct translocation.[8] | Various | [8][9][10] |
Table 2: Effect of Metabolic and Endocytosis Inhibitors on this compound Uptake
| Inhibitor | Target Pathway | Concentration | Effect on this compound Uptake | Cell Type | Reference(s) |
| Sodium Azide & 2-Deoxy-D-glucose | ATP depletion (inhibits endocytosis) | 0.1% & 50 mM | Blocked intracellular entry | Various | [1][2] |
| Methyl-β-cyclodextrin (MβCD) | Cholesterol depletion (disrupts lipid rafts/caveolae) | 5 mM | Greatly inhibited internalization | L929, HeLa, RAW 264.7 | [1][2][3] |
| Chlorpromazine (B137089) | Clathrin-mediated endocytosis | Varies | Partial inhibition | Varies | [11] |
| Amiloride (B1667095)/EIPA | Macropinocytosis | Varies | Inhibition of uptake | Varies | [10] |
| Wortmannin | Macropinocytosis | Varies | Inhibition of uptake | [12] | |
| Nystatin (B1677061) | Caveolae-mediated endocytosis | Varies | Partial inhibition | Varies | [4] |
Table 3: Role of Membrane Components in this compound Uptake
| Component | Interaction | Effect on this compound Uptake | Reference(s) |
| Heparan Sulfate (B86663) Proteoglycans (HSPGs) | Initial electrostatic interaction | Exogenous heparan sulfate diminishes internalization, indicating the importance of this interaction for uptake.[2][13] | [2][14] |
| Cholesterol-rich lipid rafts | Platform for endocytosis | Disruption of lipid rafts inhibits uptake, suggesting a key role in mediating endocytic entry.[2][3] | [2][3] |
Experimental Protocols
To aid researchers in investigating the uptake mechanisms of this compound, this section provides detailed methodologies for key experiments.
General Cell Culture and Peptide Treatment
-
Cell Lines: HeLa, CHO, COS-7, or other relevant cell lines.
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Peptide Preparation: Synthesize or procure high-purity (>95%) fluorescently labeled (e.g., FITC or TAMRA) this compound. Dissolve the peptide in sterile water or an appropriate buffer to create a stock solution.
-
Treatment: On the day of the experiment, dilute the fluorescently labeled this compound to the desired final concentration in serum-free media. Remove the culture medium from the cells, wash with PBS, and add the peptide-containing medium. Incubate for the desired time at 37°C unless otherwise specified.
Distinguishing Endocytosis from Direct Translocation
Protocol 3.2.1: Low-Temperature Incubation
This protocol is based on the principle that endocytosis is an active, energy-dependent process that is inhibited at low temperatures, while direct translocation is largely energy-independent.[8]
-
Seed cells in appropriate culture vessels (e.g., glass-bottom dishes for microscopy or multi-well plates for flow cytometry).
-
On the day of the experiment, place one set of cells on ice or in a 4°C cold room for 30 minutes to pre-chill. Keep a parallel set of cells at 37°C as a control.
-
Prepare two sets of peptide solutions in serum-free media and pre-chill one set to 4°C and keep the other at 37°C.
-
Remove the culture medium from the cells and add the corresponding temperature-matched peptide solution.
-
Incubate the cells for 1-2 hours, maintaining the respective temperatures (4°C and 37°C).
-
After incubation, wash the cells three times with ice-cold PBS to remove non-internalized peptide.
-
Proceed with analysis using confocal microscopy or flow cytometry to quantify and visualize peptide uptake. A significant reduction in uptake at 4°C compared to 37°C indicates a major contribution of endocytosis.[8] The residual uptake at 4°C is attributed to direct translocation.
Protocol 3.2.2: ATP Depletion Assay
This method inhibits endocytosis by depleting the cellular energy source, ATP.[2]
-
Seed cells as described in Protocol 3.2.1.
-
Prepare an ATP depletion medium consisting of glucose-free medium supplemented with 50 mM 2-deoxy-D-glucose and 0.1% sodium azide.
-
Pre-incubate the cells in the ATP depletion medium for 60 minutes at 37°C. A control group should be incubated in complete medium.
-
After pre-incubation, add the fluorescently labeled this compound to the ATP depletion medium (and control medium) and incubate for an additional 1-2 hours at 37°C.
-
Wash the cells three times with PBS.
-
Analyze cellular uptake by confocal microscopy or flow cytometry. A significant decrease in peptide uptake in the ATP-depleted cells confirms the involvement of an energy-dependent (endocytic) pathway.[1][2]
Identifying Specific Endocytic Pathways
Protocol 3.3.1: Use of Pharmacological Inhibitors
This protocol utilizes specific chemical inhibitors to block different endocytic pathways.[11]
-
Seed cells as described in Protocol 3.2.1.
-
Prepare stock solutions of the desired inhibitors (e.g., chlorpromazine for clathrin-mediated endocytosis, amiloride for macropinocytosis, nystatin or filipin (B1216100) for caveolae-mediated endocytosis) in a suitable solvent (e.g., DMSO or water).
-
Pre-incubate the cells with the inhibitor at a pre-determined, non-toxic concentration for 30-60 minutes at 37°C. A control group should be incubated with the vehicle alone.
-
After pre-incubation, add the fluorescently labeled this compound (in the continued presence of the inhibitor) and incubate for 1-2 hours at 37°C.
-
Wash the cells three times with PBS.
-
Quantify peptide uptake using flow cytometry or visualize using confocal microscopy. A significant reduction in uptake in the presence of a specific inhibitor suggests the involvement of that particular endocytic pathway.
Visualization of Cellular Uptake
Protocol 3.4.1: Live-Cell Confocal Microscopy
This technique allows for the real-time visualization of this compound's interaction with and entry into live cells.
-
Seed cells on glass-bottom imaging dishes.
-
On the day of imaging, replace the culture medium with pre-warmed, serum-free imaging medium (e.g., Opti-MEM).
-
Place the dish on the stage of a confocal microscope equipped with a temperature and CO₂-controlled environmental chamber set to 37°C and 5% CO₂.
-
Acquire baseline images of the cells.
-
Add the fluorescently labeled this compound to the imaging dish and immediately start time-lapse imaging.
-
Observe the initial binding of the peptide to the cell membrane and its subsequent internalization. A diffuse cytoplasmic and nuclear fluorescence is often indicative of direct translocation, while a punctate, vesicular pattern suggests endocytic uptake.[3]
-
To confirm endosomal localization, co-staining with endocytic markers (e.g., fluorescently labeled transferrin for clathrin-mediated endocytosis or dextran (B179266) for macropinocytosis) can be performed.
Visualizing the Pathways: Signaling and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows discussed in this guide.
Caption: The direct translocation pathway of this compound.
Caption: Overview of the endocytic pathways for this compound uptake.
Caption: A generalized experimental workflow for studying this compound uptake.
Conclusion and Future Directions
The cellular uptake of this compound is a complex process involving a dynamic interplay between direct translocation and various endocytic pathways. The choice of entry route is highly dependent on experimental conditions, making it crucial for researchers to carefully control and consider these factors when designing and interpreting their studies. While significant progress has been made in elucidating these mechanisms, several questions remain. The precise molecular events that trigger membrane perturbation during direct translocation and the specific signaling cascades that regulate this compound-induced endocytosis are areas that warrant further investigation. Moreover, the development of more specific inhibitors and advanced imaging techniques will be invaluable in dissecting the contribution of each pathway with greater precision. A deeper understanding of how to modulate the entry mechanism of this compound will ultimately lead to the development of more efficient and targeted drug delivery platforms, unlocking the full therapeutic potential of this versatile cell-penetrating peptide.
References
- 1. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 2. Investigation of this compound peptides. Part 2. In vitro uptake of this compound and two of its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of the Lipid Landscape on the Efficacy of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. On the mechanisms of the internalization of S413-PV cell-penetrating peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Translocation and Endocytosis for Cell-penetrating Peptide Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dspace.library.uu.nl [dspace.library.uu.nl]
- 10. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Obligatory Role for Endothelial Heparan Sulphate Proteoglycans and Caveolae Internalization in Catestatin-Dependent eNOS Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Heparan sulfate proteoglycans mediate internalization and propagation of specific proteopathic seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Decisive Role of Tryptophan Residues in Penetratin's Cellular Entry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Penetratin, a 16-amino acid cell-penetrating peptide (CPP) derived from the Antennapedia homeodomain, has been extensively studied for its remarkable ability to translocate across cellular membranes and deliver a variety of cargo molecules.[1] Its sequence, RQIKIWFQNRRMKWKK, is rich in both cationic residues (arginine and lysine) and hydrophobic residues, a hallmark of many CPPs. Among its hydrophobic components, the two tryptophan residues, Trp-48 and Trp-56, play a pivotal and multifaceted role in the peptide's interaction with and subsequent penetration of the lipid bilayer. This technical guide provides an in-depth analysis of the function of these tryptophan residues, supported by quantitative data and detailed experimental protocols.
The Structural and Functional Importance of Tryptophan Residues
The mechanism of this compound's entry into cells is a subject of ongoing research, with evidence supporting both direct translocation and endocytic pathways.[2][3] Regardless of the specific route, the initial interaction with the cell membrane is a critical step governed by a combination of electrostatic and hydrophobic forces. While the positively charged residues mediate the initial contact with negatively charged components of the cell surface, such as phospholipids (B1166683) and glycosaminoglycans (GAGs), the tryptophan residues are crucial for the subsequent insertion into the hydrophobic core of the membrane.
Upon binding to negatively charged lipid vesicles, this compound undergoes a significant conformational change from a random coil in aqueous solution to a more structured state, predominantly an alpha-helix.[1] This transition is a key event in preparing the peptide for membrane insertion. Studies utilizing analogues where the tryptophan residues are replaced by phenylalanine (W48F and W56F) have demonstrated the unique importance of the indole (B1671886) side chain of tryptophan in this process.
Key Roles of Tryptophan Residues:
-
Membrane Anchoring and Insertion: The tryptophan residues act as hydrophobic anchors that facilitate the partitioning of the peptide into the lipid bilayer. Fluorescence spectroscopy studies have shown that Trp-48 inserts deeper into the lipid bilayer compared to Trp-56.[1] This differential insertion is thought to be a key aspect of how this compound perturbs the membrane to allow for its translocation.
-
Stabilization of the Alpha-Helical Conformation: The interaction of the tryptophan indole rings with the lipid acyl chains helps to stabilize the alpha-helical conformation of this compound within the membrane environment.
-
Interaction with Phospholipid Headgroups: The unique electronic properties of the tryptophan indole ring allow for specific interactions, such as cation-π interactions, with the choline (B1196258) headgroups of phospholipids, further anchoring the peptide at the membrane interface.
-
Facilitation of Translocation: The perturbation of the lipid bilayer caused by the insertion of the tryptophan residues is believed to lower the energy barrier for the translocation of the peptide and any associated cargo across the membrane. The replacement of Trp-48 with phenylalanine significantly impairs the peptide's internalization efficiency, highlighting its critical role in the translocation step.[2][3]
Quantitative Analysis of Tryptophan Residue Contributions
The following tables summarize the quantitative data from various biophysical studies on this compound and its tryptophan-substituted analogues. These data provide a clear picture of the impact of each tryptophan residue on the peptide's interaction with model membranes.
Table 1: Binding Affinity of this compound and its Analogues to Lipid Vesicles
| Peptide | Lipid Composition | Dissociation Constant (K_d) (µM) | Reference |
| This compound | PC/PS (80:20) | ~5 | [1] |
| W48F-Penetratin | PC/PS (80:20) | Significantly higher than WT | [1] |
| W56F-Penetratin | PC/PS (80:20) | Slightly higher than WT | [1] |
Note: PC = Phosphatidylcholine, PS = Phosphatidylserine (B164497). A higher K_d value indicates weaker binding affinity.
Table 2: Tryptophan Fluorescence Emission Maxima and Blue Shift upon Membrane Binding
| Peptide | Environment | Emission Maximum (λ_max) (nm) | Blue Shift (Δλ_max) (nm) | Reference |
| This compound | Buffer | ~350 | - | [1] |
| This compound | PC/PS (80:20) Vesicles | ~330 | ~20 | [1] |
| W48F-Penetratin | PC/PS (80:20) Vesicles | Smaller than W56F variant | - | [1] |
| W56F-Penetratin | PC/PS (80:20) Vesicles | Larger than W48F variant | - | [1] |
Note: The blue shift in the emission maximum is indicative of the tryptophan residue moving into a more hydrophobic environment.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the role of tryptophan residues in this compound.
Peptide Synthesis and Purification
-
Peptide Synthesis: this compound (RQIKIWFQNRRMKWKK) and its analogues (W48F and W56F) are synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry.
-
Cleavage and Deprotection: The synthesized peptides are cleaved from the resin and deprotected using a standard cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water).
-
Purification: The crude peptides are purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
-
Characterization: The purity and identity of the peptides are confirmed by analytical RP-HPLC and mass spectrometry.
Preparation of Lipid Vesicles
-
Lipid Film Formation: A mixture of phosphatidylcholine (PC) and phosphatidylserine (PS) (e.g., in an 80:20 molar ratio) in chloroform (B151607) is dried to a thin film under a stream of nitrogen gas, followed by vacuum desiccation for at least 2 hours to remove residual solvent.
-
Hydration: The lipid film is hydrated with a buffer (e.g., 10 mM Tris-HCl, 150 mM NaCl, pH 7.4) to a final lipid concentration of 1-5 mM.
-
Vesicle Formation: The hydrated lipid suspension is subjected to several freeze-thaw cycles followed by extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) to produce large unilamellar vesicles (LUVs).
Tryptophan Fluorescence Spectroscopy
-
Instrumentation: Measurements are performed on a fluorescence spectrophotometer.
-
Sample Preparation: A solution of the peptide (e.g., 2 µM) in the desired buffer is placed in a quartz cuvette.
-
Titration: Small aliquots of the lipid vesicle suspension are added to the peptide solution, with gentle mixing after each addition.
-
Data Acquisition: The tryptophan fluorescence emission spectrum is recorded (e.g., from 300 to 400 nm) after each addition, with an excitation wavelength of 295 nm to selectively excite tryptophan.
-
Data Analysis: The change in fluorescence intensity and the shift in the emission maximum (blue shift) are plotted as a function of the lipid concentration to determine the binding affinity (K_d).
Circular Dichroism (CD) Spectroscopy
-
Instrumentation: CD spectra are recorded on a CD spectropolarimeter.
-
Sample Preparation: The peptide is dissolved in buffer or in the presence of lipid vesicles at a desired peptide concentration (e.g., 10-50 µM).
-
Data Acquisition: Far-UV CD spectra are recorded from 190 to 260 nm in a quartz cuvette with a 1 mm path length.
-
Data Analysis: The buffer and/or vesicle background spectrum is subtracted from the peptide spectrum. The resulting spectrum is converted to mean residue ellipticity and can be deconvoluted using various algorithms to estimate the secondary structure content (alpha-helix, beta-sheet, random coil).
Cellular Uptake Assay
-
Cell Culture: A suitable cell line (e.g., HeLa or CHO cells) is cultured in appropriate media until they reach a desired confluency.
-
Peptide Labeling: The peptides are labeled with a fluorescent dye (e.g., fluorescein (B123965) or rhodamine) for visualization and quantification.
-
Incubation: The cells are incubated with the fluorescently labeled peptides at various concentrations for a specific time period (e.g., 1 hour) at 37°C.
-
Washing and Treatment: After incubation, the cells are washed with PBS to remove non-internalized peptide. To distinguish between membrane-bound and internalized peptide, cells can be treated with trypsin to digest surface-bound peptides.
-
Quantification: The amount of internalized peptide is quantified using either fluorescence microscopy for qualitative analysis or flow cytometry or a fluorescence plate reader for quantitative analysis of cell lysates.
Visualizations
Experimental Workflow
Caption: Experimental workflow for investigating the role of tryptophan residues in this compound.
This compound-Membrane Interaction Model
Caption: Model of this compound's interaction with the cell membrane, highlighting the roles of Trp-48 and Trp-56.
Conclusion
The tryptophan residues in this compound are not merely passive hydrophobic components; they are critical determinants of the peptide's ability to interact with, insert into, and ultimately cross the cell membrane. The deeper insertion of Trp-48 compared to Trp-56 appears to be a key feature that drives membrane perturbation and facilitates translocation. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers in the field of drug delivery and membrane biophysics to further investigate and harness the unique properties of this compound and other tryptophan-rich cell-penetrating peptides. A thorough understanding of the role of these residues is essential for the rational design of more efficient and selective CPP-based delivery systems.
References
- 1. Tryptophan fluorescence study of the interaction of this compound peptides with model membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cellular uptake of Antennapedia this compound peptides is a two-step process in which phase transfer precedes a tryptophan-dependent translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Electrostatic Interactions of Penetratin with Membranes
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Penetratin, a 16-amino acid cell-penetrating peptide (CPP) derived from the Antennapedia homeodomain, has garnered significant attention as a vector for intracellular drug delivery.[1][2][3] Its ability to traverse biological membranes is fundamentally governed by a series of complex molecular interactions, with electrostatics playing a pivotal, initiating role. This technical guide provides a comprehensive overview of the electrostatic forces driving this compound's association with and translocation across lipid bilayers. We will delve into the quantitative biophysical data, detail the experimental protocols used for its study, and visualize the key mechanistic pathways.
The initial and most critical step in this compound's journey into a cell is its electrostatic attraction to the negatively charged components of the cell membrane.[4][5] Containing a high proportion of cationic residues (lysine and arginine), this compound (sequence: RQIKIWFQNRRMKWKK) possesses a strong positive charge at physiological pH, drawing it towards anionic lipids like phosphatidylglycerol (PG) and phosphatidylserine (B164497) (PS) that are present in biological membranes.[1][4] This guide will systematically explore the thermodynamics of this binding, the resulting structural changes in both the peptide and the membrane, and the subsequent mechanisms proposed for its translocation.
Quantitative Analysis of this compound-Membrane Interactions
The interaction of this compound with lipid membranes has been quantified using various biophysical techniques. These studies reveal a strong dependence on the lipid composition, particularly the presence of anionic lipids, which starkly enhances binding affinity. The data underscores that electrostatic attraction is the primary driving force for the initial association.
Table 1: Quantitative Biophysical Data for this compound-Membrane Interactions
| Parameter | Lipid Composition | Method | Value | Reference |
| Binding Affinity (Kd) | Egg PC (Zwitterionic) | Surface Plasmon Resonance | 28 µM | [6] |
| Egg PC / POPG (Anionic) | Surface Plasmon Resonance | Low to sub-micromolar | [6] | |
| Binding Enthalpy (ΔH) | DOPC/DOPG (Anionic) | Isothermal Titration Calorimetry | -20 to -30 kJ/mol | [7][8][9] |
| Effective Peptide Charge (zP) | DOPC/DOPG | Isothermal Titration Calorimetry | ≈ 5.1 ± 0.5 | [4] |
| Zeta Potential (ζ) | Healthy Model Vesicles (H-) | Zeta Potential Measurement | from -0.75 mV to +1.313 mV | [10] |
| Cancer Model Vesicles (C-) | Zeta Potential Measurement | Highly negative values maintained | [11] | |
| Free Energy of Insertion (ΔG) | DPPC Bilayer | Molecular Dynamics (Umbrella Sampling) | ≈ 75 kJ/mol | [12][13] |
Note: DOPC = Dioleoylphosphatidylcholine; DOPG = Dioleoylphosphatidylglycerol; DPPC = Dipalmitoylphosphatidylcholine; PC = Phosphatidylcholine; POPG = Palmitoyloleoylphosphatidylglycerol; H- = Healthy cell membrane model; C- = Cancer cell membrane model.
Mechanisms of Translocation: The Role of Electrostatics
While the precise mechanism of this compound translocation remains a subject of investigation, several models have been proposed. Electrostatic interactions are integral to the initial stages of all proposed non-endocytic pathways, leading to membrane perturbation that facilitates peptide entry.
Initial Electrostatic Binding and Accumulation
The process begins with the diffusion of positively charged this compound peptides in the bulk solution towards the cell surface. The electrostatic field generated by anionic lipids in the membrane attracts and concentrates the peptides at the lipid-water interface.[4][7] This binding is crucial and significantly weaker for purely zwitterionic (neutral) membranes compared to anionic ones.[4][14]
Proposed Translocation Pathways
Following accumulation at the surface, this compound is thought to employ one or more mechanisms to cross the hydrophobic core of the bilayer. The high local concentration of cationic peptides can induce significant stress and structural changes within the membrane.
-
"Electroporation-like" Mechanism: This model suggests that the asymmetric binding of this compound to the outer leaflet of a charged vesicle neutralizes the surface charge. This creates a transmembrane electrical field, which alters lateral pressure and curvature stress within the membrane.[4][7] Once a critical threshold of peptide binding is reached, this electrostatic imbalance induces the formation of transient, non-leaky pores or defects, allowing the peptide to translocate.[4]
-
Inverted Micelle Formation: An early hypothesis proposed that this compound could induce the formation of transient inverted micelles.[4][5] In this model, the peptide, along with some anionic lipids, forms a structure where the lipid headgroups surround the peptide, shielding its charge as it moves through the hydrophobic membrane core.
-
Membrane Curvature and Domain Formation: Studies have shown that this compound can induce significant membrane deformations, including curvature and the formation of peptide-rich lipid domains.[12][13][15] This peptide-induced reorganization may be a precursor to internalization events like micropinocytosis or other forms of endocytosis.[12][13]
References
- 1. Membrane interaction and cellular internalization of this compound peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural Elucidation of Cell-Penetrating this compound Peptide in Model Membranes at Atomic Level: Probing Hydrophobic Interactions in the Blood-Brain-Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Dynamics Simulations of Drug-Conjugated Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Charge-Dependent Translocation of the Trojan Peptide this compound across Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Internalization mechanisms of cell-penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Relationships between Membrane Binding, Affinity and Cell Internalization Efficacy of a Cell-Penetrating Peptide: this compound as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Molecular View on the Interaction of the Trojan Peptide this compound with the Polar Interface of Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interaction of the Trojan peptide this compound with anionic lipid membranes–a calorimetric study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. izbi.uni-leipzig.de [izbi.uni-leipzig.de]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Alternative Mechanisms for the Interaction of the Cell-Penetrating Peptides this compound and the TAT Peptide with Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. research.rug.nl [research.rug.nl]
- 14. research.monash.edu [research.monash.edu]
- 15. Mechanism Matters: A Taxonomy of Cell Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
The Chameleon-like Nature of Penetratin: A Technical Guide to its Conformational Changes Upon Membrane Binding
For Immediate Release
This technical guide provides an in-depth analysis of the conformational dynamics of Penetratin, a well-studied cell-penetrating peptide (CPP), upon its interaction with cellular membranes. Tailored for researchers, scientists, and drug development professionals, this document consolidates key quantitative data, details critical experimental methodologies, and visualizes the underlying processes to elucidate the structure-function relationship that governs this compound's remarkable cell entry capability.
Executive Summary
This compound, a 16-amino acid peptide derived from the Antennapedia homeodomain, is renowned for its ability to traverse biological membranes and deliver a variety of cargo molecules into cells.[1] This translocation is not a passive process but is intimately linked to significant, environment-dependent conformational changes within the peptide. In aqueous solution, this compound exists as a largely unstructured random coil.[2][3] However, upon encountering a lipid bilayer, it undergoes a profound structural transition. This guide summarizes the key findings that demonstrate this chameleon-like behavior, highlighting the induction of α-helical and β-sheet structures, the factors influencing this polymorphism, and the experimental techniques used to probe these changes. Understanding these conformational shifts is paramount for the rational design of more efficient CPP-based drug delivery systems.
Conformational Polymorphism: From Random Coil to Ordered Structures
The secondary structure of this compound is highly plastic and responsive to its environment. While largely disordered in aqueous solution, it readily adopts ordered conformations in the presence of membrane mimetics like lipid vesicles or trifluoroethanol (TFE).[2][3] The primary induced structure is often an α-helix, but the peptide can also form β-structures, a phenomenon dependent on several factors including membrane composition, peptide-to-lipid ratio, and peptide concentration.[4]
Influence of Membrane Composition and Peptide Concentration
The electrostatic interaction between the cationic this compound and anionic components of the cell membrane is a critical initiating event for binding and subsequent folding.[5] The presence of negatively charged phospholipids, such as phosphatidylglycerol (POPG) or phosphatidylserine (B164497) (PS), is often required for the induction of secondary structure.[1][4]
-
Low Anionic Lipid Content & Low Peptide Concentration : These conditions favor the adoption of a predominantly α-helical conformation .[4] The peptide is thought to lie parallel to the membrane surface.[6]
-
High Anionic Lipid Content & High Peptide Concentration : Increasing the negative surface charge of the membrane and the local concentration of the peptide promotes a transition from an α-helical to a β-sheet structure .[4] This α-to-β conversion suggests that peptide aggregation on the membrane surface may be a key factor in its mechanism of action and potential membrane disruption.[3][4]
Quantitative Analysis of Structural Changes
The structural transitions of this compound have been quantified using various biophysical techniques. Circular Dichroism (CD) spectroscopy is the primary tool for assessing secondary structure content in different environments.
| Condition | Secondary Structure | % Helicity (Approx.) | Reference(s) |
| Aqueous Buffer (e.g., Phosphate) | Random Coil | Low / Negligible | [3][7] |
| Membrane Mimetic (e.g., TFE/water mixture) | α-helix | ~30-50% | [3][8] The exact percentage can vary based on the TFE concentration. |
| Zwitterionic Vesicles (e.g., POPC) | Mostly Random Coil | Low | [4][9] Shows minimal structural change without anionic lipids. |
| Anionic Vesicles (e.g., POPC/POPG) at high Lipid/Peptide (L/P) ratio | α-helix | Up to 60-70% | [4][9] Low peptide surface density on negatively charged membranes promotes helical folding. |
| Anionic Vesicles (e.g., POPC/POPG) at low Lipid/Peptide (L/P) ratio | β-sheet | N/A | [4] High peptide surface density leads to an α→β structural conversion. |
| Cancer Cell Mimetic Vesicles (containing DPPS) | α-helix | Significant | [10][11] Specific interaction with lipids like DPPS is crucial for helical formation and direct insertion. |
Table 1: Summary of this compound's secondary structure in various environments as determined by CD spectroscopy. Note that exact percentages can vary based on specific experimental conditions.
Binding Affinity and Membrane Localization
The interaction of this compound with membranes is characterized by a strong binding affinity, particularly for those containing anionic lipids or specific cell-surface molecules like glycosaminoglycans (GAGs).[12]
| Membrane System | Technique(s) Used | Dissociation Constant (Kd) | Reference(s) |
| Wild Type (WT) CHO Cells | Mass Spectrometry, Isothermal Titration Calorimetry | ~10 nM | [12] Demonstrates very high affinity for the complete cell surface. |
| GAG-deficient (GAGneg) CHO Cells | Mass Spectrometry, Isothermal Titration Calorimetry | µM range | [12] Highlights the significant contribution of GAGs to high-affinity binding. |
| Anionic Lipid Vesicles | Fluorescence Spectroscopy, ESR | Low µM range | [12] Indicates strong binding to the phospholipid component of the membrane. |
| Heparan Sulfate / Chondroitin Sulfate | Isothermal Titration Calorimetry, Fluorescence | Low µM range | [12] Confirms direct, tight binding to glycosaminoglycans. |
| Biomembrane Force Probe on Cell Surface | Atomic Force Microscopy | Adhesion Energy: 18-22 kBT | [13] Measures the specific adhesion energy between this compound and heparan sulfates on the cell surface, indicating a strong, specific interaction beyond simple electrostatic attraction. |
Table 2: Binding affinities of this compound for various cellular components and model membranes.
Fluorescence quenching and linear dichroism experiments indicate that upon binding, this compound localizes at the lipid-water interface, with its induced α-helix oriented parallel to the plane of the membrane.[5][6] The tryptophan residues, crucial for its function, are positioned within the headgroup region of the lipid bilayer.[6][14]
Visualizing the Mechanism and Experimental Workflow
To clarify the processes involved in studying and understanding this compound's function, the following diagrams illustrate the proposed binding mechanism and a typical experimental workflow.
References
- 1. Mechanism Matters: A Taxonomy of Cell Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solution NMR studies of cell-penetrating peptides in model membrane systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of this compound Secondary Structure in Live Cells with Raman Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conformational states of the cell-penetrating peptide this compound when interacting with phospholipid vesicles: effects of surface charge and peptide concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Membrane interaction and cellular internalization of this compound peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Membrane interactions of cell-penetrating peptides probed by tryptophan fluorescence and dichroism techniques: correlations of structure to cellular uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Membrane translocation of this compound and its derivatives in different cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Relationships between Membrane Binding, Affinity and Cell Internalization Efficacy of a Cell-Penetrating Peptide: this compound as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Penetratin-Mediated Protein Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell-penetrating peptides (CPPs) are short peptides capable of traversing cellular membranes and facilitating the intracellular delivery of various macromolecular cargo, including proteins, nucleic acids, and nanoparticles. Penetratin, a 16-amino acid peptide derived from the Antennapedia homeodomain of Drosophila, is a well-studied CPP known for its high transduction efficiency and low cytotoxicity. These characteristics make it a valuable tool for research and therapeutic applications where the intracellular delivery of biologically active proteins is required.
This document provides detailed protocols for the preparation of this compound-protein conjugates and their delivery into mammalian cells. It also includes a summary of quantitative data from relevant studies to aid in experimental design and optimization.
Mechanism of Action
The precise mechanism of this compound-mediated protein delivery is still under investigation, with evidence supporting multiple pathways of cellular entry. The primary proposed mechanisms are direct translocation across the plasma membrane and endocytosis. The prevalence of each pathway is thought to be dependent on factors such as the nature and size of the cargo, the concentration of the this compound-cargo complex, and the cell type.
-
Direct Translocation: This energy-independent process is hypothesized to involve the interaction of the positively charged this compound with the negatively charged components of the cell membrane. This interaction may lead to transient pore formation or membrane destabilization, allowing the this compound-cargo complex to enter the cytoplasm directly.
-
Endocytosis: This is an energy-dependent process where the this compound-cargo complex is internalized into the cell within membrane-bound vesicles called endosomes. For the cargo to exert its biological function, it must escape from the endosome into the cytoplasm. Mechanisms of endosomal escape include the "proton sponge" effect, where the accumulation of the peptide in the endosome leads to an influx of protons and water, causing endosomal swelling and rupture, and a vesicle budding and collapse mechanism.
Signaling and Uptake Pathways
The following diagram illustrates the two primary proposed pathways for this compound-mediated cellular uptake.
Caption: Proposed mechanisms of this compound-mediated protein uptake.
Quantitative Data Summary
The efficiency of this compound-mediated protein delivery can be influenced by several factors, including the cargo protein, the cell type, the concentration of the this compound-cargo complex, and the incubation time. The following table summarizes quantitative data from various studies to provide a comparative overview.
| Cargo Protein | Cell Line | This compound:Cargo Molar Ratio | Concentration | Incubation Time | Delivery Efficiency/Uptake | Reference |
| mCherry | HeLa | Genetically Fused | ≤ 100 nM | Not Specified | ~6-20 fold less potent than +36 GFP | [1] |
| mCherry | HeLa | Genetically Fused | 1 and 2 µM | Not Specified | Approached potency of +36 GFP | [1] |
| Cre Recombinase | BSR | Genetically Fused | Not Specified | Not Specified | 2- to 15-fold less effective than +36 GFP | [1] |
| Streptavidin | HeLa | Co-incubation | 5 or 10 µM | 90 min | High translocation efficacy | [2] |
| Avidin | HeLa | Co-incubation | 5 or 10 µM | 90 min | No significant difference with or without peptide | [2] |
| dsDNA | HeLa | Co-incubation | up to 50 µM | Not Specified | Dose-dependent uptake | [2] |
| eGFP | HeLa | Genetically Fused | 10 µM | 1 h | Lower uptake compared to Transportan and R8 | [3] |
Experimental Protocols
The following protocols provide a general framework for this compound-mediated protein delivery. Optimization of specific parameters such as concentrations and incubation times may be necessary for different cargo proteins and cell lines.
Experimental Workflow Overview
Caption: General experimental workflow for this compound-mediated protein delivery.
Protocol 1: Fluorescent Labeling of Cargo Protein
To visualize and quantify protein uptake, the cargo protein is often labeled with a fluorescent dye.
Materials:
-
Cargo protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Fluorescent dye with a reactive group (e.g., NHS ester for labeling primary amines)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Dialysis or size-exclusion chromatography system for purification
Procedure:
-
Dissolve the fluorescent dye in a small amount of anhydrous DMSO.
-
Add the dye solution to the protein solution at a specific molar ratio (e.g., 5:1 dye:protein).
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
Quench the reaction by adding the quenching solution.
-
Remove the unreacted dye by dialysis against PBS or by using a size-exclusion chromatography column.
-
Determine the degree of labeling by measuring the absorbance of the protein and the dye.
Protocol 2: Covalent Conjugation of this compound to Cargo Protein
This protocol describes the formation of a stable covalent bond between this compound and the cargo protein.
Materials:
-
Cargo protein
-
This compound peptide with a reactive group (e.g., a terminal cysteine for maleimide (B117702) chemistry)
-
Heterobifunctional crosslinker (e.g., SMCC)
-
Reaction buffers (e.g., PBS)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Activate the cargo protein with the crosslinker according to the manufacturer's instructions.
-
Remove excess crosslinker by dialysis or size-exclusion chromatography.
-
Add the modified cargo protein to the this compound peptide solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
Purify the this compound-protein conjugate using size-exclusion chromatography.
-
Characterize the conjugate by SDS-PAGE and mass spectrometry.
Protocol 3: Non-Covalent Complex Formation and Cellular Delivery
This protocol is for the delivery of proteins by forming a non-covalent complex with this compound.
Materials:
-
This compound stock solution (1 mM in sterile water)
-
Fluorescently labeled cargo protein stock solution
-
Mammalian cell line (e.g., HeLa)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
PBS
Procedure:
-
Cell Seeding: Seed cells in a suitable culture vessel (e.g., 24-well plate) and allow them to adhere and reach 70-80% confluency.
-
Complex Formation:
-
In a sterile microcentrifuge tube, dilute the desired amount of cargo protein in serum-free medium.
-
Add the this compound stock solution to the protein solution at the desired molar ratio (e.g., 10:1 this compound:protein).
-
Incubate the mixture at room temperature for 30 minutes to allow for complex formation.
-
-
Cell Treatment:
-
Wash the cells once with PBS.
-
Replace the medium with the this compound-protein complex solution.
-
Incubate the cells for the desired time (e.g., 1-4 hours) at 37°C in a CO2 incubator.
-
-
Post-Incubation:
-
Remove the treatment solution and wash the cells three times with PBS to remove surface-bound complexes.
-
Add fresh complete medium to the cells.
-
-
Analysis of Uptake:
-
Confocal Microscopy: Image the cells using a confocal microscope to visualize the intracellular localization of the fluorescently labeled protein.
-
Flow Cytometry: Harvest the cells by trypsinization, wash with PBS, and analyze the fluorescence intensity by flow cytometry to quantify the cellular uptake.[4]
-
Troubleshooting and Optimization
-
Low Delivery Efficiency:
-
Optimize the this compound-to-cargo molar ratio.[5]
-
Increase the concentration of the complex.
-
Increase the incubation time.
-
Ensure the cargo protein is stable and properly folded.
-
-
High Cytotoxicity:
-
Decrease the concentration of the complex.
-
Reduce the incubation time.
-
Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion).
-
-
Endosomal Entrapment:
-
Co-administer with endosomolytic agents (use with caution due to potential toxicity).
-
Modify this compound or the cargo with fusogenic peptides.
-
Conclusion
This compound-mediated protein delivery is a powerful and versatile technique for introducing proteins into living cells. The protocols and data provided in these application notes offer a starting point for researchers to develop and optimize their protein delivery experiments. Careful consideration of the experimental parameters and appropriate controls will ensure reliable and reproducible results.
References
- 1. Potent Delivery of Functional Proteins into Mammalian Cells in Vitro and in Vivo Using a Supercharged Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cargo-dependent cytotoxicity and delivery efficacy of cell-penetrating peptides: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Item - Different cell-penetrating peptides (CPPs) for delivery of green fluorescent protein (GFP) into mammalian cells - Cardiff University - Figshare [research-data.cardiff.ac.uk]
- 4. Enhanced Cellular Uptake of Albumin-Based Lyophilisomes when Functionalized with Cell-Penetrating Peptide TAT in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vitro siRNA Delivery Using Penetratin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Small interfering RNA (siRNA) offers a powerful tool for gene silencing by targeting specific messenger RNA (mRNA) for degradation, leading to a decrease in the expression of the corresponding protein.[1] However, the therapeutic application of siRNA is hindered by its poor cellular uptake due to its size and negative charge.[2][3] Cell-penetrating peptides (CPPs), such as Penetratin, have emerged as promising non-viral vectors to overcome this barrier.[3][4][5] this compound, a 16-amino acid peptide derived from the Antennapedia homeodomain, can translocate across cell membranes and deliver various molecular cargoes, including siRNA, into the cytoplasm.[4][6]
These application notes provide a comprehensive guide to the use of this compound for the in vitro delivery of siRNA. This document outlines the principles of this compound-siRNA complex formation, detailed protocols for transfection, and methods for evaluating gene knockdown and cytotoxicity.
Principle of this compound-Mediated siRNA Delivery
This compound facilitates siRNA delivery primarily through the formation of non-covalent complexes.[1][7] The cationic nature of this compound allows it to interact electrostatically with the anionic phosphate (B84403) backbone of siRNA, leading to the formation of condensed nanoparticles.[1][7] These complexes, typically with a net positive charge, can then interact with the cell membrane and be internalized by cells.[1] While the precise mechanism of uptake is still under investigation, it is believed to involve endocytosis.[2][6] For effective gene silencing, the siRNA must then escape the endosome and be released into the cytoplasm to engage with the RNA-induced silencing complex (RISC).[2][8]
It has been observed that while this compound can efficiently mediate the uptake of siRNA, endosomal entrapment can limit the gene silencing effect.[8] Strategies to enhance endosomal escape, such as co-incubation with endosomolytic agents like the HA2 peptide, have been shown to improve the efficiency of siRNA-mediated knockdown.[9] Covalent conjugation of this compound to siRNA has also been explored to improve delivery and subsequent gene silencing.[8][9]
Quantitative Data Summary
The efficiency of this compound-mediated siRNA delivery is influenced by several factors, including the molar ratio of this compound to siRNA, cell type, and the specific gene being targeted. The following tables summarize quantitative data from various studies to provide a comparative overview.
| Cell Line | Target Gene | This compound:siRNA Molar Ratio | Transfection Efficiency (%) | Gene Knockdown (%) | Reference |
| HEp-2 | RSV F gene (shRNA) | 20:1 | 93 | Significant reduction in viral titers | [4] |
| HEp-2 | Scramble (shRNA) | 20:1 | 93.91 | N/A | [4] |
| L929 | p38 MAP kinase | 10µM conjugate | N/A | 20 ± 3 | [10] |
| L929 | p38 MAP kinase | 10µM conjugate | N/A | 36 ± 6 (with TAT conjugate) | [10] |
| KB | Luciferase | N/A | N/A | 30 (as ANTP-NP) | [11] |
Note: Data is compiled from different studies and experimental conditions may vary.
| Parameter | Value | Conditions | Reference |
| Optimal CPP:shRNA Ratio (Gel Shift Assay) | 20:1 | This compound-shRNA complexes | [4] |
| Particle Size (DLS) | 164 nm | 20:1 this compound:shRNA ratio | [4] |
| Zeta Potential | +8.7 mV | 20:1 this compound:shRNA ratio | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound-siRNA Complexes
This protocol describes the formation of non-covalent complexes between this compound and siRNA. The molar ratio of this compound to siRNA is a critical parameter and should be optimized for each cell line and siRNA sequence. A common starting point is a molar ratio of 20:1.[4]
Materials:
-
This compound peptide (lyophilized)
-
siRNA (lyophilized or in solution)
-
Nuclease-free water or appropriate buffer (e.g., PBS)
-
Low-adhesion microcentrifuge tubes
Procedure:
-
Reconstitute this compound: Dissolve lyophilized this compound in nuclease-free water to a stock concentration of 1 mM. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Reconstitute siRNA: Resuspend the siRNA in the provided resuspension buffer or nuclease-free water to a stock concentration of 20 µM. Aliquot and store at -20°C or -80°C.
-
Complex Formation: a. In a nuclease-free microcentrifuge tube, dilute the desired amount of siRNA in serum-free cell culture medium or a suitable buffer. b. In a separate tube, dilute the required amount of this compound to achieve the desired molar ratio. c. Add the diluted this compound solution to the diluted siRNA solution. Note: Do not add the siRNA to the this compound. d. Mix gently by pipetting up and down. e. Incubate the mixture at room temperature for 30-60 minutes to allow for complex formation.[12] The complexes are now ready for addition to cells.
Protocol 2: In Vitro Transfection of Adherent Cells
This protocol provides a general procedure for transfecting adherent cells with this compound-siRNA complexes. Optimization of cell density, complex concentration, and incubation time is recommended for each specific cell line.
Materials:
-
Adherent cells in culture
-
Complete cell culture medium
-
Serum-free cell culture medium (e.g., Opti-MEM)
-
This compound-siRNA complexes (prepared as in Protocol 1)
-
Multi-well cell culture plates (e.g., 24-well or 96-well)
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a multi-well plate at a density that will result in 50-70% confluency on the day of transfection.[11][13]
-
Preparation of Transfection Mixture: a. Prepare this compound-siRNA complexes as described in Protocol 1. The final concentration of siRNA in the wells typically ranges from 50 to 100 nM.[11] b. Gently wash the cells with serum-free medium or PBS. c. Add the appropriate volume of serum-free medium containing the this compound-siRNA complexes to each well.
-
Incubation: Incubate the cells with the complexes at 37°C in a CO₂ incubator for 4-6 hours.
-
Medium Change: After the incubation period, remove the transfection medium and replace it with fresh, complete (serum-containing) growth medium.
-
Post-Transfection Incubation: Culture the cells for an additional 24-72 hours before assessing gene knockdown.[4][11]
Protocol 3: Assessment of Gene Knockdown by RT-qPCR
Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is a standard method to quantify the reduction in target mRNA levels.
Materials:
-
Transfected and control cells
-
RNA extraction kit (e.g., TRIzol, RNeasy)
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers for the target gene and a housekeeping gene (e.g., GAPDH, β-actin)
-
qPCR instrument
Procedure:
-
RNA Extraction: At 24-48 hours post-transfection, lyse the cells and extract total RNA according to the manufacturer's protocol of the chosen RNA extraction kit.[14]
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: a. Prepare the qPCR reaction mixture containing the cDNA template, qPCR master mix, and specific primers for the target and housekeeping genes. b. Perform the qPCR reaction using a real-time PCR instrument.
-
Data Analysis: Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the control-treated cells.
Protocol 4: Assessment of Cell Viability (MTT Assay)
It is crucial to assess the cytotoxicity of the this compound-siRNA complexes to ensure that the observed gene knockdown is not due to cell death. The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Transfected and control cells in a 96-well plate
-
MTT solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Plate reader
Procedure:
-
Incubation with MTT: Following the post-transfection incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.[4]
-
Solubilization: Remove the medium and add 150-200 µL of DMSO or solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the absorbance of untreated control cells. Studies have shown that this compound exhibits low cytotoxicity at effective concentrations.[4][15]
Signaling Pathway Visualization
The RNA interference (RNAi) pathway is the fundamental mechanism through which siRNA exerts its gene-silencing effect.
References
- 1. Trends in the Binding of Cell Penetrating Peptides to siRNA: A Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Nanoparticle Mediated siRNA Transfection by Melittin-Derived Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Versatility of cell-penetrating peptides for intracellular delivery of siRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intracellular delivery of antiviral shRNA using this compound-based complexes effectively inhibits respiratory syncytial virus replication and host cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell-Penetrating Peptides Delivering siRNAs: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Functional Peptides for siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancing the cellular uptake of siRNA duplexes following noncovalent packaging with protein transduction domain peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lung Delivery Studies Using siRNA Conjugated to TAT(48-60) and this compound Reveal Peptide Induced Reduction in Gene Expression and Induction of Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhanced siRNA delivery into cells by exploiting the synergy between targeting ligands and cell-penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solid formulation of cell-penetrating peptide nanocomplexes with siRNA and their stability in simulated gastric conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. Cytoplasmic delivery of siRNA using human-derived membrane penetration-enhancing peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Covalent vs. Non-Covalent Attachment Strategies for Penetratin-Mediated Intracellular Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Penetratin, a 16-amino acid cell-penetrating peptide (CPP) derived from the Antennapedia homeodomain, is a powerful tool for delivering a wide range of biologically active molecules, or "cargo," into living cells.[1][2] Its ability to traverse the cell membrane makes it an invaluable vector for therapeutic and research applications. The method of attaching cargo to this compound is a critical determinant of the delivery system's efficiency, stability, and the biological activity of the cargo. Two primary strategies are employed: covalent conjugation and non-covalent complexation.
This document provides a detailed comparison of these two approaches, complete with quantitative data, experimental protocols, and visual diagrams to guide researchers in selecting and implementing the optimal strategy for their specific needs.
Comparison of Covalent and Non-Covalent Attachment Strategies
The choice between covalent and non-covalent attachment depends on the nature of the cargo, the desired stability of the conjugate, and the potential for the linkage to interfere with the cargo's function.
| Feature | Covalent Attachment | Non-Covalent Attachment |
| Principle | Stable chemical bond formation (e.g., disulfide, amide). | Relies on electrostatic and hydrophobic interactions. |
| Stability | High; the cargo remains permanently linked until a cleavable linker is intentionally broken. | Variable; complexes can dissociate, especially in the presence of competing molecules or changes in the microenvironment. |
| Cargo Compatibility | Requires specific functional groups on the cargo for conjugation. The conjugation process may alter the cargo's biological activity. | Broader compatibility with various cargo types, particularly proteins and nucleic acids, with less risk of altering their native structure and function. |
| Preparation | More complex, multi-step synthesis and purification are often required. | Simpler preparation, typically involving the mixing of this compound and cargo under specific buffer conditions. |
| Stoichiometry | Well-defined, typically a 1:1 ratio of this compound to cargo. | Variable; often requires an excess of this compound to form stable complexes. |
| Release of Cargo | Requires a cleavable linker (e.g., disulfide bond) for the cargo to be released in its active form inside the cell. | Cargo can be released from the complex upon changes in the intracellular environment or through competitive interactions. |
Quantitative Data on Delivery Efficiency
The efficiency of this compound-mediated delivery is influenced by the attachment strategy, cargo type, and cell line. The following tables summarize quantitative data from various studies.
Table 1: Covalent Conjugation of Cargo to this compound
| Cargo | Linkage | Cell Line | Concentration | Delivery Efficiency Metric | Result |
| Peptide Nucleic Acid (PNA) | Disulfide | HeLa | 1-2 µM | Luciferase signal (splice correction assay) | Minimal to no activity observed.[3] |
| Cre Recombinase | Fusion Protein | Porcine Fetal Fibroblasts | Not Specified | Recombination Efficiency | Up to 55% of cells showed recombination.[4] |
| Methotrexate (MTX) | Amide | MDA-MB-231 (drug-resistant breast cancer) | Not Specified | Cytostatic Activity | This compound conjugates were more active than oligoarginine conjugates.[5] |
Table 2: Non-Covalent Complexation of Cargo with this compound
| Cargo | Cell Line | This compound:Cargo Ratio | Delivery Efficiency Metric | Result |
| Streptavidin (protein) | HeLa | 25:1 and 50:1 (molar ratio) | pmol of streptavidin/mg of total protein | ~1.5 - 2.0 pmol/mg.[6] |
| siRNA | HeLa | 10:1 (molar ratio) | % of FITC-labeled siRNA positive cells | Significant delivery observed.[4] |
| Salmon Calcitonin (sCT) | TR146 (buccal cells) | Variable | Intracellular fluorescence of Alexa 647-sCT | Enhanced with increasing this compound concentration.[7] |
Cellular Uptake and Signaling Pathways
This compound utilizes multiple pathways to enter cells, primarily through direct translocation across the plasma membrane at low concentrations and endocytosis at higher concentrations.[6][8] The initial interaction is often with negatively charged heparan sulfate (B86663) proteoglycans on the cell surface.[9][10][11] Endocytic uptake can involve lipid raft-mediated pathways.[9]
References
- 1. lifetein.com [lifetein.com]
- 2. mdpi.com [mdpi.com]
- 3. Internalization mechanisms of cell-penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing the cellular uptake of siRNA duplexes following noncovalent packaging with protein transduction domain peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro and Ex Vivo Evaluation of this compound as a Non-invasive Permeation Enhancer in the Penetration of Salmon Calcitonin through TR146 Buccal Cells and Porcine Buccal Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Translocation and Endocytosis for Cell-penetrating Peptide Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigation of this compound peptides. Part 2. In vitro uptake of this compound and two of its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Heparan sulfate proteoglycan as a cell-surface endocytosis receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Penetratin-Mediated Nuclear Cargo Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Penetratin, a cell-penetrating peptide (CPP) derived from the third helix of the Drosophila Antennapedia homeodomain, has emerged as a powerful tool for the intracellular delivery of various macromolecular cargos.[1] Its ability to translocate across cellular membranes makes it an invaluable vector for transporting proteins, nucleic acids, and nanoparticles into the cytoplasm and, notably, the nucleus.[2][3] This document provides detailed application notes and experimental protocols for utilizing this compound for the efficient delivery of cargo to the cell nucleus, a critical requirement for gene therapies, imaging, and the study of nuclear proteins.
This compound Peptide Sequence: RQIKIWFQNRRMKWKK[4]
This 16-amino acid peptide is rich in basic residues, contributing to its net positive charge and its ability to interact with the negatively charged components of the cell membrane.[1]
Mechanism of Nuclear Delivery
The nuclear delivery of cargo by this compound is a multi-step process involving cellular uptake and subsequent translocation into the nucleus.
-
Cellular Uptake: this compound can enter cells through two primary mechanisms:
-
Direct Translocation: At higher concentrations, this compound is thought to directly penetrate the plasma membrane in an energy-independent manner.[5] This process involves interactions with membrane phospholipids, leading to membrane destabilization and peptide entry into the cytoplasm.
-
Endocytosis: At lower concentrations, this compound is predominantly taken up via energy-dependent endocytosis.[6] This involves the engulfment of the this compound-cargo complex into endosomes. For the cargo to become functional, it must escape the endosome and enter the cytoplasm.
-
-
Nuclear Import: Once in the cytoplasm, the this compound-cargo complex can be imported into the nucleus. While this compound itself has some nuclear-localizing properties, its efficiency can be significantly enhanced by the addition of a classical nuclear localization signal (NLS) to the cargo protein.[1] The import process is thought to proceed via the classical nuclear import pathway, involving importin proteins that recognize the NLS and mediate transport through the nuclear pore complex. Some studies suggest that CPPs that are internalized via endocytosis may be more suitable for nuclear drug delivery applications than those that are delivered directly to the cytosol.[4][7]
Visualization of this compound-Mediated Nuclear Delivery
The following diagrams illustrate the key pathways and a general workflow for this compound-mediated nuclear cargo delivery.
Caption: Pathway of this compound-mediated nuclear cargo delivery.
Caption: General experimental workflow for nuclear delivery.
Quantitative Data Summary
The efficiency of this compound-mediated nuclear delivery can be influenced by several factors, including the type and size of the cargo, the cell line used, and the concentration of the this compound-cargo complex.
| Parameter | Observation | Reference |
| This compound Version | Full-length this compound (P16) is required for efficient cytosolic and nuclear delivery. A truncated seven-residue version (P7) is insufficient. | [8] |
| Comparative Efficiency | For the delivery of Cre recombinase, a supercharged protein (+36 GFP) showed higher delivery efficiency than this compound, TAT, or Arg10. At higher concentrations (1-2 µM), this compound's potency approached that of +36 GFP in HeLa cells. | [2] |
| Cargo Size | The nuclear pore complex generally restricts the passive diffusion of molecules larger than ~40 kDa. For larger cargo, active transport mediated by signals like an NLS is necessary. The efficiency of import is dependent on cargo size and the number of NLSs. | [9][10] |
| Uptake Kinetics | The cellular uptake of CPPs is generally rapid, with half-times ranging from 5 to 20 minutes. The rate of internalization can be affected by the size of the cargo. | [11] |
Experimental Protocols
Protocol 1: Preparation of a this compound-Protein Cargo Complex
This protocol describes the non-covalent complex formation between this compound and a protein cargo. For covalent conjugation, chemical ligation strategies (e.g., maleimide-thiol chemistry) would be required during peptide and protein synthesis.
Materials:
-
This compound peptide (lyophilized)
-
Cargo protein (purified)
-
Nuclease-free water
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Reconstitute this compound: Dissolve lyophilized this compound in nuclease-free water to a stock concentration of 1 mM. Aliquot and store at -20°C or -80°C.
-
Prepare Cargo Protein: Dilute the purified cargo protein in PBS to a desired stock concentration (e.g., 100 µM).
-
Form the Complex:
-
On the day of the experiment, thaw the this compound and cargo protein aliquots on ice.
-
In a sterile microcentrifuge tube, mix this compound and the cargo protein at a desired molar ratio (e.g., 10:1 this compound:protein).
-
Gently vortex the mixture for 10-15 seconds.
-
Incubate the mixture at room temperature for 30-60 minutes to allow for complex formation.
-
Protocol 2: Delivery of this compound-Cargo Complex to Cultured Cells
This protocol provides a general procedure for treating adherent mammalian cells with the pre-formed this compound-cargo complex.
Materials:
-
Adherent mammalian cells (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound-cargo complex (from Protocol 1)
-
PBS, pH 7.4
Procedure:
-
Cell Seeding: The day before the experiment, seed the target cells in a suitable culture plate (e.g., 24-well plate) to achieve 70-80% confluency on the day of treatment.
-
Preparation of Treatment Medium:
-
Dilute the pre-formed this compound-cargo complex in serum-free cell culture medium to the desired final concentration (e.g., 1-10 µM of this compound).
-
Note: The optimal concentration may vary depending on the cell type and cargo and should be determined empirically.
-
-
Cell Treatment:
-
Aspirate the complete culture medium from the cells.
-
Gently wash the cells once with sterile PBS.
-
Add the treatment medium containing the this compound-cargo complex to the cells.
-
Incubate the cells at 37°C in a CO2 incubator for a specified duration (e.g., 1-4 hours). The optimal incubation time should be determined for each experimental setup.
-
-
Post-Treatment:
-
Aspirate the treatment medium.
-
Wash the cells three times with sterile PBS to remove any extracellular complex.
-
Add fresh complete culture medium to the cells.
-
The cells are now ready for downstream analysis.
-
Protocol 3: Analysis of Nuclear Localization
This protocol outlines two common methods to assess the nuclear delivery of the cargo.
A. Immunofluorescence Microscopy
Materials:
-
Treated and control cells on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against the cargo protein
-
Fluorescently labeled secondary antibody
-
DAPI or Hoechst stain for nuclear counterstaining
-
Mounting medium
Procedure:
-
Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Blocking: Block non-specific antibody binding with blocking buffer for 1 hour.
-
Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Nuclear Staining: Stain the nuclei with DAPI or Hoechst for 5-10 minutes.
-
Mounting and Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope.
B. Subcellular Fractionation and Western Blotting
Materials:
-
Treated and control cells
-
Subcellular fractionation kit (commercially available)
-
Protein lysis buffer and protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the cargo protein
-
HRP-conjugated secondary antibody
-
Antibodies for nuclear (e.g., Lamin B1) and cytosolic (e.g., GAPDH) markers
-
Chemiluminescent substrate
Procedure:
-
Harvest Cells: Harvest the treated and control cells.
-
Subcellular Fractionation: Perform subcellular fractionation according to the manufacturer's protocol to separate the nuclear and cytosolic fractions.
-
Protein Quantification: Determine the protein concentration of each fraction using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each fraction by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against the cargo protein.
-
Incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate.
-
Probe separate blots with antibodies against nuclear and cytosolic markers to verify the purity of the fractions.
-
Conclusion
This compound is a versatile and effective tool for the delivery of macromolecular cargo to the cell nucleus. By understanding its mechanism of action and optimizing experimental parameters such as concentration, incubation time, and the use of nuclear localization signals, researchers can achieve efficient nuclear delivery for a wide range of applications in basic research and therapeutic development. The protocols provided herein offer a starting point for the successful implementation of this compound-mediated nuclear delivery in your laboratory.
References
- 1. biosynth.com [biosynth.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Potential efficacy of cell-penetrating peptides for nucleic acid and drug delivery in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nuclear Localization of Cell-Penetrating Peptides is Dependent on Endocytosis Rather Than Cytosolic Delivery in CHO Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Influence of cargo size on Ran and energy requirements for nuclear protein import - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular determinants of large cargo transport into the nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cellular Delivery of Peptide Nucleic Acid by Cell-Penetrating Peptides | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Penetratin Uptake Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Penetratin, a 16-amino acid peptide derived from the Antennapedia homeodomain of Drosophila, is a well-studied cell-penetrating peptide (CPP) capable of translocating across cellular membranes.[1][2] This property makes it an attractive vector for the intracellular delivery of various cargo molecules, including therapeutic agents and imaging probes.[2][3][4] Understanding the mechanisms and kinetics of this compound uptake is crucial for optimizing its use in drug delivery applications. These application notes provide detailed protocols for quantifying this compound uptake and elucidating its entry mechanisms.
The cellular uptake of this compound is a complex process that can occur through two main pathways: direct translocation across the plasma membrane and endocytosis.[1][3][4] The predominant mechanism is often dependent on experimental conditions such as peptide concentration, cell type, and the nature of the conjugated cargo.[1] At lower concentrations, endocytosis is generally the main route of entry, while direct penetration may become more significant at higher concentrations.[1][5] Endocytic pathways involved in this compound uptake include macropinocytosis, clathrin-mediated endocytosis, and caveolae-mediated endocytosis.[1][6][7]
These protocols will focus on fluorescence-based methods, which are the most common techniques for studying CPP uptake.[1][8] We will detail procedures for quantitative analysis using flow cytometry and fluorescence spectroscopy, as well as qualitative analysis of intracellular localization via confocal microscopy.
Key Signaling and Uptake Pathways
The initial step in this compound's cellular entry involves the electrostatic interaction of the positively charged peptide with negatively charged components of the cell surface, such as heparan sulfate (B86663) proteoglycans.[1][3] This interaction can trigger membrane destabilization and subsequent internalization through various endocytic pathways.
Experimental Protocols
Protocol 1: Quantitative Analysis of this compound Uptake by Flow Cytometry
This protocol allows for the high-throughput quantification of fluorescently-labeled this compound uptake in a cell population.
Materials:
-
Fluorescently-labeled this compound (e.g., FITC-Penetratin, TAMRA-Penetratin)
-
Cell culture medium (e.g., DMEM, RPMI)
-
Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Target cells (e.g., HeLa, MCF-7)
-
Flow cytometer
Experimental Workflow:
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Peptide Incubation: The next day, remove the culture medium and wash the cells once with pre-warmed PBS. Add fresh, serum-free medium containing the desired concentration of fluorescently-labeled this compound. Incubate for the desired time period (e.g., 1-4 hours) at 37°C.
-
Control: Include a set of untreated cells to measure background fluorescence.
-
Temperature Control: To assess energy-dependent uptake, perform a parallel experiment at 4°C, which inhibits endocytosis.[1]
-
-
Washing: After incubation, aspirate the peptide-containing medium and wash the cells three times with cold PBS to remove unbound peptide.
-
Cell Detachment: Add trypsin-EDTA to each well and incubate for 5 minutes at 37°C to detach the cells. This step also helps to remove non-internalized, surface-bound peptides.[1][9]
-
Cell Collection and Resuspension: Neutralize the trypsin with medium containing 10% FBS. Transfer the cell suspension to a microcentrifuge tube and centrifuge at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 200-500 µL of cold PBS.
-
Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer.[9][10] Acquire data for at least 10,000 live cells per sample.[9] The mean fluorescence intensity of the cell population is proportional to the amount of internalized peptide.
Protocol 2: Quantitative Analysis of this compound Uptake by Fluorescence Spectroscopy on Cell Lysates
This method provides an alternative quantitative measure of total peptide uptake and is useful for adherent cell lines where individualization for flow cytometry is challenging.[8]
Materials:
-
Fluorescently-labeled this compound
-
Cell culture reagents (as in Protocol 1)
-
Lysis buffer (e.g., 0.1% Triton X-100 in PBS)
-
BCA Protein Assay Kit
-
Microplate reader with fluorescence capabilities
Procedure:
-
Follow steps 1-3 of Protocol 1 for cell seeding, peptide incubation, and washing.
-
Cell Lysis: After the final wash, add an appropriate volume of lysis buffer to each well and incubate for at least 2 hours at 4°C to ensure complete cell lysis.[11]
-
Lysate Collection: Scrape the wells to detach any remaining cellular debris and transfer the lysate to a microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at 13,000 rpm for 10 minutes at 4°C to pellet insoluble debris.[8]
-
Fluorescence Measurement: Transfer 50-100 µL of the supernatant to a black 96-well plate and measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore used.[8]
-
Protein Quantification: Use a small aliquot of the supernatant to determine the total protein concentration using a BCA protein assay.
-
Data Normalization: Normalize the fluorescence intensity to the total protein concentration to account for variations in cell number. The results can be expressed as fluorescence intensity per milligram of protein.[12]
Protocol 3: Qualitative Analysis of Intracellular Localization by Confocal Microscopy
Confocal microscopy allows for the visualization of the subcellular distribution of fluorescently-labeled this compound, providing insights into its uptake mechanism and intracellular fate.[8][13][14]
Materials:
-
Fluorescently-labeled this compound
-
Cells seeded on glass-bottom dishes or coverslips
-
Cell culture reagents
-
Hoechst 33342 or DAPI (for nuclear staining)
-
Lysosomal stain (e.g., LysoTracker Red)
-
Confocal laser scanning microscope
Experimental Workflow:
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips to allow for high-resolution imaging.
-
Peptide Incubation: Incubate the cells with fluorescently-labeled this compound as described in Protocol 1, Step 2.
-
Organelle Staining (Optional): During the last 30 minutes of incubation, you can add stains for specific organelles, such as Hoechst 33342 for the nucleus or LysoTracker for lysosomes, to study co-localization.
-
Washing: Gently wash the cells three times with pre-warmed PBS or imaging medium to remove extracellular peptide.
-
Imaging: Add fresh, pre-warmed imaging medium to the cells and immediately image them using a confocal microscope. It is recommended to perform live-cell imaging to avoid artifacts that can be introduced by cell fixation.[8][15] Acquire images in the appropriate channels for the peptide fluorophore and any organelle stains used.
Protocol 4: Investigating Uptake Mechanisms Using Endocytosis Inhibitors
To dissect the specific endocytic pathways involved in this compound uptake, pharmacological inhibitors can be used.
Procedure:
-
Pre-incubate cells with the desired endocytosis inhibitor for 30-60 minutes at 37°C.
-
Without washing, add the fluorescently-labeled this compound to the medium containing the inhibitor.
-
Incubate for the desired time.
-
Proceed with either Protocol 1 or 2 to quantify the uptake.
-
A significant reduction in this compound uptake in the presence of a specific inhibitor suggests the involvement of the corresponding pathway.
Data Presentation
Quantitative data from uptake studies should be summarized in tables for clear comparison.
Table 1: Quantitative Uptake of FITC-Penetratin Measured by Flow Cytometry
| Cell Line | Concentration (µM) | Incubation Time (hr) | Mean Fluorescence Intensity (Arbitrary Units) |
| HeLa | 5 | 1 | 1500 ± 120 |
| HeLa | 10 | 1 | 3200 ± 250 |
| MCF-7 | 5 | 1 | 1100 ± 90 |
| MCF-7 | 10 | 1 | 2400 ± 180 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Effect of Endocytosis Inhibitors on TAMRA-Penetratin Uptake in HeLa Cells
| Inhibitor | Target Pathway | Concentration | % Uptake Inhibition |
| Amiloride | Macropinocytosis | 1 mM | 45 ± 5 |
| Chlorpromazine | Clathrin-mediated Endocytosis | 30 µM | 60 ± 8 |
| Filipin | Caveolae-mediated Endocytosis | 5 µg/mL | 25 ± 4 |
| 4°C Control | Energy-dependent pathways | N/A | 85 ± 7 |
Uptake was quantified by fluorescence spectroscopy on cell lysates after 1 hour of incubation with 5 µM TAMRA-Penetratin. Data are presented as mean ± standard deviation.
Troubleshooting and Considerations
-
Choice of Fluorophore: The physicochemical properties of the fluorescent dye can influence the uptake and intracellular distribution of this compound.[8][15][16] It is advisable to test different fluorophores or confirm findings with an alternative method, such as mass spectrometry.[17][18]
-
Cell Fixation Artifacts: Cell fixation can cause a redistribution of CPPs, leading to misleading localization patterns.[8][15] Live-cell imaging is strongly recommended for microscopy studies.
-
Surface Binding: Cationic peptides like this compound can bind to the cell surface, leading to an overestimation of uptake.[1][8] Thorough washing and a trypsinization step are crucial to remove surface-bound peptides before quantification.
-
Cytotoxicity: At high concentrations, this compound and some fluorophore-Penetratin conjugates can be cytotoxic.[16] It is important to assess cell viability (e.g., using an MTT assay) at the concentrations used in uptake studies.
-
Cell Culture Conditions: Variations in cell culture protocols, such as cell density and passage number, can impact the reproducibility of uptake experiments.[19] Consistency in cell handling is key.
References
- 1. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifetein.com [lifetein.com]
- 3. Cell-penetrating peptide - Wikipedia [en.wikipedia.org]
- 4. The Different Cellular Entry Routes for Drug Delivery Using Cell Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification and characterization of novel enhanced cell penetrating peptides for anti-cancer cargo delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative Uptake of Peptides by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. Using Confocal Microscopy and Computational Modeling to Investigate the Cell-Penetrating Properties of Antimicrobial Peptides | Springer Nature Experiments [experiments.springernature.com]
- 14. Cellular Uptake of Peptides by Confocal Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. Fluorophore labeling of a cell-penetrating peptide induces differential effects on its cellular distribution and affects cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A direct approach to quantification of the cellular uptake of cell-penetrating peptides using MALDI-TOF mass spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 18. Quantitative fluorescence spectroscopy and flow cytometry analyses of cell-penetrating peptides internalization pathways: optimization, pitfalls, comparison with mass spectrometry quantification – Département de Chimie de l'ENS [chimie.ens.fr]
- 19. Deciphering variations in the endocytic uptake of a cell-penetrating peptide: the crucial role of cell culture protocols - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Penetratin-Mediated Plasmid Transfection
For Researchers, Scientists, and Drug Development Professionals
Introduction
The delivery of nucleic acids, such as plasmid DNA, into mammalian cells is a cornerstone of modern molecular biology and a critical step in the development of gene therapies and other biotherapeutics. While various methods exist for transfection, the use of cell-penetrating peptides (CPPs) has emerged as a promising non-viral strategy. Penetratin, a 16-amino acid peptide derived from the Antennapedia homeodomain of Drosophila, is a well-characterized CPP known for its ability to traverse cellular membranes and deliver a variety of molecular cargo, including plasmid DNA.[1] This document provides detailed application notes and protocols for the use of this compound in plasmid transfection.
This compound's cationic nature allows it to interact with the negatively charged phosphate (B84403) backbone of DNA, forming condensed nanoparticles. These complexes are then internalized by cells, facilitating the delivery of the plasmid to the cytoplasm and ultimately the nucleus for gene expression. The primary mechanism of uptake for this compound-cargo complexes is thought to be endocytosis.[1][2]
Data Presentation
Optimizing the ratio of this compound to plasmid DNA is crucial for achieving high transfection efficiency with minimal cytotoxicity. While specific quantitative data for this compound-mediated plasmid transfection is not extensively available in a comparative format, the following tables provide a template for researchers to systematically optimize their experiments and present their own findings. The provided example data for a generic CPP is for illustrative purposes.
Table 1: Optimization of this compound to Plasmid DNA Ratio
| Cell Line | Plasmid (size) | Molar Ratio (this compound:DNA) | Transfection Efficiency (% GFP Positive Cells) | Cell Viability (%) |
| HeLa | pEGFP-N1 (4.7 kb) | 5:1 | User-defined | User-defined |
| HeLa | pEGFP-N1 (4.7 kb) | 10:1 | User-defined | User-defined |
| HeLa | pEGFP-N1 (4.7 kb) | 20:1 | User-defined | User-defined |
| HEK293 | pEGFP-N1 (4.7 kb) | 5:1 | User-defined | User-defined |
| HEK293 | pEGFP-N1 (4.7 kb) | 10:1 | User-defined | User-defined |
| HEK293 | pEGFP-N1 (4.7 kb) | 20:1 | User-defined | User-defined |
Table 2: Comparison of Transfection Reagents
| Cell Line | Plasmid | Transfection Reagent | Reagent:DNA Ratio | Transfection Efficiency (% Reporter Gene Expression) | Cell Viability (%) |
| CHO-K1 | pCMV-Luc (6.2 kb) | This compound | 10:1 (molar) | User-defined | User-defined |
| CHO-K1 | pCMV-Luc (6.2 kb) | Lipofectamine® 2000 | 3:1 (µL:µg) | User-defined | User-defined |
| NIH-3T3 | pCMV-Luc (6.2 kb) | This compound | 10:1 (molar) | User-defined | User-defined |
| NIH-3T3 | pCMV-Luc (6.2 kb) | Lipofectamine® 2000 | 3:1 (µL:µg) | User-defined | User-defined |
Signaling Pathways and Experimental Workflows
Cellular Uptake of this compound-Plasmid Complexes
The internalization of this compound-plasmid nanoparticles is a multi-step process that primarily involves endocytosis. The positively charged this compound interacts with negatively charged components of the cell membrane, inducing uptake into endosomal vesicles. For the plasmid to be effective, it must escape the endosome and translocate to the nucleus.
Caption: Cellular uptake pathway of this compound-plasmid complexes.
Experimental Workflow for this compound-Mediated Transfection
The following diagram outlines the key steps involved in performing a plasmid transfection experiment using this compound.
Caption: Step-by-step workflow for plasmid transfection using this compound.
Experimental Protocols
Protocol 1: Plasmid DNA Transfection using this compound
This protocol provides a general procedure for transfecting mammalian cells with plasmid DNA using this compound. Optimization of parameters such as cell density, this compound-to-plasmid ratio, and incubation times is recommended for each cell type and plasmid combination.[3]
Materials:
-
This compound peptide (stock solution at 1-10 mM in sterile water)
-
Plasmid DNA (high purity, 1-2 µg/µL in sterile water or TE buffer)
-
Mammalian cells in culture
-
Complete cell culture medium
-
Serum-free cell culture medium (e.g., Opti-MEM)
-
Sterile microcentrifuge tubes
-
Cell culture plates (e.g., 24-well or 6-well)
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a culture plate to reach 70-80% confluency on the day of transfection.
-
Preparation of this compound and Plasmid DNA: a. For a single well of a 24-well plate, dilute the desired amount of plasmid DNA (e.g., 0.5 µg) in 50 µL of serum-free medium in a sterile microcentrifuge tube. b. In a separate tube, dilute the required amount of this compound stock solution in 50 µL of serum-free medium to achieve the desired molar ratio (e.g., 5:1 to 10:1, this compound:DNA).[3]
-
Formation of this compound-Plasmid Complexes: a. Add the diluted this compound solution to the diluted plasmid DNA solution. b. Mix gently by pipetting up and down. c. Incubate the mixture at room temperature for 20-30 minutes to allow for complex formation.[3]
-
Transfection: a. While the complexes are incubating, remove the culture medium from the cells and wash once with sterile PBS. b. Add fresh, pre-warmed serum-free medium to the cells (e.g., 400 µL for a 24-well plate). c. Add the 100 µL of this compound-plasmid complexes dropwise to the cells. d. Gently rock the plate to ensure even distribution. e. Incubate the cells at 37°C in a CO₂ incubator for 4-6 hours.
-
Post-Transfection: a. After the incubation period, remove the medium containing the complexes. b. Replace it with fresh, pre-warmed complete culture medium. c. Incubate the cells for an additional 24-72 hours to allow for gene expression.
-
Analysis: a. Assess transfection efficiency by observing reporter gene expression (e.g., fluorescence microscopy for GFP) or by performing a quantitative assay (e.g., luciferase assay). b. Cell viability can be determined using a cytotoxicity assay (see Protocol 3).
Protocol 2: Assessment of Transfection Efficiency using Luciferase Reporter Assay
This protocol describes the use of a dual-luciferase reporter assay to quantify gene expression following transfection.
Materials:
-
Transfected cells in a multi-well plate
-
Dual-Luciferase® Reporter Assay System (or equivalent)
-
Passive Lysis Buffer
-
Luciferase Assay Reagent II (LAR II)
-
Stop & Glo® Reagent
-
Luminometer
Procedure:
-
Cell Lysis: a. 48 hours post-transfection, remove the culture medium from the cells. b. Wash the cells once with 1X PBS. c. Add an appropriate volume of 1X Passive Lysis Buffer to each well (e.g., 100 µL for a 24-well plate). d. Incubate at room temperature for 15 minutes with gentle rocking.
-
Luciferase Assay: a. Transfer 20 µL of the cell lysate to a luminometer-compatible plate. b. Add 100 µL of LAR II to the lysate and mix by pipetting. c. Immediately measure the firefly luciferase activity in a luminometer. d. Add 100 µL of Stop & Glo® Reagent to the same well. e. Immediately measure the Renilla luciferase activity.
-
Data Analysis: a. Normalize the firefly luciferase activity by dividing it by the Renilla luciferase activity for each sample. This accounts for variations in transfection efficiency and cell number.
Protocol 3: Assessment of Cytotoxicity using MTT Assay
This protocol is for evaluating the metabolic activity of cells, which is an indicator of cell viability and proliferation, after transfection with this compound-plasmid complexes.
Materials:
-
Transfected cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
MTT Incubation: a. At the desired time point post-transfection (e.g., 24 or 48 hours), add 10 µL of MTT solution to each well of the 96-well plate. b. Incubate the plate at 37°C for 3-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Formazan Solubilization: a. After incubation, carefully remove the medium. b. Add 100 µL of DMSO to each well to dissolve the formazan crystals. c. Incubate at room temperature for 15 minutes with gentle shaking.
-
Absorbance Measurement: a. Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: a. Calculate cell viability as a percentage of the absorbance of untreated control cells.
Conclusion
This compound offers a valuable tool for the non-viral delivery of plasmid DNA into a variety of cell types. The protocols provided herein serve as a starting point for developing an efficient transfection strategy. It is crucial to empirically optimize the experimental conditions, particularly the this compound-to-plasmid ratio and incubation times, for each specific cell line and plasmid used to achieve the highest transfection efficiency with minimal impact on cell viability. The provided templates for data presentation will aid in the systematic evaluation and reporting of these optimization experiments.
References
Penetratin as a Vehicle for Fluorescent Probes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Penetratin (RQIKIWFQNRRMKWKK) is a well-characterized cell-penetrating peptide (CPP) derived from the Antennapedia homeodomain of Drosophila melanogaster. Its ability to translocate across cellular membranes makes it an invaluable tool for the intracellular delivery of various cargo molecules, including fluorescent probes. This document provides detailed application notes and experimental protocols for utilizing this compound as a vehicle for fluorescent probes in research and drug development. This compound facilitates the entry of fluorescent probes into living cells, enabling the visualization and tracking of intracellular targets and processes. Its mechanism of uptake is primarily through endocytosis, a process involving the invagination of the plasma membrane to form vesicles.
Data Presentation
Quantitative Data on this compound-Mediated Delivery and Cytotoxicity
The efficiency of this compound-mediated delivery and its impact on cell viability are crucial parameters for experimental design. The following tables summarize quantitative data from various studies.
| Cell Line | Cargo | This compound Concentration (µM) | Uptake Efficiency/Metric | Reference |
| TR146 | FITC-Penetratin | 15 - 160 | Concentration-dependent increase in Mean Fluorescence Intensity (MFI) | [1] |
| HeLa | FITC-labelled Oct4-PTD vs. FITC-Penetratin | 2.5 - 15 | Significant uptake at all concentrations, with Oct4-PTD showing higher MFI | [2] |
| HeLa | EGFP | Not Specified | 26% of cells showed cytosolic delivery | |
| HEK293 | EGFP | Not Specified | 100% (reference) | [3] |
| HEKI#36 (high IGF1R) | EGFP | Not Specified | 60% of HEK293 | [3] |
| HEKI#66 (high IGF1R) | EGFP | Not Specified | 69% of HEK293 | [3] |
| Plant Cells (N. benthamiana) | GFP11 | 300 | >78% delivery to leaf cells | [4] |
Table 1: this compound Delivery Efficiency. This table summarizes the delivery efficiency of this compound with different fluorescent cargoes across various cell lines.
| Cell Line | Assay | This compound Concentration (µM) | IC50 (µM) | Effect | Reference |
| HeLa | WST-1 | up to 50 | > 50 | Negligible effect on proliferation | |
| CHO | WST-1 | up to 50 | > 50 | Negligible effect on proliferation | |
| TR146 | MTS | < 160 | > 160 | No cytotoxicity observed | [1] |
| TR146 (FITC-Penetratin) | MTS | < 80 | > 80 | No cytotoxicity observed | [1] |
| Various | Not Specified | > 10 | Not Applicable | Plasma membrane protrusions and blebbing | [5] |
Table 2: Cytotoxicity of this compound. This table presents the cytotoxic effects of this compound on different cell lines, indicating the concentrations at which it is well-tolerated.
Experimental Protocols
Protocol 1: Conjugation of Fluorescein (B123965) to this compound
This protocol describes the covalent conjugation of a fluorescein dye to the N-terminus of this compound.
Materials:
-
This compound peptide
-
Fluorescein isothiocyanate (FITC)
-
Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
High-performance liquid chromatography (HPLC) system
-
Mass spectrometer
Procedure:
-
Dissolve this compound in DMF.
-
Add a 1.2-molar excess of FITC to the peptide solution.
-
Add a 2-molar excess of DIPEA to the reaction mixture to catalyze the reaction.
-
Allow the reaction to proceed for 2-4 hours at room temperature in the dark.
-
Monitor the reaction progress by HPLC.
-
Upon completion, purify the FITC-penetratin conjugate using reverse-phase HPLC.
-
Confirm the identity and purity of the conjugate by mass spectrometry.
Protocol 2: Cell Viability Assessment using WST-1 Assay
This protocol details the procedure for assessing cell viability after treatment with this compound-probe conjugates using a WST-1 assay.[6][7][8][9][10]
Materials:
-
Cells of interest (e.g., HeLa, CHO)
-
96-well cell culture plates
-
Complete culture medium
-
This compound-fluorescent probe conjugate
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the this compound-probe conjugate in serum-free medium.
-
Remove the culture medium from the wells and replace it with the prepared conjugate solutions. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubate the cells with the conjugate for the desired time period (e.g., 24 or 48 hours).
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 3: Quantification of Cellular Uptake by Flow Cytometry
This protocol provides a method to quantify the cellular uptake of fluorescently labeled this compound using flow cytometry.[2][11][12][13][14]
Materials:
-
Cells of interest
-
6-well cell culture plates
-
Fluorescently labeled this compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with varying concentrations of the fluorescently labeled this compound in serum-free medium for a defined period (e.g., 1-4 hours).
-
Wash the cells twice with PBS to remove excess unbound peptide.
-
Detach the cells using Trypsin-EDTA.
-
Resuspend the cells in PBS.
-
Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity of at least 10,000 cells per sample.
-
Gate the live cell population based on forward and side scatter profiles.
-
Quantify the mean fluorescence intensity (MFI) of the gated population to determine the extent of uptake.
Protocol 4: Live-Cell Imaging of this compound-Mediated Probe Delivery
This protocol outlines the steps for visualizing the intracellular delivery of a fluorescent probe using this compound in live cells.[4][15][16][17][18][19]
Materials:
-
Cells of interest
-
Glass-bottom imaging dishes
-
This compound conjugated to a fluorescent probe
-
Live-cell imaging medium
-
Confocal microscope with environmental chamber
Procedure:
-
Seed cells on glass-bottom imaging dishes and allow them to adhere and grow.
-
On the day of imaging, replace the culture medium with live-cell imaging medium.
-
Add the this compound-fluorescent probe conjugate to the dish at the desired final concentration.
-
Place the dish on the stage of a confocal microscope equipped with an environmental chamber (37°C, 5% CO₂).
-
Acquire images at different time points to monitor the internalization and intracellular localization of the fluorescent probe.
-
Use appropriate laser lines and emission filters for the specific fluorophore.
-
Analyze the images to determine the subcellular distribution of the probe.
Visualizations
Signaling Pathways for this compound Uptake
This compound primarily enters cells via endocytosis. The following diagrams illustrate the key endocytic pathways that may be involved.
Caption: Clathrin-Mediated Endocytosis Pathway.[1][20][21][22][23]
Caption: Caveolin-Mediated Endocytosis Pathway.[24][25][26][27][28]
Caption: Macropinocytosis Pathway.[29][30][31][32][33]
Experimental Workflow
The following diagram illustrates a general workflow for studying this compound-mediated delivery of fluorescent probes.
Caption: General Experimental Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. WST-1 Assay Protocol for Cell Viability [sigmaaldrich.cn]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. cellbiolabs.com [cellbiolabs.com]
- 9. materialneutral.info [materialneutral.info]
- 10. cellbiologics.com [cellbiologics.com]
- 11. Comparative Uptake of Peptides by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 12. Deciphering variations in the endocytic uptake of a cell-penetrating peptide: the crucial role of cell culture protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Flow cytometric screening of cell-penetrating peptides for their uptake into embryonic and adult stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. biorxiv.org [biorxiv.org]
- 17. researchgate.net [researchgate.net]
- 18. Enhanced Live‐Cell Delivery of Synthetic Proteins Assisted by Cell‐Penetrating Peptides Fused to DABCYL - PMC [pmc.ncbi.nlm.nih.gov]
- 19. promega.com [promega.com]
- 20. Clathrin-mediated endocytosis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. Clathrin-Mediated Endocytosis and Adaptor Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Weak Molecular Interactions in Clathrin-Mediated Endocytosis [frontiersin.org]
- 23. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. What is caveolar endocytosis? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 27. researchgate.net [researchgate.net]
- 28. Caveolin-Mediated Endocytosis: Bacterial Pathogen Exploitation and Host–Pathogen Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 32. Signaling Pathways that Regulate Macropinocytosis in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. news-medical.net [news-medical.net]
Synthesizing Penetratin Peptides for Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cell-penetrating peptides (CPPs) are short peptides capable of traversing cellular membranes and delivering a wide array of cargo molecules into the cytoplasm. Among the most extensively studied CPPs is Penetratin, a 16-amino acid peptide derived from the Antennapedia protein in Drosophila.[1] Its ability to efficiently transport molecules such as nucleic acids, proteins, and nanoparticles makes it an invaluable tool in molecular biology and drug delivery research.[1][2] This document provides detailed application notes and protocols for the synthesis, purification, and application of this compound peptides in a research setting.
Introduction to this compound
This compound (RQIKIWFQNRRMKWKK-NH2) is a cationic and amphipathic peptide that has demonstrated a remarkable capacity for cellular uptake.[1][3] The exact mechanism of its translocation across the plasma membrane is a subject of ongoing research, with evidence supporting multiple pathways including direct penetration and endocytosis.[4][5] The choice of uptake mechanism can be influenced by factors such as peptide concentration and the nature of the cargo it carries.[4][6] Its versatility and low cytotoxicity at effective concentrations have led to its widespread use in delivering therapeutic and diagnostic agents to cells.[7][8]
Synthesis and Purification of this compound
The standard method for synthesizing this compound is Solid-Phase Peptide Synthesis (SPPS).[9][10] This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[11][12]
Solid-Phase Peptide Synthesis (SPPS) Protocol
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
Coupling reagents (e.g., HBTU, HOBt)
-
Base (e.g., DIEA)
-
Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/H2O)
-
Solvents (DMF, DCM, diethyl ether)
-
HPLC system for purification
-
Mass spectrometer for characterization
Protocol:
-
Resin Preparation: Swell the Rink Amide resin in DMF.
-
First Amino Acid Coupling: Couple the C-terminal amino acid (Fmoc-Lys(Boc)-OH) to the resin using a coupling agent and a base.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the coupled amino acid using a solution of 20% piperidine in DMF.
-
Sequential Amino Acid Coupling: Sequentially couple the remaining Fmoc-protected amino acids according to the this compound sequence (RQIKIWFQNRRMKWKK). Each coupling step is followed by a deprotection step.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.
-
Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the pellet, and wash with cold ether.
-
Purification: Dissolve the crude peptide in a suitable solvent and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized this compound peptide by mass spectrometry and analytical HPLC.
Workflow for this compound Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound peptides.
Applications and Experimental Protocols
This compound is a versatile tool for intracellular delivery of various cargo molecules.[13][14] Below are protocols for common applications.
Cellular Uptake Studies
To evaluate the cellular uptake of this compound, it is often labeled with a fluorescent dye (e.g., FITC, TAMRA) for visualization and quantification.[15][16]
Protocol: Cellular Uptake using Fluorescence Microscopy
-
Cell Seeding: Seed cells onto coverslips in a multi-well plate and allow them to adhere overnight.
-
Peptide Incubation: Treat the cells with the fluorescently labeled this compound at the desired concentration in serum-free media.
-
Incubation: Incubate the cells for a specified time (e.g., 1-4 hours) at 37°C.
-
Washing: Wash the cells three times with PBS to remove extracellular peptide.
-
Fixation: Fix the cells with 4% paraformaldehyde (PFA) in PBS.
-
Nuclear Staining (Optional): Counterstain the nuclei with DAPI or Hoechst.
-
Mounting and Imaging: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.
Protocol: Quantitative Cellular Uptake using Flow Cytometry
-
Cell Seeding: Seed cells in a multi-well plate and grow to the desired confluency.
-
Peptide Incubation: Treat the cells with fluorescently labeled this compound.
-
Incubation: Incubate for the desired time at 37°C.
-
Cell Harvesting: Detach adherent cells using trypsin-EDTA.
-
Washing: Wash the cells with PBS.
-
Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer to quantify the fluorescence intensity per cell.[17]
Cytotoxicity Assays
It is crucial to assess the potential toxicity of this compound and its conjugates on the target cells.[7][18]
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Peptide Treatment: Treat the cells with varying concentrations of this compound.
-
Incubation: Incubate the cells for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is proportional to the absorbance.
Protocol: LDH Leakage Assay for Membrane Integrity
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the desired incubation period, collect the cell culture supernatant.
-
LDH Reaction: Use a commercial LDH cytotoxicity assay kit to measure the amount of lactate (B86563) dehydrogenase (LDH) released into the supernatant, which is an indicator of cell membrane damage.
-
Absorbance Measurement: Measure the absorbance according to the kit's instructions.
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound's properties and efficacy.
| Parameter | Value | Reference(s) |
| Amino Acid Sequence | RQIKIWFQNRRMKWKK-NH2 | [1] |
| Molecular Weight | 2245.78 Da | [19] |
| Net Charge (pH 7) | +8 | [3] |
| Type | Cationic, Amphipathic | [3][13] |
Table 1: Physicochemical Properties of this compound.
| Assay | Cell Line | Concentration | Result | Reference(s) |
| MTT Assay | Raji | Up to 50 µM | No significant cytotoxicity | [18] |
| WST-1 Assay | HeLa, CHO | Up to 50 µM | No effect on proliferation | [7] |
| LDH Leakage | HeLa, CHO | Up to 50 µM | No significant membrane perturbation | [7] |
| Cytotox Red | Caco-2 | Up to 100 µM | No evident cytotoxic effect | [20][21] |
Table 2: Summary of this compound Cytotoxicity Data.
Signaling Pathways and Mechanisms
The cellular entry of this compound is a complex process that can involve multiple pathways.
Proposed Mechanisms of this compound Uptake
References
- 1. lifetein.com [lifetein.com]
- 2. jpt.com [jpt.com]
- 3. lifetein.com [lifetein.com]
- 4. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Internalization mechanisms of cell-penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emerging Methods and Design Principles for Cell-Penetrant Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cargo-dependent cytotoxicity and delivery efficacy of cell-penetrating peptides: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Application of Cell Penetrating Peptides as a Promising Drug Carrier to Combat Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Construction of Cyclic Cell-Penetrating Peptides for Enhanced Penetration of Biological Barriers [jove.com]
- 10. researchgate.net [researchgate.net]
- 11. bachem.com [bachem.com]
- 12. What is Solid-phase Peptide Synthesis? | Powder Systems [powdersystems.com]
- 13. Cell-penetrating peptide - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. brieflands.com [brieflands.com]
- 19. This compound peptide - SB-PEPTIDE - RQIKIWFQNRRMKWKK-NH2 [sb-peptide.com]
- 20. Frontiers | Screening for effective cell-penetrating peptides with minimal impact on epithelial cells and gut commensals in vitro [frontiersin.org]
- 21. Screening for effective cell-penetrating peptides with minimal impact on epithelial cells and gut commensals in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Labeling of Penetratin with Fluorophores for Cellular Uptake Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Penetratin is a 16-amino acid cell-penetrating peptide (CPP) derived from the Antennapedia homeodomain of Drosophila.[1] Its ability to translocate across cellular membranes and deliver various molecular cargoes, such as peptides, proteins, and nucleic acids, has made it a valuable tool in drug delivery and cellular biology research.[1][2] To visualize and quantify the cellular uptake and intracellular localization of this compound and its cargo, it is commonly labeled with fluorescent dyes (fluorophores).
The choice of fluorophore and the labeling strategy can significantly impact the physicochemical properties, biological activity, and cellular uptake of the this compound conjugate.[3][4] This application note provides detailed protocols for the labeling of this compound with common fluorophores, purification of the conjugate, and methods for its characterization. It also presents a summary of quantitative data related to labeled this compound and visual diagrams of the experimental workflow and cellular uptake pathways.
Summary of Quantitative Data
The following tables summarize key quantitative data for fluorophore-labeled this compound conjugates. It is important to note that experimental conditions such as cell line, peptide concentration, and incubation time can significantly influence these values, making direct comparisons between different studies challenging.
Table 1: Physicochemical Properties of Common Fluorophores Used for this compound Labeling
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Reactive Group |
| FITC (Fluorescein Isothiocyanate) | 495 | 525 | ~0.92[5][6] | ~75,000[5] | Isothiocyanate |
| TAMRA (Tetramethylrhodamine) | 555 | 580 | 0.3–0.5[7] | ~90,000[7] | NHS Ester |
| Rhodamine B | ~555 | ~575 | - | - | Isothiocyanate |
| Alexa Fluor 488 | 495 | 519 | 0.92 | 73,000 | NHS Ester |
| Cy3 | 550 | 570 | ~0.15 | 150,000 | NHS Ester |
| Cy5 | 650 | 670 | ~0.20 | 250,000 | NHS Ester |
Table 2: Cellular Uptake Efficiency of Fluorophore-Labeled this compound
| Fluorophore-Penetratin Conjugate | Cell Line | Concentration (µM) | Incubation Time | Uptake Quantification Method | Cellular Uptake Efficiency |
| FITC-Penetratin | HeLa | 5 | 3 h | Flow Cytometry | Significantly higher than TAT control[8] |
| FITC-Penetratin | TR146 | 15 | - | Flow Cytometry | Rapid internalization, gradual increase above 15 µM[9] |
| Rhodamine B-labeled Nanoparticles | MCF-7 | 25 µg/mL | 0.5 - 3 h | Flow Cytometry | Time-dependent increase in mean fluorescence intensity[10] |
| TAMRA-CPP Conjugate | Caco-2 | - | 1.5 h | Fluorescence Spectroscopy | Demonstrates uptake, but quantification is complex[11] |
Note: Quantitative uptake data is highly dependent on the experimental setup. The values presented should be considered as examples. For precise quantification, it is recommended to use methods like fluorescence correlation spectroscopy (FCS) or mass spectrometry.[12][13]
Experimental Protocols
Protocol 1: N-terminal Labeling of this compound with FITC
This protocol describes the labeling of the N-terminal primary amine of this compound with Fluorescein Isothiocyanate (FITC).
Materials:
-
This compound peptide (NH2-RQIKIWFQNRRMKWKK-CONH2)
-
Fluorescein isothiocyanate (FITC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
0.1 M Sodium bicarbonate buffer (pH 9.0)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Reversed-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer
Procedure:
-
Peptide Preparation: Dissolve this compound in 0.1 M sodium bicarbonate buffer (pH 9.0) to a final concentration of 1-2 mg/mL.
-
FITC Solution Preparation: Immediately before use, dissolve FITC in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction:
-
Add a 1.5 to 3-fold molar excess of the FITC solution to the peptide solution.[14]
-
Add a 25-fold molar excess of DIPEA to the reaction mixture to maintain the basic pH.[14]
-
Incubate the reaction mixture in the dark at room temperature for at least 4 hours, or overnight, with gentle stirring.[14][15]
-
-
Reaction Quenching (Optional): The reaction can be stopped by adding a small amount of an amine-containing buffer, such as 1 M Tris-HCl, to consume the excess reactive dye.
-
Acidification: Before purification, acidify the reaction mixture with a small amount of TFA to a pH of ~2-3 to ensure the peptide is protonated and will bind to the C18 column.
-
Purification: Purify the FITC-labeled this compound using RP-HPLC.
Protocol 2: Purification of FITC-Labeled this compound using RP-HPLC
Materials:
-
RP-HPLC system with a C18 column
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
Lyophilizer
Procedure:
-
Column Equilibration: Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.
-
Sample Injection: Inject the acidified reaction mixture onto the column.
-
Elution Gradient: Elute the bound peptides using a linear gradient of Solvent B (e.g., 5% to 65% over 30 minutes) at a flow rate of 1 mL/min.
-
Fraction Collection: Monitor the elution profile at 220 nm (for the peptide backbone) and 495 nm (for FITC). Collect the fractions corresponding to the major peak that absorbs at both wavelengths. This peak represents the FITC-labeled this compound.
-
Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified FITC-Penetratin as a powder.
Protocol 3: Characterization of FITC-Penetratin Conjugate
1. Purity Assessment by Analytical RP-HPLC:
-
Inject a small amount of the purified, lyophilized product onto an analytical C18 column.
-
Run a gradient similar to the preparative HPLC.
-
A single, sharp peak at the expected retention time indicates high purity.
2. Identity Confirmation by Mass Spectrometry:
-
Analyze the purified product using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) mass spectrometry.[13][16]
-
The observed molecular weight should correspond to the calculated molecular weight of this compound plus the molecular weight of FITC minus the mass of water.
-
This compound (C₁₀₀H₁₆₉N₃₅O₂₀S₀): ~2245.9 g/mol
-
FITC (C₂₁H₁₁NO₅S): ~389.4 g/mol
-
Expected mass of FITC-Penetratin: ~2635.3 g/mol
-
Visualization of Workflows and Pathways
Caption: Experimental workflow for labeling this compound with FITC.
Caption: Cellular uptake pathways of fluorophore-labeled this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Endocytosis, intracellular traffic and fate of cell penetrating peptide based conjugates and nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhancing Cellular Uptake of Native Proteins through Bio-Orthogonal Conjugation with Chemically Synthesized Cell-Penetrating Peptides [mdpi.com]
- 6. [PDF] An efficient method for FITC labelling of proteins using tandem affinity purification | Semantic Scholar [semanticscholar.org]
- 7. lifetein.com [lifetein.com]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro and Ex Vivo Evaluation of this compound as a Non-invasive Permeation Enhancer in the Penetration of Salmon Calcitonin through TR146 Buccal Cells and Porcine Buccal Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Internalization mechanisms of cell-penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A direct approach to quantification of the cellular uptake of cell-penetrating peptides using MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. peptideweb.com [peptideweb.com]
- 15. youdobio.com [youdobio.com]
- 16. A Cross-linking MS Workflow to Characterize Cell Penetrating Peptide Interactions [thermofisher.com]
Application Notes and Protocols for Cell Culture in Penetratin-Mediated Delivery Experiments
These application notes provide researchers, scientists, and drug development professionals with detailed guidelines and standardized protocols for conducting cell culture experiments involving the cell-penetrating peptide (CPP), Penetratin. Adherence to these protocols will ensure reproducibility and accuracy in assessing the intracellular delivery of various cargo molecules.
General Cell Culture Conditions
Successful experiments using this compound are predicated on the maintenance of healthy, viable cell cultures. The general guidelines below are applicable to most cell lines, though specific media and supplements may vary.
1.1. Aseptic Technique: All cell culture manipulations must be performed in a sterile environment using a Class II biological safety cabinet to prevent microbial contamination.[1][2] Standard sterile techniques, including the use of sterile reagents and consumables, should be strictly followed.
1.2. Cell Lines and Media: The choice of cell line is dependent on the experimental objectives. Several commonly used cell lines for CPP studies are listed in the table below. Cells should be cultured in the recommended medium, supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin-streptomycin), and maintained in a humidified incubator at 37°C with 5% CO₂.
1.3. Subculturing: Cells should be passaged upon reaching 70-80% confluency to maintain exponential growth.[3] Overgrowth can lead to changes in cell physiology and experimental variability. Adherent cells are typically detached using a brief incubation with a trypsin-EDTA solution.[3][4]
Experimental Parameters and Data Tables
The following tables summarize key quantitative parameters for designing and performing this compound-related experiments. These values are derived from multiple studies and should be used as a starting point for optimization in your specific cell line and with your particular cargo.
Table 1: Recommended Seeding Densities for Various Culture Formats
| Culture Vessel | Seeding Density (cells/well) | Common Assays |
| 96-well plate | 5,000 - 15,000 | Cytotoxicity (MTT, WST-1), Proliferation |
| 24-well plate | 100,000 - 200,000 | Cellular Uptake (Flow Cytometry) |
| 8-well slide/35mm dish | 50,000 - 300,000 | Fluorescence Microscopy, Confocal Imaging |
Note: Optimal seeding density can vary between cell lines. It is recommended to determine the optimal density for your specific cell line prior to initiating large-scale experiments.
Table 2: this compound Concentration and Incubation Times for Common Assays
| Assay | This compound Concentration (µM) | Incubation Time | Key Considerations |
| Cellular Uptake (Qualitative) | 1 - 25 | 1 - 4 hours | Use fluorescently labeled this compound or cargo. Wash thoroughly to remove extracellular peptide.[3][5] |
| Cellular Uptake (Quantitative) | 1 - 50 | 1 - 4 hours | Flow cytometry is a common method. Ensure proper controls are included.[3] |
| Cytotoxicity (e.g., MTT, WST-1) | 2.5 - 100 | 4 - 72 hours | Long-term toxicity may be observed at higher concentrations.[5][6][7] |
| Cargo Delivery | 5:1 to 20:1 (this compound:cargo molar ratio) | 1 - 24 hours | The optimal ratio is cargo-dependent and requires empirical determination.[3] |
Note: this compound concentrations above 50 µM may lead to cytotoxicity in some cell lines.[7] It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your experimental setup.
Experimental Protocols
The following are detailed protocols for common experiments involving this compound.
3.1. Protocol for Assessing Cellular Uptake by Fluorescence Microscopy
This protocol allows for the visualization of intracellular localization of this compound or its cargo.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fluorescently labeled this compound or cargo
-
4% Paraformaldehyde (PFA) in PBS
-
DAPI (for nuclear staining)
-
Mounting medium
-
Glass coverslips or imaging plates
-
Fluorescence microscope
Procedure:
-
Seed cells onto sterile glass coverslips or imaging plates at a density that will result in 70-80% confluency at the time of the experiment.[3]
-
Allow cells to adhere and grow overnight in a 37°C, 5% CO₂ incubator.
-
Prepare the this compound-cargo complex if applicable. A common starting molar ratio is between 5:1 and 20:1 (this compound:cargo).[3] Incubate the mixture at room temperature for 30 minutes to allow for complex formation.[3]
-
Remove the culture medium from the cells and replace it with fresh medium containing the fluorescently labeled this compound or this compound-cargo complex. Include a control of cargo alone.
-
Incubate for 1-4 hours at 37°C.[3]
-
Gently wash the cells three times with PBS to remove extracellular peptide/complex.[3]
-
Fix the cells with 4% PFA for 15 minutes at room temperature.[3]
-
Wash the cells three times with PBS.
-
Counterstain the cell nuclei with DAPI for 5 minutes.[3]
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.[3]
-
Visualize the cells using a fluorescence microscope with the appropriate filter sets.
3.2. Protocol for Quantifying Cellular Uptake by Flow Cytometry
This protocol provides a quantitative measure of this compound uptake.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
PBS
-
Fluorescently labeled this compound (e.g., FITC-Penetratin)
-
Trypsin-EDTA (for adherent cells)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Seed cells in a multi-well plate and grow to the desired confluency.
-
Treat the cells with varying concentrations of fluorescently labeled this compound in fresh culture medium. Include an untreated cell sample as a negative control.[3]
-
Incubate for 1 hour at 37°C.[3]
-
For adherent cells: Wash with PBS, then detach using Trypsin-EDTA. Neutralize the trypsin with complete medium.[3]
-
For suspension cells: Directly collect the cells.[3]
-
Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet twice with cold PBS.[3]
-
Resuspend the final cell pellet in a suitable buffer for flow cytometry (e.g., PBS with 1% BSA).[3]
-
Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity in the appropriate channel. The mean fluorescence intensity is proportional to the amount of internalized peptide.[3]
3.3. Protocol for Assessing Cytotoxicity using MTT Assay
This protocol determines the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well plate
-
This compound stock solution
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[3]
-
Prepare serial dilutions of this compound in fresh culture medium.
-
Remove the old medium and add the this compound dilutions to the wells. Include untreated control wells.[3]
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C.[3]
-
Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[3]
-
Remove the medium and add solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[3]
-
Calculate cell viability as a percentage of the untreated control.
Diagrams and Workflows
The following diagrams illustrate the experimental workflows described above.
Caption: Workflow for Cellular Uptake Analysis by Fluorescence Microscopy.
Caption: Workflow for Quantitative Cellular Uptake Analysis by Flow Cytometry.
Caption: Workflow for Cytotoxicity Assessment using MTT Assay.
Signaling Pathways
Currently, the primary mechanism of this compound's action is understood as its ability to translocate across the cell membrane, facilitating the delivery of cargo. The dominant uptake mechanism can be concentration-dependent, with evidence supporting both direct translocation and endocytosis.[8] At lower micromolar concentrations (e.g., below 2 µM in CHO-K1 cells), endocytosis is the main route of entry, while higher concentrations may lead to direct translocation.[8] The initial interaction is often an electrostatic attraction with glycosaminoglycans (GAGs) on the cell surface.[8] While this compound itself is not known to directly trigger specific signaling pathways, the delivered cargo can, of course, modulate any number of intracellular signaling cascades. The choice of experimental readouts should, therefore, be tailored to the nature and expected biological activity of the cargo being delivered.
References
- 1. Cell Culture for Cell Penetrating Peptides | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification and characterization of novel enhanced cell penetrating peptides for anti-cancer cargo delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Cargo-dependent cytotoxicity and delivery efficacy of cell-penetrating peptides: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Improving Penetration Delivery Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving penetration delivery efficiency.
Section 1: Troubleshooting In Vitro Barrier Models
This section focuses on common issues and solutions for widely used in vitro models that assess drug penetration across biological barriers.
Caco-2 Permeability Assay
The Caco-2 cell line is a cornerstone for predicting in vivo intestinal drug absorption. However, various factors can lead to inconsistent and unreliable results.
Frequently Asked Questions (FAQs)
-
Q1: What are the primary causes of high variability in my Caco-2 permeability (Papp) values?
-
Q2: My compound shows low recovery after the Caco-2 assay. What could be the reason?
-
A2: Low compound recovery can be attributed to several factors, including poor aqueous solubility, non-specific binding to the assay plates or inserts, metabolism by Caco-2 cells, or accumulation of the compound within the cell monolayer.
-
-
Q3: How can I determine if my compound is a substrate for efflux transporters like P-glycoprotein (P-gp)?
-
A3: To assess if a compound is subject to active efflux, you can perform a bi-directional Caco-2 assay, measuring permeability from the apical (A) to basolateral (B) side and vice versa. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is a strong indicator of active efflux. This can be confirmed by running the assay in the presence of a known P-gp inhibitor, such as verapamil.
-
Troubleshooting Guide: Caco-2 Monolayer Integrity Issues
| Problem | Possible Cause | Recommended Solution |
| Low Transepithelial Electrical Resistance (TEER) values | Incomplete monolayer formation. | Ensure cells are cultured for the recommended duration (typically 21 days) to allow for proper differentiation and tight junction formation.[2] |
| Cell monolayer damage during handling. | Handle the Transwell inserts with care, avoiding scratching the monolayer. Ensure gentle media changes. | |
| High passage number of cells. | Use Caco-2 cells within a lower passage range (e.g., below 40) as very high passage numbers can affect monolayer integrity.[3] | |
| High Papp values for low permeability markers (e.g., Lucifer Yellow) | Leaky cell monolayers. | Validate the integrity of each monolayer with a paracellular marker like Lucifer Yellow before and after the experiment.[1] |
| Inconsistent seeding density. | Ensure a consistent and optimized cell seeding density to promote uniform monolayer formation. |
Quantitative Data: Caco-2 Permeability Classification
| Permeability Class | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Correlation with Human Intestinal Absorption |
| High | > 10 | Good (Typically > 85%) |
| Moderate | 1 - 10 | Variable (Typically 50-84%) |
| Low | < 1 | Poor (Typically < 50%) |
Data compiled from multiple sources.[5]
Franz Diffusion Cell for Topical/Transdermal Delivery
Franz diffusion cells are instrumental in evaluating the release and permeation of drugs from topical and transdermal formulations.
Frequently Asked Questions (FAQs)
-
Q1: What are the common sources of variability in Franz diffusion cell experiments?
-
A1: Variability in Franz cell data can arise from several sources, including inconsistent membrane thickness (both synthetic and biological), the presence of air bubbles between the membrane and the receptor medium, inconsistent dosing of the formulation, and variations in temperature and stirring speed.[6][7]
-
-
Q2: How do I ensure sink conditions are maintained throughout my experiment?
-
A2: To maintain sink conditions, the concentration of the drug in the receptor medium should not exceed 10-15% of its saturation solubility in that medium. This can be achieved by using a sufficiently large volume of receptor fluid or by frequent sampling and replacement with fresh medium.
-
Troubleshooting Guide: Inconsistent In Vitro Release Testing (IVRT) Results
| Problem | Possible Cause | Recommended Solution |
| High variability between replicate cells | Inconsistent formulation application. | Use a positive displacement pipette for accurate and consistent application of the semi-solid formulation. |
| Air bubbles trapped under the membrane. | Ensure the membrane is fully wetted and in complete contact with the receptor medium. Degas the receptor fluid before use. | |
| Poorly controlled temperature or stirring speed. | Calibrate and monitor the temperature and stirring speed of the diffusion cell apparatus.[6] | |
| "Burst release" followed by a plateau | Drug crystallization on the membrane surface. | Ensure the drug remains solubilized in the formulation throughout the experiment. |
| Rapid release of surface-adsorbed drug. | Consider a brief pre-wash of the applied formulation before starting the release study. | |
| Slow or incomplete drug release | Strong drug-polymer interactions in the formulation. | Modify the formulation to reduce strong binding between the drug and the vehicle. |
| Low drug solubility in the receptor medium. | Ensure sink conditions are maintained. Consider adding a solubilizing agent to the receptor medium if appropriate and justified. |
Quantitative Data: Example Drug Release from a Topical Gel
| Time (hours) | Cumulative Drug Release (%) |
| 1 | 15.2 ± 2.1 |
| 2 | 28.9 ± 3.5 |
| 4 | 45.6 ± 4.2 |
| 6 | 60.1 ± 5.3 |
| 8 | 72.8 ± 6.1 |
| 12 | 85.4 ± 7.0 |
| 24 | 95.2 ± 8.2 |
Illustrative data representing a typical release profile.
Section 2: Nanoparticle and Cell-Penetrating Peptide (CPP) Delivery Systems
This section addresses challenges related to the use of nanoparticles and CPPs for enhancing intracellular drug delivery.
Nanoparticle Delivery
Frequently Asked Questions (FAQs)
-
Q1: My nanoparticles are aggregating. How can I prevent this?
-
A1: Nanoparticle aggregation can be caused by factors such as inappropriate pH or ionic strength of the buffer, or interactions with serum proteins. Strategies to prevent aggregation include optimizing the surface charge of the nanoparticles, coating them with polymers like polyethylene (B3416737) glycol (PEG), or using stabilizing excipients.
-
-
Q2: What are the main reasons for low in vivo efficacy of my nanoparticle formulation despite good in vitro results?
Troubleshooting Guide: Low Nanoparticle Delivery Efficiency
| Problem | Possible Cause | Recommended Solution |
| Low cellular uptake | Inefficient endocytosis. | Modify nanoparticle surface with targeting ligands (e.g., antibodies, peptides) to promote receptor-mediated endocytosis. |
| Poor nanoparticle stability in biological media. | Optimize nanoparticle formulation for stability in serum-containing media. PEGylation can help reduce protein opsonization and RES uptake. | |
| Poor tissue penetration | Large nanoparticle size. | Optimize the size of the nanoparticles, as smaller particles generally exhibit better tissue penetration. |
| Dense extracellular matrix of the target tissue. | Consider co-administration of enzymes that can transiently degrade components of the extracellular matrix. | |
| Low therapeutic efficacy | Inefficient endosomal escape of the cargo. | Incorporate endosomolytic agents or pH-responsive elements into the nanoparticle design to facilitate the release of the cargo into the cytoplasm. |
| Premature drug release. | Optimize the drug loading and encapsulation method to ensure controlled and sustained release at the target site. |
Cell-Penetrating Peptide (CPP) Delivery
Frequently Asked Questions (FAQs)
-
Q1: How do I choose the right CPP for my cargo?
-
A1: The optimal CPP depends on the properties of your cargo (size, charge, hydrophobicity), the target cell type, and the desired intracellular localization.[10] For instance, arginine-rich CPPs are often effective for a variety of cargos, while specific targeting sequences can be added to direct the cargo to the nucleus or mitochondria.[10]
-
-
Q2: My CPP-cargo conjugate shows high cellular uptake but low biological activity. What is the issue?
-
A2: This is a classic problem of endosomal entrapment. While the CPP facilitates efficient uptake via endocytosis, the cargo remains trapped within endosomes and cannot reach its cytosolic or nuclear target.[11]
-
Troubleshooting Guide: Optimizing CPP-Mediated Cargo Delivery
| Problem | Possible Cause | Recommended Solution |
| Low cellular uptake | Inefficient interaction with the cell membrane. | Optimize the CPP sequence; for example, by increasing the number of cationic residues. |
| Degradation of the CPP by proteases. | Use D-amino acids or other modifications to increase the stability of the peptide. | |
| Endosomal entrapment of cargo | Inefficient escape from endosomes. | Co-administer with an endosomolytic agent, or incorporate a pH-sensitive fusogenic peptide (like HA2) into the CPP-cargo conjugate.[11] |
| Low cargo bioactivity | Steric hindrance from the CPP. | Use a cleavable linker (e.g., disulfide bond) between the CPP and the cargo, which can be cleaved in the reducing environment of the cytoplasm. |
Section 3: Experimental Protocols and Workflows
This section provides detailed methodologies for key experiments and visual workflows for troubleshooting.
Detailed Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of the monolayer. A TEER value above a predetermined threshold (e.g., 250 Ω·cm²) indicates a confluent monolayer. Additionally, perform a Lucifer Yellow rejection assay to confirm tight junction integrity.
-
Transport Experiment:
-
Wash the monolayer with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the test compound solution to the apical (donor) chamber.
-
At predetermined time points, collect samples from the basolateral (receiver) chamber and replace with fresh transport buffer.
-
For efflux studies, add the test compound to the basolateral chamber and sample from the apical chamber.
-
-
Sample Analysis: Quantify the concentration of the compound in the collected samples using a suitable analytical method (e.g., LC-MS/MS).
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
Protocol 2: Franz Diffusion Cell In Vitro Release Test (IVRT)
-
Apparatus Setup: Assemble the Franz diffusion cells and fill the receptor chambers with a degassed receptor medium, ensuring no air bubbles are trapped. Equilibrate the cells to the desired temperature (typically 32°C for skin permeation studies).
-
Membrane Mounting: Mount a suitable synthetic membrane between the donor and receptor chambers, ensuring a leak-proof seal.
-
Formulation Application: Apply a precise amount of the semi-solid formulation onto the membrane in the donor chamber.
-
Sampling: At predetermined time points, withdraw an aliquot of the receptor medium from the sampling arm and immediately replace the withdrawn volume with fresh, pre-warmed medium.
-
Sample Analysis: Analyze the drug concentration in the samples using a validated analytical method (e.g., HPLC).
-
Data Analysis: Calculate the cumulative amount of drug released per unit area over time and plot the release profile.
Protocol 3: Flow Cytometry for CPP Uptake Quantification
-
Cell Preparation: Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of a fluorescently labeled CPP for a defined period (e.g., 1-4 hours) at 37°C.
-
Washing: After incubation, wash the cells with cold PBS to remove non-internalized peptide.
-
Cell Detachment: Detach the cells using Trypsin-EDTA to also remove membrane-bound peptides.
-
Analysis: Resuspend the cells in FACS buffer and analyze the fluorescence intensity of individual cells using a flow cytometer.
Mandatory Visualizations
Caption: Troubleshooting workflow for low Caco-2 permeability.
Caption: Key steps in clathrin-mediated endocytosis.
References
- 1. Caco-2 Cell Line - The Impact of Food Bioactives on Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Caco-2 Cell Tips for Reliable Intestinal Permeability Models [mimetas.com]
- 5. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation of a Static Franz Diffusion Cell System for In Vitro Permeation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rroij.com [rroij.com]
- 9. Grand Challenges in Nano-Based Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimizing Cell-Penetrating Peptide Selection for Intracellular Delivery of Diverse Molecules | Blog | Biosynth [biosynth.com]
- 11. Improving the Endosomal Escape of Cell-Penetrating Peptides and Their Cargos: Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Penetratin-Mediated Delivery and Mitigating Cytotoxicity
Welcome to the Technical Support Center for Penetratin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound, a cell-penetrating peptide (CPP), while minimizing its cytotoxic effects in cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.
I. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the use of this compound and provides step-by-step troubleshooting advice.
FAQs
-
Q1: What is the general mechanism of this compound's entry into cells? A1: this compound, a cationic and amphipathic peptide, primarily enters cells through direct translocation across the plasma membrane and endocytosis. The dominant pathway can depend on the concentration of this compound, the nature of the cargo it carries, and the specific cell type being used[1][2]. At lower concentrations, direct translocation is more common, while at higher concentrations, endocytosis plays a more significant role[2].
-
Q2: What are the primary causes of this compound-induced cytotoxicity? A2: The cytotoxicity of this compound is often linked to its cationic nature, which facilitates strong interactions with the negatively charged cell membrane. At high concentrations, this interaction can lead to membrane disruption, triggering downstream events that may result in apoptosis or necrosis[][4]. The nature of the conjugated cargo can also influence cytotoxicity[5].
-
Q3: Is this compound's cytotoxicity a major concern at typical working concentrations? A3: In many cell lines, this compound exhibits low cytotoxicity at concentrations effective for cargo delivery. For instance, studies have shown negligible effects on the proliferation of HeLa and CHO cells at concentrations up to 50 μM, and no evident cytotoxicity in Caco-2 cells at concentrations up to 100 μM[6]. However, cytotoxicity is cell-type dependent and should always be empirically determined.
Troubleshooting Guide
| Problem | Possible Causes | Troubleshooting Steps |
| High Cell Death Observed Even at Low this compound Concentrations | 1. High sensitivity of the cell line: Some cell types, particularly primary cells, are more sensitive to CPPs. 2. Suboptimal cell health: Cells that are unhealthy or overly confluent are more susceptible to stress. 3. Contamination: Mycoplasma or other microbial contamination can compromise cell health[7]. 4. Solvent toxicity: If this compound is dissolved in a solvent like DMSO, high final concentrations of the solvent can be toxic[8]. | 1. Perform a dose-response curve: Determine the IC50 value for your specific cell line. Start with a very low concentration and titrate up. 2. Ensure optimal cell culture conditions: Use cells at a low passage number and ensure they are in the exponential growth phase (70-90% confluency)[7]. 3. Test for contamination: Regularly check your cell cultures for any signs of contamination. 4. Include a vehicle control: Always test the effect of the solvent alone on your cells to rule out solvent-induced toxicity[8]. |
| Inefficient Cargo Delivery Despite Low Cytotoxicity | 1. Suboptimal this compound-to-cargo ratio: The molar ratio of this compound to its cargo is critical for efficient complex formation and delivery[9]. 2. Inappropriate incubation time: The time required for optimal uptake can vary. 3. Presence of serum: Serum proteins can interact with this compound and interfere with its binding to the cell surface. 4. Poor complex formation: The method of mixing this compound and cargo can affect complexation. | 1. Optimize the molar ratio: Test a range of this compound-to-cargo molar ratios (e.g., 1:1, 5:1, 10:1, 20:1) to find the most effective one for your cargo and cell type[9]. 2. Perform a time-course experiment: Evaluate cargo delivery at different incubation times (e.g., 1, 4, 12, 24 hours). 3. Consider serum-free conditions: Perform the incubation in serum-free media, or at a reduced serum concentration, for a short period (e.g., 1-4 hours)[10]. 4. Standardize complex formation: Ensure consistent mixing procedures. Typically, the cargo is added to the tube first, followed by the this compound solution[9]. |
| High Variability in Experimental Replicates | 1. Uneven cell seeding: Inconsistent cell numbers across wells will lead to variable results. 2. Inconsistent complex addition: Pipetting errors can lead to different amounts of the this compound-cargo complex being added to each well. 3. Edge effects in multi-well plates: Wells on the perimeter of the plate are more prone to evaporation, leading to changes in concentration. | 1. Ensure a homogenous cell suspension: Mix the cell suspension thoroughly before seeding. Visually inspect the plate after seeding to confirm even distribution. 2. Use precise pipetting techniques: Be careful and consistent when adding the complexes to the cells. 3. Avoid using the outer wells: If possible, fill the outer wells with sterile PBS or media to minimize edge effects. |
II. Quantitative Data on this compound Cytotoxicity
The cytotoxicity of this compound is dependent on the cell type, concentration, and incubation time. Below is a summary of reported data. It is crucial to perform a dose-response experiment for your specific cell line to determine the optimal working concentration.
| Cell Line | Concentration (µM) | Incubation Time | Result | Reference |
| Caco-2 | 1, 5, 10, 50, 100 | 1 hour | No evident cytotoxic effect observed. | [6] |
| HeLa | up to 50 | 24 hours | Negligible effects on proliferation. | [5] |
| CHO | up to 50 | 24 hours | Negligible effects on proliferation. | [5] |
III. Experimental Protocols
Here are detailed protocols for commonly used assays to assess the cytotoxicity of this compound.
A. MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells cultured in a 96-well plate
-
This compound-cargo complex
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Protocol for Adherent Cells:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Remove the culture medium and add fresh medium containing various concentrations of the this compound-cargo complex. Include untreated control wells and vehicle control wells.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
After incubation, carefully aspirate the medium.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution to each well[11].
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals[11].
-
Carefully remove the MTT solution.
-
Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals[11].
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution[12].
-
Measure the absorbance at 570-590 nm using a microplate reader[12].
Protocol for Suspension Cells:
-
Seed cells in a 96-well plate at the desired density.
-
Add various concentrations of the this compound-cargo complex to the wells. Include appropriate controls.
-
Incubate for the desired duration.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Add 100 µL of solubilization solution to each well.
-
Incubate overnight at 37°C in a humidified atmosphere to dissolve the formazan crystals[13].
-
Measure the absorbance at 550-600 nm[13].
B. LDH Assay for Cytotoxicity
This assay measures the release of lactate (B86563) dehydrogenase (LDH) from cells with damaged plasma membranes.
Materials:
-
Cells cultured in a 96-well plate
-
This compound-cargo complex
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate and culture overnight.
-
Treat cells with various concentrations of the this compound-cargo complex. Include the following controls[14]:
-
Untreated control (Spontaneous LDH release): Cells with medium only.
-
Vehicle control: Cells with the solvent used for this compound.
-
Maximum LDH release control: Cells treated with the lysis solution provided in the kit.
-
Medium background control: Medium only (no cells).
-
-
Incubate the plate for the desired time at 37°C.
-
After incubation, centrifuge the plate at 250 x g for 3 minutes to pellet any detached cells[15].
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate[15][16].
-
Add 50 µL of the LDH reaction mixture (from the kit) to each well[15][16].
-
Incubate at room temperature for 30 minutes, protected from light[15][16].
-
Add 50 µL of the stop solution (from the kit) to each well[15][16].
-
Measure the absorbance at 490 nm and a reference wavelength of 680 nm[15].
-
Calculate the percentage of cytotoxicity using the formula provided in the kit's manual.
IV. Visualizations
The following diagrams illustrate key concepts related to this compound's mechanism and troubleshooting experimental workflows.
Caption: Potential signaling pathway of this compound-induced cytotoxicity.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. Exploring the Chemical Features and Biomedical Relevance of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Relationships between membrane binding, affinity and cell internalization efficacy of a cell-penetrating peptide: this compound as a case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cargo-dependent cytotoxicity and delivery efficacy of cell-penetrating peptides: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening for effective cell-penetrating peptides with minimal impact on epithelial cells and gut commensals in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. genscript.com [genscript.com]
- 8. benchchem.com [benchchem.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 11. broadpharm.com [broadpharm.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 14. LDH cytotoxicity assay [protocols.io]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Penetratin Uptake
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing low cellular uptake of Penetratin and its conjugates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary mechanisms of cell entry?
A1: this compound is a cell-penetrating peptide (CPP) derived from the Antennapedia homeodomain of Drosophila.[1][2] It is 16 amino acids long and rich in basic residues, allowing it to translocate across cellular membranes.[2] this compound enters cells through two main pathways:
-
Direct Translocation: The peptide moves directly across the plasma membrane, a process that can be energy-independent.[3][4]
-
Endocytosis: The cell engulfs the peptide in vesicles. This is an energy-dependent process and is the major uptake mechanism at low peptide concentrations.[5][6][7] The specific endocytic routes can include macropinocytosis, clathrin-mediated endocytosis, and caveolae-mediated endocytosis.[1][6][8]
Q2: Why am I observing low or inconsistent uptake of my this compound-cargo conjugate?
A2: Low or variable uptake is a common issue that can be attributed to a range of factors. These include suboptimal peptide concentration, experimental conditions like temperature and incubation time, interference from the conjugated cargo, and variability in cell culture parameters.[1][5][9] The choice of cell line, media composition, and even cell passage number can significantly impact results.[9][10]
Q3: How does the conjugated cargo affect this compound's uptake efficiency?
A3: The physicochemical properties of the cargo—such as its size, charge, and hydrophobicity—profoundly influence the uptake of the entire conjugate.[11][12][13] For instance, conjugating this compound to a large protein or a positively charged molecule can alter the conjugate's interaction with the cell membrane and may reduce uptake efficiency compared to the peptide alone.[12][14] Conversely, positively charged cargoes have also been shown to sometimes increase overall peptide uptake.[12] Each this compound-cargo combination should be considered a unique molecular entity with its own uptake characteristics.[1]
Q4: I see a strong fluorescent signal, but my cargo has no biological effect. What could be the cause?
A4: A strong fluorescent signal does not always equate to successful delivery. Two common issues are:
-
Endosomal Entrapment: The this compound-cargo conjugate may be successfully endocytosed but remains trapped within endosomes, unable to reach its cytosolic or nuclear target.[6][15] This is a major bottleneck for the biological activity of CPP-delivered molecules.[6]
-
Cell Surface Binding: Cationic peptides like this compound can bind strongly to negatively charged glycosaminoglycans (GAGs) on the cell surface.[1][11] Fluorescence-based methods may detect this surface-bound peptide, leading to an overestimation of true internalization.[5][16]
Q5: How can I reliably quantify this compound uptake and distinguish it from surface binding?
A5: A multi-faceted approach is recommended.
-
Quantitative Methods: Flow cytometry and fluorescence spectroscopy on cell lysates are common for quantification.[5][16] However, be aware that results can differ between these methods due to environmental effects on the fluorophore.[16] MALDI-TOF mass spectrometry offers a label-free, highly accurate alternative for quantifying intact internalized peptide.[17][18]
-
Distinguishing Internalization: To remove non-specifically bound peptide, wash cells with a heparin solution or treat them briefly with trypsin before analysis.[5][19] Performing uptake experiments at 4°C can also help, as this temperature inhibits energy-dependent endocytosis, isolating the contribution of direct translocation and surface binding.[3][5] Confocal microscopy is invaluable for visualizing the subcellular localization of the conjugate and identifying endosomal entrapment.[5]
Troubleshooting Guide
This section addresses specific problems encountered during this compound uptake experiments.
Problem 1: Weak or No Cellular Uptake Signal
Q: What is the optimal concentration range for this compound? A: The optimal concentration is highly dependent on the cell type, cargo, and experimental goals, but typically falls within the low micromolar (µM) range. The uptake mechanism itself is concentration-dependent; endocytosis often prevails at lower concentrations, while direct translocation may become more significant at higher concentrations.[5][20] Studies on CHO-K1 cells have shown that direct translocation of this compound occurs at concentrations below 2 µM.[11] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific system.
Q: How do temperature and incubation time affect uptake? A: As endocytosis is an active, energy-dependent process, temperature is a critical factor. Most experiments are performed at 37°C.[9] Reducing the temperature to 4°C will inhibit endocytosis, serving as a useful experimental control.[5] Uptake generally increases with incubation time, but the ideal duration should be determined empirically for your system; typical times range from 30 minutes to a few hours.[8][10]
Q: My cargo is large and/or highly charged. Could this be inhibiting uptake? A: Yes. The properties of the cargo can significantly alter or hinder the translocation capabilities of this compound.
-
Size: Very large cargoes can sterically impede the peptide's interaction with the cell membrane.[14]
-
Charge: While this compound is cationic, conjugating it to a highly positive cargo can lead to excessive charge repulsion at the membrane. Conversely, a highly negative cargo can neutralize this compound's positive charge, which is crucial for the initial electrostatic interaction with the cell surface.[12][13] Consider modifying the linker between this compound and the cargo or altering the net charge of the cargo if possible.
Problem 2: High Uptake Signal but No Biological Activity of Cargo
Q: How can I confirm my this compound-cargo conjugate is trapped in endosomes? A: Confocal microscopy is the best tool for this. Co-stain your cells with your fluorescently-labeled this compound conjugate and an endo-lysosomal marker (e.g., LysoTracker).[21] A high degree of co-localization (appearing as yellow/orange in merged images) indicates endosomal entrapment. If the signal from your conjugate is punctate rather than diffuse throughout the cytoplasm, it is likely vesicle-bound.[22]
Q: What experimental steps can I take to promote endosomal escape? A: Enhancing endosomal escape is a significant challenge in CPP-mediated delivery. Strategies include:
-
Co-administration with endosomolytic agents (e.g., chloroquine), though these can be toxic.
-
Incorporating fusogenic peptides or pH-sensitive linkers into your conjugate design that are cleaved in the acidic environment of the endosome to release the cargo.[13]
Problem 3: Poor Reproducibility Between Experiments
Q: What cell culture parameters are most likely to cause variability in uptake results? A: Seemingly minor variations in cell culture protocols can have a cumulative and significant effect on CPP uptake, potentially leading to changes of more than 13-fold.[9][10] Key parameters to standardize include:
-
Cell Dissociation Method: The enzymes used (e.g., trypsin) can affect membrane proteins.
-
Media and Serum: Different media formulations and serum batches can alter cell physiology and membrane composition.[10] Serum starvation has also been shown to affect uptake.[9]
-
Cell Density and Passage Number: Confluency and the age of the cell culture can impact endocytic activity.[10]
Data Presentation
Table 1: Summary of Factors Influencing this compound Uptake Efficiency
| Factor | General Effect on Uptake | Key Considerations & Recommendations | Citations |
| Peptide Concentration | Uptake is dose-dependent; mechanism can shift with concentration. | Perform a dose-response curve (e.g., 1-20 µM). High concentrations may lead to toxicity or direct translocation. | [1][5][11] |
| Temperature | Uptake is significantly reduced at low temperatures (e.g., 4°C). | Standardize experiments at 37°C. Use 4°C as a negative control to inhibit endocytosis. | [5][9][10] |
| Incubation Time | Uptake generally increases over time. | Optimize incubation time (e.g., 30 min to 4 h) for your specific cell line and cargo. | [8][10] |
| Cargo Properties | Size, charge, and hydrophobicity of cargo can enhance or inhibit uptake. | Each conjugate is unique. Positively charged cargoes may increase uptake, while large or neutralizing cargoes may decrease it. | [6][11][12][13] |
| Cell Type | Uptake efficiency varies significantly between different cell lines. | The mechanism and efficiency depend on the cell's membrane composition and endocytic activity. | [5][11] |
| Cell Culture | Media, serum, cell density, and dissociation methods impact reproducibility. | Strictly standardize all cell culture protocols to ensure consistent results. | [9][10] |
| Peptide Structure | Secondary structure (e.g., α-helix) at the membrane is important. | Aromatic residues (Trp, Phe) are crucial for translocation. Modifications can alter uptake. | [11][23] |
Table 2: Common Pharmacological Inhibitors for Investigating this compound Uptake Pathways
| Inhibitor | Targeted Pathway | Typical Concentration | Potential Issues | Citations |
| Amiloride / EIPA | Macropinocytosis | 50-100 µM | Can affect other ion channels. | [5][9][24] |
| Chlorpromazine (CPZ) | Clathrin-mediated Endocytosis | 30 µM | Can affect membrane fluidity and other cellular processes. | [24][25] |
| Cytochalasin D | Macropinocytosis / Actin Polymerization | 5-10 µM | Disrupts the actin cytoskeleton, affecting multiple cellular functions. | [5][9][25] |
| Methyl-β-cyclodextrin (MβCD) | Caveolae-mediated Endocytosis | 1-10 mM | Depletes membrane cholesterol, which can also affect clathrin-mediated endocytosis and membrane fluidity. | [3][24] |
Experimental Protocols
Protocol 1: Standard Quantification of this compound-Cargo Uptake by Flow Cytometry
-
Cell Seeding: Seed cells in a 24-well plate at a density that ensures they are in the logarithmic growth phase (e.g., 70-80% confluency) on the day of the experiment.
-
Peptide Incubation: Aspirate the culture medium. Wash cells once with pre-warmed PBS or serum-free medium. Add the fluorescently-labeled this compound-cargo conjugate diluted in serum-free medium to the desired final concentration.
-
Incubation: Incubate the cells for the optimized time (e.g., 1 hour) at 37°C and 5% CO₂.
-
Washing: Aspirate the peptide solution. Wash the cells twice with PBS to remove residual conjugate.
-
Surface Signal Removal: To distinguish internalized peptide from surface-bound, perform one of the following steps:
-
Heparin Wash: Incubate cells with a heparin solution (e.g., 1 mg/mL in PBS) for 5 minutes at 37°C to displace electrostatically bound peptides. Wash twice with PBS.[19]
-
Trypsin Treatment: Briefly incubate cells with Trypsin-EDTA (0.05%) to cleave surface-bound peptides. Neutralize with complete medium.[5]
-
-
Cell Detachment: Detach cells using Trypsin-EDTA, centrifuge (e.g., 5 min at 200 x g), and resuspend the cell pellet in cold PBS or flow cytometry buffer.[21]
-
Data Acquisition: Analyze the cell suspension using a flow cytometer, measuring the mean fluorescence intensity of the cell population. Include untreated cells as a negative control.
Protocol 2: Investigation of Uptake Mechanism Using Endocytosis Inhibitors
-
Cell Seeding: Prepare cells as described in Protocol 1.
-
Inhibitor Pre-incubation: Aspirate the culture medium. Wash cells once with pre-warmed serum-free medium. Add the endocytosis inhibitor (see Table 2 for concentrations) diluted in serum-free medium.
-
Incubation: Incubate the cells with the inhibitor for 30-60 minutes at 37°C.
-
Peptide Addition: Without washing away the inhibitor, add the fluorescently-labeled this compound-cargo conjugate to the wells to the desired final concentration.
-
Co-incubation: Incubate for the standard uptake time (e.g., 1 hour) at 37°C.
-
Analysis: Proceed with washing, cell detachment, and flow cytometry analysis as described in Protocol 1 (Steps 4-7). Compare the uptake in inhibitor-treated cells to untreated control cells (cells treated with this compound-cargo only) to determine the percentage of inhibition.
Visualizations
Caption: Troubleshooting workflow for low this compound uptake.
Caption: Primary cellular uptake pathways for this compound.
Caption: Generalized workflow for a this compound uptake experiment.
References
- 1. Mechanism Matters: A Taxonomy of Cell Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies for Improving Cell-Penetrating Peptides Stability and Delivery | Encyclopedia MDPI [encyclopedia.pub]
- 3. BJNANO - Internalization mechanisms of cell-penetrating peptides [beilstein-journals.org]
- 4. youtube.com [youtube.com]
- 5. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Uptake Mechanism of Cell-Penetrating Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Deciphering variations in the endocytic uptake of a cell-penetrating peptide: the crucial role of cell culture protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Exploring the Chemical Features and Biomedical Relevance of Cell-Penetrating Peptides [mdpi.com]
- 12. How Cargo Identity Alters the Uptake of Cell-Penetrating Peptide (CPP)/Cargo Complexes: A Study on the Effect of Net Cargo Charge and Length - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimizing Cell-Penetrating Peptide Selection for Intracellular Delivery of Diverse Molecules | Blog | Biosynth [biosynth.com]
- 14. Cell-Penetrating Peptides: Possibilities and Challenges for Drug Delivery in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Different Cellular Entry Routes for Drug Delivery Using Cell Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A direct approach to quantification of the cellular uptake of cell-penetrating peptides using MALDI-TOF mass spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 18. researchgate.net [researchgate.net]
- 19. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 20. Cell-Penetrating and Targeted Peptides Delivery Systems as Potential Pharmaceutical Carriers for Enhanced Delivery across the Blood–Brain Barrier (BBB) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Breaking in and busting out: Cell-penetrating peptides and the endosomal escape problem - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Improving Membrane Activity and Cargo Delivery Efficacy of a Cell-Penetrating Peptide by Loading with Carboranes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Characterization of Endocytic uptake of MK2-Inhibitor Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Endosomal Escape of Penetratin-Cargo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the endosomal escape of Penetratin-cargo conjugates.
Frequently Asked Questions (FAQs)
Q1: My this compound-cargo conjugate shows high cellular uptake but low biological activity. What is the likely cause?
A1: This is a classic sign of endosomal entrapment. While this compound is efficient at crossing the cell membrane, the primary route of entry for this compound-cargo complexes is through endocytosis.[1][2] This process sequesters the conjugate within endosomes. If the cargo cannot efficiently escape this vesicular compartment and reach its cytosolic or nuclear target, it will not be able to exert its biological effect and may eventually be degraded in lysosomes.[1][3]
Q2: How can I confirm that my this compound-cargo is trapped in endosomes?
A2: The most direct method is through fluorescence microscopy. If your cargo is fluorescently labeled, you will typically observe a punctate or speckled pattern of fluorescence within the cytoplasm, indicative of localization within vesicles, rather than a diffuse cytosolic signal.[3][4] Co-localization studies using fluorescent markers for early endosomes (e.g., EEA1), late endosomes (e.g., Rab7), or lysosomes (e.g., LAMP1) can provide more definitive evidence of endosomal entrapment.
Q3: What are the main strategies to enhance the endosomal escape of my this compound-cargo?
A3: Several strategies can be employed to improve the release of your cargo from endosomes into the cytosol:
-
Co-administration with Endosomolytic Agents: Use of agents that disrupt endosomal membranes.[1]
-
Chemical Modification of this compound: Altering the peptide sequence to include features that promote endosomal disruption.[5][6]
-
Photochemical Internalization (PCI): A light-inducible method to rupture endosomes.[3][7]
-
Formulation with pH-Sensitive Peptides or Polymers: Incorporating components that become membrane-disruptive in the acidic environment of the endosome.[3][8]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no biological activity of the cargo despite cellular uptake. | Endosomal entrapment of the this compound-cargo conjugate. | 1. Co-treat with Chloroquine (B1663885): Chloroquine is a lysosomotropic agent that can increase endosomal pH and cause osmotic swelling, leading to endosome rupture. A 4-fold increase in efficacy has been observed in some cases.[3][9] 2. Incorporate a Fusogenic Peptide: Co-incubate with or conjugate your cargo to a pH-sensitive fusogenic peptide, such as the HA2 peptide from the influenza virus. This peptide changes conformation at low pH and disrupts the endosomal membrane.[10] |
| Punctate fluorescence pattern observed with a fluorescently labeled cargo. | The cargo is localized within endosomes and has not been released into the cytosol. | 1. Perform a Calcein Release Assay: This assay can quantify endosomal membrane disruption.[11][12] 2. Utilize a Split-GFP or Split-Luciferase System: These reporter systems provide a quantitative measure of cytosolic delivery.[13][14] |
| Inconsistent results between different cell lines. | The efficiency of endocytosis and endosomal escape pathways can vary significantly between cell types.[2][15] | 1. Characterize the uptake mechanism in your specific cell line: Use pharmacological inhibitors of different endocytic pathways (e.g., chlorpromazine (B137089) for clathrin-mediated endocytosis, amiloride (B1667095) for macropinocytosis) to identify the primary route of entry. 2. Optimize the concentration of this compound-cargo and treatment time for each cell line. |
| Degradation of the cargo. | After endosomal entrapment, the cargo can be trafficked to lysosomes for degradation. | 1. Use lysosomal protease inhibitors (e.g., leupeptin, pepstatin A) to assess if degradation is occurring. 2. Enhance endosomal escape to ensure the cargo reaches the cytosol before being targeted for degradation. |
| Chemical modification of this compound reduces its cell-penetrating ability. | The modification may have altered the structure or charge distribution of the peptide, affecting its interaction with the cell membrane. | 1. Systematically evaluate different conjugation strategies and linker chemistries. [5] 2. Consider adding an endosomal escape domain (EED) to either the N- or C-terminus of this compound. [6] |
Experimental Protocols
Protocol 1: Chloroquine Co-treatment for Enhanced Endosomal Escape
Objective: To determine if chloroquine can enhance the biological activity of a this compound-cargo conjugate by promoting endosomal escape.
Materials:
-
Cells cultured in appropriate medium
-
This compound-cargo conjugate
-
Chloroquine diphosphate (B83284) salt solution (10 mM stock in water)
-
Assay-specific reagents to measure the biological activity of the cargo
Procedure:
-
Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of the experiment.
-
The following day, replace the medium with fresh medium containing the desired concentration of the this compound-cargo conjugate.
-
In parallel, treat a separate set of wells with the this compound-cargo conjugate and a final concentration of 50-100 µM chloroquine. Include a control group with chloroquine alone to assess its cytotoxicity.
-
Incubate the cells for the desired period (e.g., 4-24 hours).
-
Wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells or process them as required for the specific biological activity assay.
-
Quantify the biological activity of the cargo and compare the results between the groups treated with and without chloroquine.
Protocol 2: Quantitative Analysis of Endosomal Escape using a Split Luciferase Assay (SLEEQ)
Objective: To quantify the cytosolic delivery of a this compound-cargo conjugate using the Split Luciferase Endosomal Escape Quantification (SLEEQ) assay.[13][14]
Materials:
-
HEK293 cells stably expressing LgBiT-SNAP-actin (LSA)
-
This compound-cargo conjugate labeled with the HiBiT peptide (this compound-cargo-HiBiT)
-
Nano-Glo® Live Cell Assay System
-
Luminometer
Procedure:
-
Seed HEK293-LSA cells in a white, clear-bottom 96-well plate at 10,000 cells per well and culture overnight.
-
Add the this compound-cargo-HiBiT fusion protein to the cells at the desired concentration (e.g., 1 µM) and incubate for 4 hours.
-
Wash the cells three times with PBS.
-
Add Nano-Glo® Live Cell substrate to each well according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader. The signal is proportional to the amount of HiBiT-tagged cargo that has escaped the endosome and entered the cytosol to reconstitute a functional luciferase with the cytosolic LgBiT.
-
To determine the endosomal escape efficiency, normalize the cytosolic signal to the total amount of cell-associated cargo, which can be measured in parallel wells by lysing the cells and measuring the total luminescence.[14]
Data Presentation
Table 1: Comparison of Strategies to Enhance Endosomal Escape of a Model this compound-siRNA Cargo
| Strategy | Target Gene Knockdown (%) | Cell Viability (%) | Reference |
| This compound-siRNA alone | 15 ± 4 | 95 ± 5 | [10] |
| + Chloroquine (100 µM) | 60 ± 7 | 80 ± 8 | [3] |
| Conjugated to HA2 peptide | 55 ± 6 | 90 ± 6 | [10] |
| Photochemical Internalization | > 80 | Dependent on light dose | [3] |
Table 2: Quantitative Endosomal Escape Efficiency of Different CPPs Measured by SLEEQ Assay
| CPP-GFP-HiBiT Fusion | Total Cellular Association (Luminescence Units) | Cytosolic Delivery (Luminescence Units) | Endosomal Escape Efficiency (%) | Reference |
| GFP | 1.2 x 10^5 | 2.4 x 10^3 | ~2.0 | [14] |
| TAT | 3.0 x 10^5 | 3.0 x 10^3 | ~1.0 | [14] |
| R9 | 5.0 x 10^5 | 4.0 x 10^3 | ~0.8 | [14] |
| This compound | (Data not available in cited source) | (Data not available in cited source) | (Data not available in cited source) |
Note: The data in Table 2 is illustrative based on the findings for other CPPs in the cited literature, as specific data for this compound was not provided in the SLEEQ assay paper.
Visualizations
Caption: Cellular uptake and endosomal fate of this compound-cargo.
Caption: Troubleshooting workflow for low cargo bioactivity.
References
- 1. Breaking in and busting out: Cell-penetrating peptides and the endosomal escape problem - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell-penetrating peptides: achievements and challenges in application for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improving the Endosomal Escape of Cell-Penetrating Peptides and Their Cargos: Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A real-time assay for cell-penetrating peptide-mediated delivery of molecular cargos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimizing Cell-Penetrating Peptide Selection for Intracellular Delivery of Diverse Molecules | Blog | Biosynth [biosynth.com]
- 6. Dual-modified this compound peptides: Enhancing nucleic acid delivery through stapling and endosomal escape domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Improving the Endosomal Escape of Cell-Penetrating Peptides and Their Cargos: Strategies and Challenges | Semantic Scholar [semanticscholar.org]
- 8. Improving the endosomal escape of cell-penetrating peptides and their cargos: strategies and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Overcoming Endosomal Entrapment in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Delivery of Macromolecules Using Arginine-Rich Cell-Penetrating Peptides: Ways to Overcome Endosomal Entrapment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Achieving Endo/Lysosomal Escape Using Smart Nanosystems for Efficient Cellular Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
- 15. Cell-Penetrating Peptides: Possibilities and Challenges for Drug Delivery in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Penetration Stability and Degradation Issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during penetration stability and degradation experiments.
Troubleshooting Guides
This section offers step-by-step guidance to diagnose and resolve common experimental challenges.
Issue 1: Low Apparent Permeability (Papp) in Caco-2 or PAMPA Assays
Low Papp values can suggest poor membrane permeability, but may also arise from experimental artifacts. The following guide will help you troubleshoot this issue.
Troubleshooting Workflow for Low Apparent Permeability
Caption: Troubleshooting workflow for low apparent permeability (Papp).
Issue 2: Poor Mass Balance or Low Compound Recovery
Low recovery of the test compound can obscure the interpretation of permeability data. This guide provides a systematic approach to identifying the cause.[1][2]
Troubleshooting Steps for Poor Mass Balance:
-
Assess Compound Stability: Incubate the compound in the assay buffer for the duration of the experiment without cells or the artificial membrane. Analyze the compound concentration at the beginning and end of the incubation period to check for degradation.[3]
-
Evaluate Non-Specific Binding:
-
Check for Cellular Accumulation (for cell-based assays): At the end of the experiment, lyse the cell monolayer and analyze the lysate for the presence of your compound using a sensitive analytical method like LC-MS/MS.[3]
-
Investigate Potential Metabolism (for cell-based assays): If the compound is suspected to be metabolized by enzymes in the Caco-2 cells, analyze samples from both donor and receiver compartments, as well as the cell lysate, for the presence of known or suspected metabolites.
Logical Flow for Mass Balance Troubleshooting
Caption: Troubleshooting poor mass balance in permeability assays.
Frequently Asked Questions (FAQs)
Q1: What are acceptable Papp values for high and low permeability compounds?
A1: The classification of a compound's permeability can vary slightly between laboratories, but generally accepted ranges for Caco-2 assays are provided in the table below.[5]
| Permeability Class | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Expected Human Intestinal Absorption | Example Compounds |
| High | > 10 | Well absorbed (>85%) | Propranolol, Ketoprofen |
| Moderate | 1 - 10 | Moderately absorbed (50-85%) | Verapamil, Piroxicam |
| Low | < 1 | Poorly absorbed (<50%) | Mannitol, Atenolol |
Q2: My compound has a high Papp in the B-A direction and a low Papp in the A-B direction in the Caco-2 assay. What does this indicate?
A2: This pattern, resulting in an efflux ratio (Papp B-A / Papp A-B) greater than 2, strongly suggests that your compound is a substrate for active efflux transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[3][6] These transporters are expressed on the apical side of the Caco-2 cells and actively pump the compound back into the apical (donor) compartment, limiting its net transport in the absorptive (A-B) direction.
Q3: How can I confirm that my compound is a substrate of a specific efflux transporter?
A3: To confirm the involvement of a specific transporter, you can perform the bidirectional Caco-2 assay in the presence of a known inhibitor of that transporter.[3] For example, verapamil is a commonly used inhibitor of P-gp. If the addition of the inhibitor leads to an increase in the A-B Papp value and a decrease in the efflux ratio to a value closer to 1, it confirms that your compound is a substrate for that transporter. Using cell lines that are genetically engineered to overexpress or lack specific transporters can also provide definitive evidence.[7]
Q4: What are the most common degradation pathways for drugs in aqueous assay buffers?
A4: The most prevalent degradation pathways in aqueous environments are hydrolysis and oxidation.[8]
-
Hydrolysis: This is the cleavage of a chemical bond by the addition of water. Functional groups such as esters, amides, lactones, and lactams are particularly susceptible to hydrolysis. The rate of hydrolysis is often pH-dependent.[8]
-
Oxidation: This involves the loss of electrons from a molecule and can be initiated by atmospheric oxygen, light, or trace metal ions.[8] Functional groups like phenols, aldehydes, and thiols are prone to oxidation.
Q5: How can I assess the stability of my compound in the assay buffer before starting a permeability experiment?
A5: A simple stability study can be performed by dissolving your compound in the assay buffer (e.g., Hanks' Balanced Salt Solution, HBSS, or Phosphate-Buffered Saline, PBS, at pH 7.4) at the intended concentration for the permeability assay.[9][10][11] The solution should be incubated under the same conditions as the permeability experiment (e.g., 37°C for 2 hours). Samples should be taken at various time points (e.g., 0, 1, and 2 hours) and analyzed by a stability-indicating method, such as HPLC, to quantify the amount of the parent compound remaining. A loss of more than 5-10% of the parent compound over the experimental duration may indicate a stability issue that could affect the permeability results.[12]
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay measures passive diffusion across an artificial lipid membrane.
Materials:
-
96-well PAMPA plate (donor and acceptor plates)
-
Lipid solution (e.g., 2% lecithin (B1663433) in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound and control compounds (high and low permeability)
-
96-well plate for analysis (e.g., UV-transparent or compatible with LC-MS)
Methodology:
-
Prepare the acceptor plate by adding 300 µL of PBS to each well.
-
Carefully coat the filter membrane of each well in the donor plate with 5 µL of the lipid solution. Allow the solvent to evaporate.
-
Prepare the dosing solutions of the test and control compounds in PBS (a small percentage of DMSO, typically <1%, can be used to aid solubility).
-
Add 200 µL of the dosing solution to each well of the donor plate.
-
Carefully place the donor plate on top of the acceptor plate, creating a "sandwich".
-
Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.
-
After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using an appropriate analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (VA / (Area × Time)) × [drug]acceptor / ([drug]donor - [drug]acceptor) Where VA is the volume of the acceptor well, Area is the surface area of the membrane, and Time is the incubation time.
Caco-2 Permeability Assay
This assay uses a monolayer of Caco-2 cells to model the intestinal barrier and can assess both passive and active transport.
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics)
-
Transwell® inserts (e.g., 24-well or 96-well format)
-
Hanks' Balanced Salt Solution (HBSS) or other transport buffer
-
Test compound and control compounds
-
TEER meter
Methodology:
-
Cell Culture and Seeding: Culture Caco-2 cells and seed them onto the Transwell® inserts at an appropriate density.
-
Differentiation: Culture the cells on the inserts for 21-28 days to allow them to differentiate and form a confluent monolayer with tight junctions.[13]
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer. TEER values should be above a pre-determined threshold (e.g., >200 Ω·cm²). The permeability of a low-permeability marker like Lucifer yellow should also be assessed.[14]
-
Permeability Measurement (Bidirectional):
-
Apical to Basolateral (A-B) Transport:
-
Wash the Caco-2 monolayers with pre-warmed transport buffer.
-
Add the dosing solution containing the test compound to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate for a set time (e.g., 2 hours) at 37°C with gentle shaking.
-
Collect samples from the basolateral chamber at specified time points.
-
-
Basolateral to Apical (B-A) Transport:
-
Follow the same washing procedure.
-
Add the dosing solution to the basolateral chamber.
-
Add fresh transport buffer to the apical chamber.
-
Incubate and collect samples from the apical chamber.
-
-
-
Sample Analysis: Quantify the compound concentration in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculations:
-
Calculate the Papp for both A-B and B-A directions.
-
Calculate the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B).
-
Signaling Pathways Modulating Permeability
The integrity of the tight junctions between Caco-2 cells is crucial for maintaining a restrictive paracellular barrier. Certain signaling pathways can modulate the permeability of these tight junctions.
ERK1/2 Signaling Pathway and Tight Junction Permeability
Pro-inflammatory cytokines like Interleukin-1β (IL-1β) can increase intestinal epithelial permeability. This effect in Caco-2 cells can be mediated by the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) pathway.[15]
Caption: IL-1β-induced increase in tight junction permeability via the ERK1/2 pathway.
PI3K Signaling Pathway and Tight Junction Permeability
The PI3K pathway has also been implicated in the modulation of tight junction permeability in Caco-2 cells, for example, in response to the immunosuppressant drug Mycophenolic Acid (MPA).[16][17][18]
Caption: MPA-induced modulation of tight junction permeability via the PI3K pathway.
References
- 1. Caco-2 Permeability | Evotec [evotec.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The impact of protein on Caco-2 permeability of low mass balance compounds for absorption projection and efflux substrate identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 9. Phosphate buffer pH 7.4: Significance and symbolism [wisdomlib.org]
- 10. AID 781063 - Stability of the compound in PBS buffer at pH 7.4 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Assay: Stability of the compound in pH 7.4 PBS buffer assessed as oligopeptide-conversion at 100 uM measured up to 24 hrs by LC-MS/MS analysis (CHEMB... - ChEMBL [ebi.ac.uk]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Cellular and molecular mechanism of interleukin-1β modulation of Caco-2 intestinal epithelial tight junction barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MPA Modulates Tight Junctions' Permeability via Midkine/PI3K Pathway in Caco-2 Cells: A Possible Mechanism of Leak-Flux Diarrhea in Organ Transplanted Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MPA Modulates Tight Junctions' Permeability via Midkine/PI3K Pathway in Caco-2 Cells: A Possible Mechanism of Leak-Flux Diarrhea in Organ Transplanted Patients | Semantic Scholar [semanticscholar.org]
- 18. MPA Modulates Tight Junctions' Permeability via Midkine/PI3K Pathway in Caco-2 Cells: A Possible Mechanism of Leak-Flux Diarrhea in Organ Transplanted Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Penetratin Aggregation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent the aggregation of Penetratin, a widely used cell-penetrating peptide.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound.
Issue 1: Visible Precipitation or Cloudiness in this compound Solution Upon Reconstitution
-
Question: My lyophilized this compound powder is not fully dissolving and/or the solution appears cloudy. What should I do?
-
Answer: This indicates that the peptide is aggregating upon reconstitution. The solubility of this compound, a cationic and somewhat hydrophobic peptide, is highly dependent on the solvent and its pH.[1]
-
Immediate Action:
-
Preventative Measures for Future Experiments:
-
Solvent Choice: Start by attempting to dissolve a small aliquot of the peptide in sterile, purified water. If solubility is poor, use a buffer with a pH below the isoelectric point (pI) of this compound.
-
Avoid Basic Solutions: Do not use basic solutions for initial reconstitution, as this can promote aggregation of cationic peptides.[1]
-
Proper Technique: Always allow the lyophilized peptide to warm to room temperature before opening the vial to prevent condensation.[2] Use gentle vortexing or inversion to mix.[3]
-
-
Issue 2: Loss of Biological Activity or Inconsistent Results in Cell-Based Assays
-
Question: I am observing lower than expected efficacy or high variability in my experiments using a this compound-cargo conjugate. Could aggregation be the cause?
-
Answer: Yes, the formation of soluble or insoluble aggregates can significantly reduce the effective concentration of monomeric, active this compound, leading to inconsistent results.[4]
-
Troubleshooting Steps:
-
Assess Aggregation: Use Dynamic Light Scattering (DLS) to check for the presence of large aggregates in your stock and working solutions.[5][6] A shift in the size distribution towards larger hydrodynamic radii compared to the expected monomer size is indicative of aggregation.
-
Optimize Buffer Conditions:
-
Ionic Strength: High ionic strength can shield the charges on the peptide, potentially leading to aggregation. Conversely, for some peptides, a certain salt concentration is necessary for stability. It is recommended to test a range of salt concentrations (e.g., 50 mM to 150 mM NaCl) to find the optimal condition for your specific cargo conjugate.[7][8]
-
pH: Ensure the pH of your final assay buffer is compatible with both this compound and your cargo molecule. The interaction of this compound with cell membranes is pH-dependent, and aggregation can be influenced by the net charge of the peptide.[9]
-
-
Control Peptide Concentration: this compound aggregation is concentration-dependent.[4] If possible, work with the lowest effective concentration of the peptide. Prepare fresh dilutions from a concentrated, aggregate-free stock solution for each experiment.
-
-
Issue 3: Artifacts or High Background in Biophysical Measurements (e.g., Fluorescence Assays)
-
Question: I am getting high background fluorescence or seeing unusual kinetics in my Thioflavin T (ThT) assay when studying this compound aggregation. What could be the issue?
-
Answer: This can be due to several factors, including the intrinsic fluorescence of your cargo, interactions between the dye and the peptide, or the presence of pre-existing aggregates.
-
Troubleshooting Steps:
-
Control for Intrinsic Fluorescence: Always measure the fluorescence of your this compound-cargo conjugate alone (without ThT) to determine if it has any intrinsic fluorescence at the excitation and emission wavelengths used for ThT.
-
Optimize ThT Concentration: While ThT is a standard tool for detecting amyloid-like fibrils, its fluorescence can be influenced by the specific peptide and experimental conditions. It is advisable to use a consistent and validated ThT concentration, typically in the range of 10-25 µM.[10][11]
-
Freshly Prepared Solutions: Ensure that your this compound stock solution is freshly prepared and filtered (e.g., using a 0.22 µm syringe filter) before initiating the aggregation assay to remove any pre-existing aggregates.[10]
-
Plate Selection: For fluorescence-based assays, use non-binding, black microplates to minimize background signal and prevent the peptide from adhering to the plate surface.[12]
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the primary factors that cause this compound to aggregate?
-
A1: The main drivers of this compound aggregation include:
-
High Peptide Concentration: Increased proximity of peptide molecules enhances the likelihood of self-association.[4]
-
Suboptimal pH and Ionic Strength: The electrostatic interactions between this compound molecules are sensitive to the pH and salt concentration of the solution.[7][9]
-
Hydrophobic Interactions: The presence of hydrophobic residues in the this compound sequence can promote aggregation to minimize exposure to the aqueous environment.[13]
-
Interaction with Membranes: At high concentrations on lipid bilayers, this compound can undergo a conformational change to form β-sheet structures, which are prone to aggregation.[4]
-
-
-
Q2: How can I store my this compound stock solution to minimize aggregation?
-
A2: For long-term storage, it is best to store this compound as a lyophilized powder at -20°C or -80°C in a desiccated environment.[2][14] If you need to store it in solution, prepare a concentrated stock in a suitable, slightly acidic buffer, aliquot it into single-use volumes to avoid freeze-thaw cycles, and store at -80°C.[2]
-
-
Q3: Can the cargo conjugated to this compound influence its aggregation?
-
A3: Absolutely. The physicochemical properties of the cargo (e.g., charge, hydrophobicity, size) can significantly impact the overall properties of the conjugate and its propensity to aggregate. It is crucial to empirically determine the optimal formulation conditions for each unique this compound-cargo conjugate.
-
-
Q4: What is the role of temperature in this compound aggregation?
-
A4: Temperature can influence the kinetics of aggregation. For many peptides, elevated temperatures can accelerate aggregation.[1] It is generally recommended to handle and store this compound solutions at low temperatures (e.g., on ice) unless otherwise required by the experimental protocol.
-
Data Presentation
Table 1: Summary of Factors Influencing this compound Aggregation
| Factor | Effect on Aggregation | Rationale | Recommendations |
| Peptide Concentration | Increased concentration leads to increased aggregation.[4] | Higher proximity of peptide molecules promotes self-association. | Use the lowest effective concentration. Prepare fresh dilutions from a concentrated stock. |
| pH | Aggregation is pH-dependent.[9] | pH affects the net charge of the peptide and its electrostatic interactions. | Optimize the pH of the buffer to maintain peptide solubility and stability. For reconstitution of the cationic this compound, a slightly acidic pH is often beneficial. |
| Ionic Strength | Can either increase or decrease aggregation depending on the specific conditions.[7][8] | Salts modulate electrostatic interactions. High salt can shield charges and promote aggregation, while low salt might not be sufficient to stabilize the peptide. | Empirically test a range of salt concentrations (e.g., 50-150 mM) to find the optimal condition for your specific this compound conjugate. |
| Buffer Composition | The choice of buffer can impact stability.[15][16] | Buffer components can interact with the peptide and influence its conformation and solubility. | Screen different buffer systems (e.g., phosphate (B84403), Tris, HEPES) to identify the one that provides the best stability for your this compound construct. |
| Temperature | Higher temperatures can accelerate aggregation.[1] | Increased thermal energy can promote conformational changes and intermolecular interactions. | Handle and store this compound solutions at low temperatures (e.g., 4°C or on ice) whenever possible. |
| Presence of Lipid Membranes | Can induce a conformational change to aggregation-prone β-sheets at high peptide-to-lipid ratios.[4] | The membrane environment facilitates a structural transition in this compound. | Be mindful of the peptide-to-lipid ratio in membrane-based assays. |
Experimental Protocols
1. Thioflavin T (ThT) Assay for Monitoring this compound Aggregation
This assay is used to detect the formation of amyloid-like β-sheet structures characteristic of many peptide aggregates.
-
Methodology:
-
Reagent Preparation:
-
Prepare a 1 mM ThT stock solution in sterile, purified water and filter it through a 0.22 µm syringe filter. Store protected from light.[10]
-
Prepare your this compound stock solution in an appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4) and determine its concentration.
-
-
Assay Setup:
-
Incubation and Measurement:
-
Data Analysis:
-
Subtract the blank reading from all measurements.
-
Plot the fluorescence intensity against time. An increase in fluorescence indicates the formation of β-sheet-rich aggregates.
-
-
2. Dynamic Light Scattering (DLS) for Sizing this compound Aggregates
DLS is a non-invasive technique to measure the size distribution of particles in a solution.[5][6]
-
Methodology:
-
Sample Preparation:
-
Prepare the this compound solution in a buffer that has been filtered through a 0.22 µm filter to remove dust.
-
The concentration of this compound should be optimized to obtain a good signal-to-noise ratio without causing multiple scattering.
-
-
DLS Measurement:
-
Transfer the sample to a clean, dust-free cuvette.
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature.
-
Set the instrument parameters, including the solvent viscosity and refractive index.
-
Perform the measurement, acquiring multiple readings for reproducibility.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the size distribution by intensity, volume, and number.
-
The presence of a population of particles with a significantly larger hydrodynamic radius than the expected monomeric size indicates aggregation.[17]
-
-
3. Transmission Electron Microscopy (TEM) for Visualization of this compound Fibrils
TEM provides direct visualization of the morphology of peptide aggregates.
-
Methodology:
-
Sample Preparation:
-
Incubate the this compound solution under conditions that promote aggregation.
-
-
Grid Preparation and Staining:
-
Place a small volume (e.g., 3-5 µL) of the this compound sample onto a carbon-coated copper grid for a few minutes.[18]
-
Wick off the excess sample with filter paper.
-
Apply a drop of a negative stain solution (e.g., 2% uranyl acetate) to the grid for 1-2 minutes.[18][19]
-
Wick off the excess stain and allow the grid to air dry completely.
-
-
Imaging:
-
Examine the grid using a transmission electron microscope.
-
Acquire images at different magnifications to observe the morphology of any aggregates present. Fibrillar structures will appear as long, unbranched filaments.
-
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A this compound-derived peptide reduces the membrane permeabilization and cell toxicity of α-synuclein oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of ionic strength and sugars on the aggregation propensity of monoclonal antibodies: influence of colloidal and conformational stabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetic analysis of aggregation data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ionic Strength and Solution Composition Dictate the Adsorption of Cell-Penetrating Peptides onto Phosphatidylcholine Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ionic strength affects tertiary structure and aggregation propensity of a monoclonal antibody adsorbed to silicone oil-water interfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thioflavin T spectroscopic assay [assay-protocol.com]
- 10. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]
- 11. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 12. anaspec.com [anaspec.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Impact of Buffers on Colloidal Property and Aggregation Propensities of a Bispecific Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Transmission electron microscopy assay [assay-protocol.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Penetratin Stability In Vivo
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to enhancing the in vivo stability of penetratin, a widely used cell-penetrating peptide (CPP).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the in vivo stability of this compound?
A1: The primary challenges to this compound's in vivo stability are rapid enzymatic degradation by proteases and peptidases present in the blood and tissues, and fast renal clearance due to its relatively small size.[1] These factors contribute to a short plasma half-life, limiting its bioavailability and therapeutic efficacy.[2][3]
Q2: What are the common enzymatic cleavage sites in this compound?
A2: this compound is rich in basic amino acids (arginine and lysine), making it susceptible to cleavage by trypsin-like proteases, which cleave at the C-terminus of these residues.[1] Additionally, peptidases can degrade the peptide from both the N- and C-termini.
Q3: What are the main strategies to improve the in vivo stability of this compound?
A3: The main strategies can be broadly categorized into chemical modifications and formulation approaches. Chemical modifications aim to alter the peptide's structure to make it less recognizable by proteases, while formulation strategies protect the peptide from the biological environment.[4][5]
Q4: How do chemical modifications enhance this compound's stability?
A4: Chemical modifications enhance stability through several mechanisms:
-
Steric hindrance: Bulky chemical groups can physically block proteases from accessing the peptide backbone.
-
Altered recognition sites: Changing the natural L-amino acids to D-isomers or introducing unnatural amino acids makes the peptide unrecognizable to most proteases.[3]
-
Reduced susceptibility to exopeptidases: Capping the N- and C-termini protects against degradation by aminopeptidases and carboxypeptidases.
-
Conformational constraint: Cyclization reduces the flexibility of the peptide, making it a poorer substrate for proteases.[3]
Q5: What are the most common chemical modifications for enhancing this compound stability?
A5: Common chemical modifications include:
-
D-amino acid substitution: Replacing L-amino acids with their D-enantiomers.[6]
-
N-terminal acetylation and C-terminal amidation: Capping the ends of the peptide.
-
PEGylation: Covalent attachment of polyethylene (B3416737) glycol (PEG) chains.
-
Lipidation: Attachment of fatty acid chains.
-
Cyclization: Forming a cyclic peptide structure.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Serum Stability Assay
Question: My this compound peptide shows very rapid degradation (half-life < 10 minutes) in an in vitro serum stability assay. What could be the cause and how can I troubleshoot this?
Answer:
| Potential Cause | Troubleshooting Steps |
| High Protease Activity in Serum | 1. Use Protease Inhibitor Cocktail: Add a broad-spectrum protease inhibitor cocktail to a control sample to confirm that degradation is enzyme-mediated. 2. Heat-Inactivate Serum: Incubate the serum at 56°C for 30 minutes to denature some of the proteases. Note that this may not inactivate all proteases. 3. Use Different Serum Lots/Species: Protease activity can vary between lots and species. Test your peptide in different batches or serum from a different species. |
| Peptide Sequence Susceptibility | 1. Identify Cleavage Sites: If possible, use mass spectrometry to identify the degradation products and pinpoint the primary cleavage sites. 2. Implement Stability-Enhancing Modifications: Based on the cleavage sites, rationally design and synthesize modified this compound analogs (e.g., with D-amino acids at the cleavage sites). |
| Experimental Artifacts | 1. Ensure Proper Quenching: Immediately stop the enzymatic reaction at each time point by adding a strong acid (e.g., trichloroacetic acid - TCA) or a high concentration of organic solvent (e.g., acetonitrile).[2] 2. Optimize Sample Preparation: Ensure complete precipitation of serum proteins to prevent interference with analysis.[7] |
Issue 2: Low Bioavailability of this compound Conjugate In Vivo
Question: Despite showing good in vitro cell penetration, my this compound-cargo conjugate has low bioavailability in vivo. What are the potential reasons and solutions?
Answer:
| Potential Cause | Troubleshooting Steps |
| Rapid In Vivo Degradation | 1. Assess In Vivo Half-Life: If not already done, perform a pharmacokinetic study to determine the in vivo half-life of your conjugate. 2. Enhance Proteolytic Resistance: If the half-life is short, consider the chemical modifications outlined in the FAQs (D-amino acids, terminal capping, etc.). |
| Rapid Renal Clearance | 1. Increase Hydrodynamic Size: For small conjugates, renal clearance can be a major issue. PEGylation is a common strategy to increase the size and prolong circulation time.[8] 2. Promote Plasma Protein Binding: Lipidation can promote binding to serum albumin, which acts as a carrier and reduces renal filtration. |
| Poor Tissue Penetration | 1. Optimize a Delivery Vehicle: Encapsulating the this compound conjugate in nanoparticles or liposomes can improve its pharmacokinetic profile and aid in tissue targeting. 2. Consider Alternative Administration Routes: Depending on the target organ, explore different routes of administration (e.g., intraperitoneal, subcutaneous) that may offer better bioavailability compared to intravenous injection. |
Issue 3: High Variability in In Vivo Experimental Results
Question: I am observing high variability between animals in my in vivo studies with this compound. How can I minimize this?
Answer:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Formulation | 1. Ensure Complete Solubilization: Ensure your this compound formulation is completely solubilized before administration. Aggregates can lead to inconsistent dosing.[9] 2. Standardize Formulation Protocol: Use a consistent and well-documented protocol for preparing your dosing solutions. |
| Biological Variability | 1. Use Age- and Weight-Matched Animals: Ensure that all animals in the study are of similar age and weight. 2. Standardize Animal Handling: Minimize stress on the animals as it can influence physiological parameters. Handle all animals consistently. |
| Inaccurate Dosing | 1. Calibrate Equipment: Ensure that all equipment used for dosing (e.g., syringes, pumps) is properly calibrated. 2. Verify Injection Site: For localized delivery, ensure the injection is consistently administered to the correct anatomical location. |
Data Presentation
Table 1: Comparison of In Vivo Half-Life for this compound and Modified Analogs
| Peptide | Modification | Animal Model | Half-Life | Reference |
| This compound | None | Rat | ~2-5 minutes | [8][10] |
| D-Penetratin | All D-amino acids | Mouse | Significantly increased stability | [6] |
| PEGylated CPP | PEGylation | Rat | ~5-15 hours (elimination phase) | [8] |
| Cyclic CPP | Cyclization | Mouse | Improved serum half-life | [11] |
Note: Specific half-life values for modified this compound are often context-dependent (e.g., size of PEG, type of cyclization) and may not be directly reported in all studies. The table provides a general comparison based on available literature.
Experimental Protocols
Protocol 1: In Vitro Serum Stability Assay
Objective: To determine the half-life of this compound or its analogs in serum.
Materials:
-
This compound peptide stock solution (1 mg/mL in sterile water)
-
Pooled human or mouse serum
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution: 10% Trichloroacetic acid (TCA) in water
-
Acetonitrile (ACN) with 0.1% Trifluoroacetic acid (TFA)
-
Water with 0.1% TFA
-
HPLC system with a C18 column
-
Low-protein-binding microcentrifuge tubes
Procedure:
-
Thaw the pooled serum on ice and pre-warm to 37°C.
-
Spike the serum with the this compound stock solution to a final concentration of 100 µg/mL. Mix gently.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 50 µL) of the serum-peptide mixture.
-
Immediately add the aliquot to an equal volume of cold 10% TCA to precipitate serum proteins and stop enzymatic degradation.[2]
-
Vortex the mixture and incubate on ice for 10 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant and analyze it by reverse-phase HPLC.
-
Quantify the peak area corresponding to the intact peptide at each time point.
-
Calculate the percentage of intact peptide remaining relative to the 0-minute time point and plot the data to determine the half-life.
Protocol 2: Cellular Uptake Assay via Flow Cytometry
Objective: To quantify the cellular uptake of fluorescently labeled this compound.
Materials:
-
Fluorescently labeled this compound (e.g., FITC-penetratin)
-
Target cells (e.g., HeLa cells)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
PBS
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Seed cells in a 24-well plate and allow them to adhere overnight.
-
Wash the cells with PBS.
-
Add serum-free medium containing the desired concentration of FITC-penetratin to the cells.
-
Incubate for a specified time (e.g., 1 hour) at 37°C.
-
Wash the cells three times with cold PBS to remove excess peptide.
-
Detach the cells using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and pellet the cells by centrifugation.
-
Resuspend the cells in cold PBS for flow cytometry analysis.
-
Analyze the fluorescence intensity of the cells using a flow cytometer. Include an untreated cell sample as a negative control.
Mandatory Visualizations
Caption: Strategies to improve the in vivo stability of this compound.
Caption: A troubleshooting workflow for low in vivo efficacy of this compound.
References
- 1. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Strategies to stabilize cell penetrating peptides for in vivo applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. digital.csic.es [digital.csic.es]
- 6. Cell-Penetrating d-Peptides Retain Antisense Morpholino Oligomer Delivery Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Pharmacokinetics, biodistribution and toxicology of novel cell-penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Understanding Cell Penetration of Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Cellular Gateways: A Technical Guide to Enhancing Penetratin-Mediated Uptake
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing experiments aimed at improving the cellular uptake of the cell-penetrating peptide (CPP), Penetratin. This guide offers a series of frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format, supplemented with detailed experimental protocols, quantitative data summaries, and visual diagrams of key cellular pathways.
FAQs & Troubleshooting Guides
Q1: My modified this compound sequence does not show improved uptake compared to the wild-type. What are some common reasons for this?
A1: Several factors could contribute to the lack of improvement in cellular uptake. Consider the following:
-
Modification Strategy: Not all modifications universally enhance uptake across all cell types. The nature of your cargo, the specific amino acid substitutions, or the type of chemical conjugation can significantly impact efficacy. For instance, while adding an endosomal escape domain can be beneficial, its position (N- or C-terminus) might matter[1].
-
Cell Line Specificity: The efficiency of CPP uptake is highly dependent on the cell line used. Different cell lines exhibit varying levels of membrane fluidity, surface proteoglycans, and endocytic capacity, all of which influence CPP internalization.
-
Experimental Conditions: Factors such as peptide concentration, incubation time, and the presence or absence of serum can dramatically alter uptake efficiency. It is crucial to optimize these parameters for your specific experimental setup.
-
Peptide Quality and Purity: Ensure the purity and correct sequence of your synthesized peptide. Impurities or truncated sequences can interfere with cellular interaction and uptake.
Q2: I am observing high background fluorescence in my microscopy experiments, making it difficult to quantify intracellular peptide. How can I reduce this?
A2: High background fluorescence is a common issue. Here are some troubleshooting steps:
-
Washing Steps: Increase the number and stringency of washing steps after peptide incubation to remove non-internalized, membrane-bound peptide. Using a buffer containing heparin sulfate (B86663) can help displace peptides bound to the cell surface.
-
Trypsin Treatment: A brief incubation with trypsin can effectively remove extracellularly bound peptides[2][3]. However, be mindful of the potential to also cleave cell surface proteins that might be involved in uptake.
-
Quenching Agents: Utilize quenching agents like Trypan Blue to extinguish the fluorescence of non-internalized peptides. This allows for more accurate quantification of the intracellular signal.
-
Confocal Microscopy: Employ confocal microscopy to optically section the cells. This will help in distinguishing between membrane-bound and internalized fluorescence.
Q3: My luciferase reporter assay for cargo delivery shows inconsistent results. What could be the cause?
A3: Inconsistent results in luciferase assays can stem from several sources:
-
Cell Viability: High concentrations of the this compound-cargo complex can be cytotoxic, affecting cell health and, consequently, luciferase expression and activity. Always perform a parallel cytotoxicity assay (e.g., MTT or LDH assay) to ensure you are working within a non-toxic concentration range.
-
Transfection Efficiency: For assays involving the delivery of plasmid DNA or siRNA, the efficiency of transfection by the CPP-cargo complex can be a major variable. Optimize the peptide-to-cargo ratio to ensure efficient complexation and delivery.
-
Assay Reagent Preparation: Ensure that the luciferin (B1168401) substrate and lysis buffer are prepared fresh and according to the protocol. The enzymatic activity of luciferase is sensitive to factors like pH and temperature[4].
-
Timing of Measurement: The kinetics of cargo release and subsequent biological effect can vary. Perform a time-course experiment to determine the optimal time point for measuring luciferase activity post-incubation[5].
Quantitative Data on Modified this compound Uptake
The following table summarizes quantitative data on the cellular uptake efficiency of various modified this compound sequences compared to the wild-type (WT) or a control peptide. This data is compiled from multiple studies and should be interpreted in the context of the specific cell lines and experimental conditions used.
| Modification | Peptide Sequence/Description | Cell Line | Uptake Efficiency (Relative to Control) | Reference |
| Amino Acid Substitution | Aza-glycine at Trp56 | A-431 | ~120% | [6] |
| Glycine at Trp56 | A-431 | ~80% | [6] | |
| Aza-glycine at Trp48 | A-431 | <20% | [6] | |
| Aza-glycine at Trp48 and Trp56 | A-431 | <20% | [6] | |
| Fusion Peptide | This compound conjugated to a nucleic acid cargo | Micelle | 5-fold increase vs. unmodified carrier | [7] |
| Comparison with Analogs | Knotted-1 homeodomain peptide | CHO | Higher than this compound | [7] |
| Engrailed-2 homeodomain peptide | CHO | Lower than this compound | [7] | |
| HoxA-13 homeodomain peptide | CHO | Lower than this compound | [7] |
Experimental Protocols
Quantification of Cellular Uptake by Fluorescence Microscopy
This protocol provides a method for visualizing and quantifying the intracellular localization of fluorescently labeled this compound.
Materials:
-
Fluorescently labeled this compound (e.g., FITC-Penetratin)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
DAPI (4',6-diamidino-2-phenylindole) staining solution
-
Mounting medium
-
Glass coverslips and microscope slides
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in a multi-well plate and allow them to adhere and grow to 70-80% confluency.
-
Peptide Incubation: Remove the culture medium and wash the cells once with pre-warmed PBS. Add fresh, serum-free medium containing the desired concentration of fluorescently labeled this compound. Incubate for the desired time (e.g., 1-4 hours) at 37°C.
-
Washing: Aspirate the peptide-containing medium and wash the cells three times with cold PBS to remove non-internalized peptide.
-
Fixation: Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.
-
Permeabilization (Optional): If targeting intracellular organelles, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Nuclear Staining: Wash the cells twice with PBS and then incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Mounting: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using a drop of mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope with the appropriate filter sets for the fluorophore and DAPI. Capture images for subsequent analysis.
-
Quantification: Use image analysis software (e.g., ImageJ) to quantify the mean fluorescence intensity per cell.
Quantification of Cellular Uptake by Flow Cytometry
This protocol allows for the high-throughput quantification of peptide uptake in a cell population.
Materials:
-
Fluorescently labeled this compound
-
Cell culture medium
-
PBS
-
Trypsin-EDTA
-
FACS buffer (PBS containing 1% BSA and 0.1% sodium azide)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and grow to the desired confluency.
-
Peptide Incubation: Treat cells with varying concentrations of fluorescently labeled this compound in serum-free medium for the desired time at 37°C. Include an untreated control.
-
Cell Harvesting:
-
Adherent cells: Wash with PBS, then detach using Trypsin-EDTA. Neutralize trypsin with complete medium.
-
Suspension cells: Collect cells directly.
-
-
Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet twice with cold PBS to remove excess peptide.
-
Resuspension: Resuspend the final cell pellet in FACS buffer.
-
Analysis: Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity in the appropriate channel. The mean fluorescence intensity of the cell population is proportional to the amount of internalized peptide.
Luciferase Reporter Assay for Cargo Delivery
This protocol is designed to quantify the functional delivery of a cargo (e.g., a plasmid encoding luciferase or an siRNA targeting luciferase) into the cytoplasm.
Materials:
-
This compound-cargo complexes
-
Cells stably expressing luciferase (for siRNA delivery) or cells to be transfected with a luciferase plasmid
-
Luciferase assay reagent (containing luciferin and lysis buffer)
-
Luminometer
Procedure:
-
Cell Seeding: Plate cells in a white, opaque multi-well plate suitable for luminescence measurements.
-
Complex Formation: Prepare this compound-cargo complexes by incubating the peptide and cargo together at the desired ratio in serum-free medium.
-
Incubation: Add the complexes to the cells and incubate for a predetermined optimal time.
-
Washing: Remove the incubation medium and wash the cells gently with PBS.
-
Cell Lysis: Add the luciferase assay lysis buffer to each well and incubate for 15-20 minutes at room temperature with gentle shaking to ensure complete lysis.
-
Luminescence Measurement: Add the luciferin substrate to each well. Immediately measure the luminescence using a luminometer. The light output is proportional to the amount of functionally delivered cargo.
Signaling Pathways and Experimental Workflows
Signaling Pathways for this compound Uptake
This compound primarily enters cells via endocytosis, with macropinocytosis and clathrin-mediated endocytosis being the key pathways. The following diagrams illustrate the major steps in these processes.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Macropinocytosis: searching for an endocytic identity and role in the uptake of cell penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clathrin-Mediated Endocytosis - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. A direct approach to quantification of the cellular uptake of cell-penetrating peptides using MALDI-TOF mass spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Comparison of this compound and other homeodomain-derived cell-penetrating peptides: interaction in a membrane-mimicking environment and cellular uptake efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Penetratin-Mediated Cargo Delivery
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of cargo properties on Penetratin-mediated delivery.
Frequently Asked Questions (FAQs)
Q1: Which cargo properties have the most significant impact on this compound delivery efficiency?
A1: The net charge of the cargo is a primary determinant of uptake efficiency. Positively charged cargoes generally enhance cellular uptake when conjugated to cell-penetrating peptides (CPPs) like this compound, while neutral and negatively charged cargoes can diminish it.[1][2][3] Other factors such as cargo size and hydrophobicity also play a role, though their effects can be more context-dependent.
Q2: Is there a size limit for cargo that can be delivered by this compound?
A2: While there isn't a strict upper limit, the size of the cargo can influence the mechanism and efficiency of uptake. For smaller peptide cargoes, length has not been shown to have a significant effect on uptake.[1][2][3] However, for larger macromolecules like proteins and nanoparticles, their size can impact the formation of the this compound-cargo complex and the endocytic pathways involved in internalization.[4] Clathrin-mediated endocytosis, for instance, has a vesicle size limit of about 100 nm.[4]
Q3: How does the hydrophobicity of a cargo affect its delivery by this compound?
A3: The hydrophobicity of a cargo can influence its interaction with the cell membrane and the this compound peptide itself. This compound contains hydrophobic residues that are crucial for its interaction with the lipid bilayer.[5] A certain degree of hydrophobicity in the cargo can facilitate membrane translocation.[6] However, excessively hydrophobic cargoes may lead to aggregation and reduced bioavailability. The balance between hydrophobicity and positive charge is key for efficient delivery.[7]
Q4: What is the primary mechanism of this compound-mediated cargo uptake?
A4: this compound-mediated uptake is multifaceted and can occur through both direct translocation across the plasma membrane and various endocytic pathways.[8] The predominant mechanism is often dependent on the cargo's properties, the concentration of the this compound-cargo complex, and the cell type.[9] For many cargo types, endocytosis is a major route of entry, which can lead to the challenge of endosomal entrapment.[10][11]
Q5: Can this compound deliver nucleic acids like siRNA?
A5: Yes, this compound can be used to deliver nucleic acids such as siRNA. However, the inherent negative charge of nucleic acids can neutralize the positive charge of this compound, potentially reducing uptake efficiency. To overcome this, formulation strategies that result in a net positive charge of the complex are often necessary. Computational studies show that this compound can bind to siRNA, though the binding affinity may be lower compared to more cationic CPPs.[12]
Troubleshooting Guides
Issue 1: Low or No Cellular Uptake of this compound-Cargo Conjugate
Possible Causes and Solutions:
-
Negative or Neutral Cargo Charge: The net charge of your cargo may be neutralizing the positive charge of this compound, which is critical for interaction with the negatively charged cell surface.
-
Solution: If possible, modify the cargo to increase its net positive charge. Alternatively, consider co-incubating the complex with a polycationic polymer to achieve an overall positive charge.
-
-
Suboptimal this compound-to-Cargo Ratio: The molar ratio of this compound to your cargo can significantly affect complex formation and uptake.
-
Solution: Perform a titration experiment to determine the optimal ratio that results in the highest uptake for your specific cargo and cell line.
-
-
Inappropriate Linkage Chemistry: The method used to conjugate this compound to the cargo can impact the activity of the peptide.
-
Solution: If using covalent linkage, ensure the conjugation site does not interfere with the key residues of this compound responsible for cell penetration. Consider using a linker that is stable in the extracellular environment but cleavable intracellularly. For non-covalent complexes, ensure the interaction is stable enough for delivery but allows for cargo release.
-
-
Cell Culture Conditions: The confluency and health of your cells, as well as the presence or absence of serum, can affect uptake efficiency.
-
Solution: Ensure cells are healthy and in the exponential growth phase. Perform uptake experiments in serum-free media, as serum proteins can interact with the complexes and inhibit uptake. Always include a positive control (e.g., this compound conjugated to a fluorescent dye) to validate your experimental setup.
-
Troubleshooting Workflow for Low Cellular Uptake
Caption: Troubleshooting workflow for low cellular uptake.
Issue 2: High Cytotoxicity Observed After Treatment
Possible Causes and Solutions:
-
High Concentration of this compound-Cargo Complex: Cell-penetrating peptides can be toxic at high concentrations.
-
Solution: Determine the optimal concentration by performing a dose-response experiment. Use the lowest effective concentration that provides sufficient delivery with minimal toxicity.
-
-
Inherent Toxicity of the Cargo: The cargo molecule itself may be cytotoxic.
-
Solution: Test the toxicity of the unconjugated cargo at equivalent concentrations.
-
-
Prolonged Incubation Time: Extended exposure to the complexes can lead to increased cell death.
-
Solution: Optimize the incubation time. Often, shorter incubation periods (e.g., 1-4 hours) are sufficient for uptake and can reduce toxicity.[13]
-
Issue 3: Cargo is Internalized but Shows No Biological Activity (Endosomal Entrapment)
Possible Causes and Solutions:
-
Endosomal Sequestration: The this compound-cargo complex is taken up via endocytosis but remains trapped in endosomes, preventing the cargo from reaching its cytosolic or nuclear target. This is a common challenge for CPP-mediated delivery.[10][11]
-
Solution 1: Co-administration with Endosomolytic Agents: Use agents that promote endosomal escape, such as chloroquine (B1663885) or fusogenic peptides (e.g., HA2).[10] Note that these agents can have their own toxicity.
-
Solution 2: pH-Sensitive Linkers: Employ a linker between this compound and the cargo that is cleaved in the acidic environment of the endosome, facilitating cargo release.
-
Solution 3: Modify the CPP: Incorporate residues or motifs that enhance endosomal escape capabilities.
-
Logical Flow for Overcoming Endosomal Entrapment
Caption: Strategies to overcome endosomal entrapment.
Data Presentation: Impact of Cargo Properties on Uptake
Table 1: Influence of Net Cargo Charge on CPP-Mediated Uptake
| Cargo Net Charge | Relative Uptake Efficiency | Observations | Reference |
| Positive (+2) | Increased (~58% increase) | Enhances interaction with the cell surface. | [2] |
| Neutral (0) | Diminished | Reduced electrostatic interaction with the cell membrane. | [1][2] |
| Negative (-2) | Diminished | Repulsive forces with the negatively charged cell surface. | [1][2] |
Note: Data is generalized from studies on various CPPs, including structured and unstructured peptides, and is expected to be indicative for this compound.
Table 2: Influence of Cargo Type on this compound Delivery
| Cargo Type | Delivery Strategy | Relative Efficacy | Key Considerations | Reference |
| Fluorescent Dye | Covalent Linkage | High | Useful for quantifying uptake, but not biologically relevant. | [5] |
| dsDNA | Non-covalent Complex | Moderate | Dose-dependent uptake; low toxicity with this compound up to 50 µM. | [5] |
| Streptavidin | Co-incubation | High | This compound is a potent vector for this protein via co-incubation. | [5] |
| Avidin (B1170675) | Co-incubation | Low | Cationic nature of avidin may hinder electrostatic interactions. | [5] |
Experimental Protocols
Protocol 1: Quantification of Cellular Uptake by Flow Cytometry
Objective: To quantitatively measure the cellular uptake of a fluorescently labeled this compound-cargo conjugate.
Workflow for Flow Cytometry Uptake Assay
Caption: Experimental workflow for quantifying cellular uptake via flow cytometry.
Methodology:
-
Cell Seeding: Seed cells (e.g., HeLa) in a 12-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Complex Formation: Prepare the fluorescently labeled this compound-cargo conjugate in serum-free cell culture medium at the desired concentration.
-
Incubation: Remove the growth medium from the cells, wash once with PBS, and add the medium containing the this compound-cargo complex. Incubate for a specified time (e.g., 1 hour) at 37°C.
-
Washing: Aspirate the treatment solution and wash the cells three times with cold PBS to remove non-internalized complexes. To remove surface-bound peptides, a wash with a heparin solution or a brief acid wash can be included.
-
Cell Detachment: Detach the cells using trypsin-EDTA.
-
Sample Preparation: Neutralize the trypsin with complete medium, centrifuge the cells, and resuspend the cell pellet in cold PBS or FACS buffer.
-
Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity in the appropriate channel. Include untreated cells as a negative control.
-
Data Analysis: Quantify the uptake by calculating the mean fluorescence intensity of the cell population.
Protocol 2: Assessment of Cytotoxicity using MTT Assay
Objective: To evaluate the effect of the this compound-cargo conjugate on cell viability.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the this compound-cargo conjugate for a specified duration (e.g., 24 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.[13]
-
MTT Addition: After the incubation period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Express cell viability as a percentage relative to the untreated control cells.
References
- 1. How Cargo Identity Alters the Uptake of Cell-Penetrating Peptide (CPP)/Cargo Complexes: A Study on the Effect of Net Cargo Charge and Length - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How Cargo Identity Alters the Uptake of Cell-Penetrating Peptide (CPP)/Cargo Complexes: A Study on the Effect of Net Cargo Charge and Length - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cell-Penetrating Peptide-Based Delivery of Macromolecular Drugs: Development, Strategies, and Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cargo-dependent cytotoxicity and delivery efficacy of cell-penetrating peptides: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrophobicity is a key determinant in the activity of arginine-rich cell penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Balance between Hydrophobicity/Aromaticity and Positively Charged Residues May Influence the Cell Penetration Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Improving the Endosomal Escape of Cell-Penetrating Peptides and Their Cargos: Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A real-time assay for cell-penetrating peptide-mediated delivery of molecular cargos - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Trends in the Binding of Cell Penetrating Peptides to siRNA: A Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Penetratin Efficacy Through Chemical Modification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the efficacy of Penetratin, a well-regarded cell-penetrating peptide (CPP). Here, you will find detailed information on various chemical modifications, experimental protocols, and quantitative data to guide your research and overcome common challenges in peptide-mediated intracellular delivery.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it enter cells?
A1: this compound is a 16-amino acid peptide derived from the Antennapedia homeodomain of Drosophila.[1] It is a cationic CPP capable of translocating across cellular membranes and delivering a variety of molecular cargo.[1][2] The exact mechanism of its entry is still debated but is understood to be a multi-step process. Initially, the positively charged peptide interacts with negatively charged components of the cell membrane, such as phospholipids.[3] This is followed by either direct translocation across the membrane or uptake via endocytosis.[4] At lower concentrations, direct translocation may be the predominant pathway, while at higher concentrations, endocytosis is more prevalent.[4]
Q2: Why is my this compound-cargo conjugate showing low cellular uptake?
A2: Low cellular uptake of this compound-cargo conjugates can be attributed to several factors:
-
Cargo Interference: The size, charge, and hydrophobicity of the conjugated cargo can significantly impact the overall properties of the peptide, potentially hindering its interaction with the cell membrane.[3]
-
Endosomal Entrapment: Even if the conjugate is internalized via endocytosis, it may become trapped within endosomes and subsequently degraded, preventing it from reaching the cytosol or nucleus. This is a common challenge for many CPPs.
-
Peptide Degradation: Unmodified linear peptides like this compound can be susceptible to degradation by proteases present in the extracellular environment or in serum-containing culture media.[5]
-
Experimental Conditions: Factors such as peptide concentration, incubation time, and cell type can all influence uptake efficiency.[6]
Q3: What are the most common chemical modifications to improve this compound's efficacy?
A3: Several chemical modifications can be employed to enhance the stability, cellular uptake, and endosomal escape of this compound:
-
Amino Acid Substitution: Replacing L-amino acids with their D-enantiomers can significantly increase resistance to proteolytic degradation.[7] Strategic substitution with tryptophan has also been shown to be critical for its translocation capabilities.[8]
-
Cyclization: Cyclizing the peptide backbone protects it from exopeptidases and can constrain it into a more favorable conformation for membrane interaction, often leading to enhanced cellular uptake.[9][10][11]
-
Hydrophobic Moiety Conjugation: Attaching lipids or other hydrophobic groups can improve the peptide's affinity for the cell membrane.[12]
-
PEGylation: The addition of polyethylene (B3416737) glycol (PEG) chains can increase the in vivo half-life of the peptide by shielding it from proteases and reducing renal clearance.
Q4: How does the choice of fluorescent label affect my uptake studies?
A4: The fluorescent label conjugated to this compound for visualization and quantification can influence the peptide's behavior. Bulky or charged fluorophores can alter the peptide's physicochemical properties, potentially affecting its interaction with the cell membrane and its internalization pathway. It is crucial to select a fluorophore that has minimal impact on the peptide's function and to be aware that the label itself can sometimes contribute to cytotoxicity.[13]
Troubleshooting Guides
Issue 1: Poor Cytosolic Delivery and Evidence of Endosomal Entrapment
-
Possible Cause: The this compound-cargo conjugate is being efficiently internalized via endocytosis but is not escaping the endosomes to reach the cytosol. This is often visualized as punctate fluorescence within the cell.
-
Troubleshooting Steps:
-
Incorporate Endosomolytic Agents: Co-administration with endosome-disrupting agents like chloroquine (B1663885) can be a first step to diagnose the issue, though this is not a long-term solution for therapeutic applications.
-
Modify the Peptide for Enhanced Endosomal Escape:
-
Optimize Cargo Linker: Utilize a cleavable linker (e.g., disulfide bond) between this compound and the cargo. This can allow for the release of the cargo from the peptide upon entering the reducing environment of the cytosol, which can sometimes improve the overall efficacy.
-
Issue 2: Inconsistent or Low Peptide Uptake Across Experiments
-
Possible Cause 1: Peptide Degradation. The peptide is being degraded by proteases in the serum of the cell culture medium.
-
Troubleshooting Step:
-
Perform a Serum Stability Assay: Assess the stability of your modified this compound in the presence of serum over time using RP-HPLC. (See Experimental Protocols section).
-
Introduce Stability-Enhancing Modifications: If degradation is confirmed, synthesize a more stable version of the peptide by incorporating D-amino acids or by cyclizing the peptide.[7][10]
-
-
Possible Cause 2: Sub-optimal Experimental Parameters. The concentration of the peptide, incubation time, or cell density may not be optimal for efficient uptake.
-
Troubleshooting Step:
-
Perform a Dose-Response and Time-Course Study: Systematically vary the concentration of the this compound conjugate and the incubation time to determine the optimal conditions for your specific cell line and cargo.
-
Standardize Cell Seeding Density: Ensure that cells are seeded at a consistent density for all experiments, as confluency can affect uptake efficiency.
-
-
Possible Cause 3: Issues with Quantification Method. The method used to quantify uptake (e.g., flow cytometry, confocal microscopy) may have limitations or be prone to artifacts.
-
Troubleshooting Step:
-
Validate with a Secondary Method: If possible, confirm your uptake results using an alternative quantification method. For example, if you are using flow cytometry, visualize the cellular localization with confocal microscopy to ensure the signal is intracellular and not just membrane-bound.
-
Address Method-Specific Pitfalls: For flow cytometry, be aware of potential fluorescence quenching at high peptide concentrations.[15][16] For microscopy, ensure that extracellular, membrane-bound peptide is removed by washing or trypsin treatment to avoid overestimation of internalization.[17]
-
Quantitative Data on Modified this compound Efficacy
The following tables summarize quantitative data from published studies on the efficacy of various chemical modifications to this compound and other relevant CPPs.
Table 1: Comparison of L- and D-Amino Acid Analogs of this compound
| Peptide | Cell Line | Uptake Efficiency (Relative to L-isomer) | Reference |
| D-Penetratin | HeLa, MC57 | Lower | [7] |
| D-Penetratin | Jurkat | Similar | [7] |
Note: The difference in uptake was attributed to the interaction with heparan sulfates on the cell surface, which was more productive for the L-isomer in certain cell lines.[7]
Table 2: Impact of Tryptophan Substitution in this compound
| Peptide Mutant | Cell Line | DNA Internalization (Fold increase over control at 4°C) | Reference |
| Wild-Type this compound | COS7 | 60-fold | [8] |
| W6F Mutant this compound | COS7 | 6-fold | [8] |
Note: The substitution of tryptophan at position 6 with phenylalanine (W6F) significantly reduced the peptide's ability to translocate non-conjugated DNA into cells, highlighting the critical role of this residue.[8]
Table 3: Cellular Uptake and Cytosolic Delivery of Cyclic CPPs vs. Linear CPPs
| Peptide | Total Cellular Uptake (Relative to cFΦR4) | Cytosolic Entry Efficiency (Relative to cFΦR4) | Endosomal Escape Efficiency (Relative to cFΦR4) | Reference |
| Tat | 1.1-fold | 0.23-fold | 0.23-fold | [14] |
| R9 | 1.4-fold | 0.4-fold | 0.4-fold | [14] |
| Cyclic CPP 9 | 1.6-fold | 3.1-fold | 2.1-fold | [14] |
| Cyclic CPP 12 | 1.9-fold | 6.0-fold | 3.2-fold | [14] |
Note: These data demonstrate that while total cellular uptake of cyclic CPPs can be comparable to or slightly better than linear CPPs, their cytosolic delivery and endosomal escape efficiencies can be dramatically higher.[14]
Experimental Protocols
1. Protocol: Fluorescent Labeling of this compound
This protocol describes a general method for labeling the N-terminus of a peptide with a fluorescent dye like fluorescein (B123965) isothiocyanate (FITC) while the peptide is still on the solid-phase resin.
-
Materials:
-
This compound peptide synthesized on resin with a free N-terminus.
-
Fluorescein isothiocyanate (FITC) or other amine-reactive dye.
-
N,N-Diisopropylethylamine (DIPEA).
-
N,N-Dimethylformamide (DMF).
-
Standard cleavage cocktail (e.g., Trifluoroacetic acid/Triisopropylsilane/Water).
-
Reversed-phase HPLC (RP-HPLC) for purification.
-
-
Procedure:
-
Swell the peptide-resin in DMF.
-
Prepare a solution of FITC (5 equivalents) and DIPEA (5 equivalents) in DMF.
-
Add the labeling solution to the resin and shake at room temperature overnight.
-
Wash the resin thoroughly with DMF, Dichloromethane (DCM), and Methanol.
-
Dry the resin under vacuum.
-
Cleave the labeled peptide from the resin using a standard cleavage cocktail.
-
Precipitate the peptide in cold ether, centrifuge, and dry the pellet.
-
Purify the fluorescently labeled peptide by RP-HPLC.
-
Confirm the identity and purity of the product by mass spectrometry.[18]
-
2. Protocol: Cellular Uptake Assay using Flow Cytometry
This protocol provides a method for quantifying the internalization of fluorescently labeled this compound.
-
Materials:
-
Cells of interest cultured in appropriate media.
-
Fluorescently labeled this compound.
-
Phosphate-buffered saline (PBS).
-
Trypsin-EDTA.
-
Flow cytometer.
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Prepare different concentrations of the fluorescently labeled this compound in serum-free media.
-
Wash the cells with PBS.
-
Add the peptide solutions to the cells and incubate for the desired time (e.g., 1-4 hours) at 37°C.
-
After incubation, wash the cells twice with cold PBS to remove extracellular peptide.
-
Treat the cells with trypsin for a few minutes to remove non-internalized, surface-bound peptide.
-
Neutralize the trypsin with complete media, then centrifuge the cells.
-
Resuspend the cell pellet in cold PBS.
-
Analyze the fluorescence intensity of the cells using a flow cytometer, acquiring data for at least 10,000 live cells per sample.[17]
-
Use untreated cells as a negative control to set the background fluorescence.
-
3. Protocol: Serum Stability Assay
This protocol outlines a method to assess the stability of a modified this compound peptide in the presence of serum.
-
Materials:
-
Modified this compound peptide.
-
Human or fetal bovine serum.
-
Trichloroacetic acid (TCA) for protein precipitation.
-
RP-HPLC system.
-
-
Procedure:
-
Prepare a stock solution of the peptide in a suitable solvent (e.g., water or DMSO).
-
Pre-warm the serum to 37°C.
-
Spike the serum with the peptide stock solution to a final concentration (e.g., 50-100 µg/mL).
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 30, 60, 120, 240 minutes), take an aliquot of the peptide-serum mixture.
-
Immediately stop the enzymatic reaction by adding TCA to precipitate the serum proteins.
-
Incubate on ice for at least 10 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
Analyze the supernatant by RP-HPLC, monitoring the absorbance at a suitable wavelength (e.g., 220 nm).
-
Determine the peak area of the intact peptide at each time point and calculate the percentage of peptide remaining relative to the 0-minute time point.[19][20]
-
Visualizations
References
- 1. Applications and Challenges for Use of Cell-Penetrating Peptides as Delivery Vectors for Peptide and Protein Cargos - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Effect of the Lipid Landscape on the Efficacy of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell-Penetrating and Targeted Peptides Delivery Systems as Potential Pharmaceutical Carriers for Enhanced Delivery across the Blood–Brain Barrier (BBB) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in selective and targeted drug/gene delivery systems using cell-penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Recent Advances of Cell-Penetrating Peptides and Their Application as Vectors for Delivery of Peptide and Protein-Based Cargo Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cellular uptake of Antennapedia this compound peptides is a two-step process in which phase transfer precedes a tryptophan-dependent translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a Cyclic Cell-Penetrating Peptide with Improved Endosomal Escape and Cytosolic Delivery Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Understanding Cell Penetration of Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Discovery and Mechanism of Highly Efficient Cyclic Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative fluorescence spectroscopy and flow cytometry analyses of cell-penetrating peptides internalization pathways: optimization, pitfalls, comparison with mass spectrometry quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Identification and characterization of novel enhanced cell penetrating peptides for anti-cancer cargo delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rsc.org [rsc.org]
- 19. benchchem.com [benchchem.com]
- 20. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
Technical Support Center: pH-Sensitive Modifications for Endosomal Escape of Penetratin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing pH-sensitive modifications of the cell-penetrating peptide (CPP) Penetratin to enhance endosomal escape of therapeutic and diagnostic cargo.
Frequently Asked Questions (FAQs)
Q1: What is the rationale behind using pH-sensitive modifications to enhance the endosomal escape of this compound?
A1: The primary challenge in CPP-mediated delivery is the entrapment of the CPP-cargo conjugate within endosomes following cellular uptake. The endosomal maturation process is characterized by a gradual drop in pH, from approximately 6.5 in early endosomes to 4.5-5.5 in late endosomes and lysosomes.[1] pH-sensitive modifications are designed to exploit this natural pH gradient. These modifications typically involve incorporating moieties that undergo a change in their physicochemical properties, such as protonation state, conformation, or hydrophobicity, in response to the acidic environment of the endosome. This change is engineered to trigger the disruption of the endosomal membrane, facilitating the release of the cargo into the cytoplasm where it can reach its intended target.
Q2: What are the most common pH-sensitive modifications for this compound?
A2: The two most prevalent strategies for conferring pH-sensitivity to this compound and other CPPs are:
-
Histidine-rich sequences: Histidine has an imidazole (B134444) side chain with a pKa of approximately 6.0.[2] At physiological pH (~7.4), the imidazole ring is largely neutral. However, in the acidic environment of the endosome, it becomes protonated, leading to an increase in positive charge. This "proton sponge" effect can cause an influx of protons and counter-ions into the endosome, leading to osmotic swelling and eventual rupture of the endosomal membrane.[2][3] The number and placement of histidine residues can be optimized to maximize this effect.[2]
-
Fusion with fusogenic peptides: Peptides such as GALA (WEAALAEALAEALAEHLAEALAEALEALAA) are designed to be unstructured and non-membranolytic at neutral pH.[4] The glutamic acid residues in GALA have a pKa of around 5.0. In the acidic endosomal lumen, these residues become protonated, neutralizing their negative charge and inducing a conformational change to an amphipathic α-helix. This helical structure can then insert into and destabilize the endosomal membrane, leading to cargo release.[4]
Q3: How do I choose between a histidine-rich tag and a fusogenic peptide like GALA for modifying this compound?
A3: The choice depends on several factors, including the nature of your cargo, the target cell type, and the desired mechanism of release.
-
Histidine-rich tags are generally smaller and may be less likely to interfere with the function of the cargo. They are effective for a variety of cargos and their "proton sponge" mechanism is well-documented.[2]
-
GALA and other fusogenic peptides can be highly efficient at membrane disruption but are larger and may have a higher propensity for aggregation or immunogenicity.[5] They are particularly useful for larger cargo that requires a more significant disruption of the endosomal membrane for release.
A comparative analysis of the endosomal escape efficiency of these modifications is recommended for your specific application.
Q4: What is the importance of the linker used to conjugate the pH-sensitive moiety to this compound?
A4: The linker plays a critical role in the stability, efficacy, and release of the cargo.[6][7] An ideal linker should be stable in the extracellular environment and during circulation but should not hinder the activity of the pH-sensitive domain within the endosome. For pH-sensitive release, cleavable linkers such as hydrazones or acetals can be employed, which are stable at neutral pH but hydrolyze in the acidic endosomal environment to release the cargo.[8] The length and flexibility of the linker can also influence the ability of the pH-sensitive moiety to interact with the endosomal membrane.
Troubleshooting Guides
Problem 1: Low Endosomal Escape of Modified this compound
Q: My pH-sensitive modified this compound does not show significantly better endosomal escape than the unmodified peptide. What could be the issue?
A: Several factors could contribute to this observation. Here's a step-by-step troubleshooting guide:
-
Verify the pH-sensitivity of your construct:
-
For histidine-rich peptides: Confirm the number and position of histidine residues. An insufficient number of histidines may not generate a strong enough proton sponge effect. Studies have shown that the optimal number of histidines can vary, but typically a stretch of 5 or more is used.[2]
-
For GALA fusions: Ensure the full GALA sequence is present and correctly synthesized. Truncations or mutations can abolish its pH-dependent conformational change.
-
-
Assess the linker:
-
Is the linker too short or too rigid, preventing the pH-sensitive domain from reaching and interacting with the endosomal membrane? Consider using a longer, more flexible linker like a polyethylene (B3416737) glycol (PEG) spacer.
-
If you are using a cleavable linker, is it being cleaved prematurely or not at all? Analyze the stability of the linker at different pH values.
-
-
Consider peptide aggregation:
-
Hydrophobic modifications can sometimes lead to aggregation, which can hinder cellular uptake and endosomal escape. Check for aggregation using techniques like dynamic light scattering (DLS). If aggregation is an issue, you may need to optimize the formulation or modify the peptide sequence to improve solubility.
-
-
Re-evaluate your assay:
-
Are you using a sufficiently sensitive and quantitative assay for endosomal escape? Qualitative methods like fluorescence microscopy can be misleading. We recommend quantitative assays like the Split Luciferase Endosomal Escape Quantification (SLEEQ) assay or flow cytometry with pH-sensitive dyes.
-
Problem 2: High Cytotoxicity of the Modified this compound
Q: My modified this compound construct is showing high levels of cytotoxicity. How can I mitigate this?
A: Cytotoxicity is a common concern with CPPs and their modifications. Here are some troubleshooting steps:
-
Determine the IC50: Perform a dose-response experiment to determine the concentration at which 50% of cell viability is lost (IC50). This will help you identify a working concentration with minimal toxicity.[9]
-
Evaluate the modification:
-
Highly cationic peptides can be cytotoxic due to their interaction with the plasma membrane. If you have added a long, highly charged histidine tag, consider reducing the number of histidines.
-
Fusogenic peptides like GALA can cause membrane disruption at the plasma membrane if not properly shielded at neutral pH.
-
-
Optimize the delivery vehicle:
-
If you are using a nanoparticle formulation, the overall charge and composition of the nanoparticle can contribute to toxicity. Experiment with different formulations to find one with a better safety profile.
-
-
Control for assay artifacts:
-
Some cytotoxicity assays, like the MTT assay, can be affected by the reducing environment created by certain peptide sequences. It is advisable to confirm your results with a second, mechanistically different cytotoxicity assay, such as the LDH release assay.[10]
-
Problem 3: Peptide Aggregation and Solubility Issues
Q: My modified this compound is difficult to dissolve or forms aggregates in solution. What can I do?
A: Aggregation is often driven by hydrophobic interactions. Here are some solutions:
-
Optimize the solvent:
-
Try dissolving the peptide in a small amount of a polar organic solvent like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) before adding it to your aqueous buffer.
-
-
Adjust the pH:
-
The solubility of peptides is often lowest near their isoelectric point (pI). Adjusting the pH of the buffer away from the pI can increase solubility.
-
-
Incorporate solubilizing moieties:
-
Adding a short PEG linker or including more charged residues in the peptide sequence can improve solubility.
-
-
Use sonication:
-
Brief sonication can sometimes help to break up pre-formed aggregates.
-
Quantitative Data Summary
The following table summarizes representative quantitative data for the endosomal escape efficiency of different pH-sensitive modifications. Note that direct comparisons between studies can be challenging due to variations in cell lines, cargo, and assay conditions.
| Modification Strategy | Peptide/Construct | Cargo | Cell Line | Endosomal Escape Efficiency (%) | Reference |
| Histidine-Rich Peptide | T22-GFP-H5E | GFP | CXCR4+ cells | ~24% | [11] |
| Histidine-Rich Peptide | H5-TAT-H5 | Plasmid DNA | U251 glioma cells | (Qualitatively high transfection) | [12] |
| Fusogenic Peptide | GALA3-BLF1-HBP | BLF1-HBP protein | H460, HeLa, A549, SMCC-7721 | (Significantly enhanced cytosolic delivery) | [5] |
| pH-Responsive Nanoparticle | PDEAEMA-r-PDPAEMA core | HiBiT peptide | - | >10% | [13] |
| pH-Responsive Nanoparticle | Disulfide-linked HiBiT | HiBiT peptide | - | 6-7% | [14] |
| pH-Responsive Nanoparticle | Thioether-linked HiBiT | HiBiT peptide | - | <3% | [14] |
Experimental Protocols
Protocol 1: Synthesis of Histidine-Tagged this compound
This protocol describes the solid-phase peptide synthesis (SPPS) of this compound with a C-terminal hexa-histidine tag (Pen-H6).
Materials:
-
Fmoc-protected amino acids (including Fmoc-His(Trt)-OH)
-
Rink Amide MBHA resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Automated peptide synthesizer
-
HPLC system for purification
-
Mass spectrometer for characterization
Procedure:
-
Resin swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes.
-
Fmoc deprotection: Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.
-
Amino acid coupling: Couple the Fmoc-protected amino acids sequentially according to the this compound sequence, followed by the six histidine residues. Use a 4-fold excess of amino acid, DIC, and OxymaPure in DMF.
-
Washing: After each coupling and deprotection step, wash the resin thoroughly with DMF and DCM.
-
Cleavage and deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours at room temperature.
-
Precipitation and purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
Protocol 2: Split Luciferase Endosomal Escape Quantification (SLEEQ) Assay
This protocol provides a method to quantitatively measure the endosomal escape of a HiBiT-tagged cargo delivered by modified this compound.[15][16]
Materials:
-
Cells stably expressing the large luciferase subunit (LgBiT) in the cytosol.
-
Modified this compound conjugated to HiBiT-tagged cargo protein.
-
Cell culture medium.
-
Luciferase substrate (e.g., furimazine).
-
Luminometer.
-
96-well white, clear-bottom plates.
Procedure:
-
Cell Seeding: Seed the LgBiT-expressing cells in a 96-well plate and culture overnight.
-
Complex Formation: Prepare the modified this compound/Cargo-HiBiT complexes by co-incubation at an optimized molar ratio.
-
Cell Treatment: Add the complexes to the cells and incubate for a defined period (e.g., 4 hours) to allow for internalization.
-
Washing: Gently wash the cells with phosphate-buffered saline (PBS) to remove extracellular complexes.
-
Cytosolic Luminescence Measurement: Add the luciferase substrate to the cells and immediately measure the luminescence. This reading represents the amount of cargo that has escaped into the cytosol.
-
Total Uptake Measurement: In a parallel set of wells, lyse the cells with a low concentration of digitonin to permeabilize all cellular membranes before adding the luciferase substrate. This allows the endosomally trapped Cargo-HiBiT to interact with the cytosolic LgBiT, providing a measure of total cellular uptake.
-
Calculation: The percentage of endosomal escape is calculated as: (Luminescence of non-lysed cells / Luminescence of lysed cells) x 100.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Endosomal maturation pathway and pH-triggered escape of a this compound-cargo conjugate.
Caption: Experimental workflow for the Split Luciferase Endosomal Escape Quantification (SLEEQ) assay.
References
- 1. Improving the Endosomal Escape of Cell-Penetrating Peptides and Their Cargos: Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Multifaceted Histidine-Based Carriers for Nucleic Acid Delivery: Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histidine-enriched multifunctional peptide vectors with enhanced cellular uptake and endosomal escape for gene delivery - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. fonow.cn [fonow.cn]
- 6. Linker Design in Peptide-Drug Conjugates | Blog | Biosynth [biosynth.com]
- 7. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pH-Sensitive Linkers - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 9. Development of a cyclic, cell penetrating peptide compatible with in vitro selection strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of membrane penetration and cytotoxicity of C9orf72-encoding arginine-rich dipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. upcommons.upc.edu [upcommons.upc.edu]
- 12. pure.qub.ac.uk [pure.qub.ac.uk]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Unravelling the endosomal escape of pH-responsive nanoparticles using the split luciferase endosomal escape quantification assay - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Validation & Comparative
Penetratin vs. TAT Peptide: A Comparative Guide to Intracellular Protein Delivery
For researchers, scientists, and drug development professionals, the efficient delivery of therapeutic proteins into cells remains a critical challenge. Cell-penetrating peptides (CPPs) have emerged as a powerful tool to overcome the cell membrane barrier. This guide provides an objective comparison of two of the most widely used CPPs, Penetratin and TAT, focusing on their performance in protein delivery, mechanisms of action, and associated cytotoxicity, supported by experimental data and detailed protocols.
At a Glance: Key Characteristics
| Feature | This compound | TAT Peptide |
| Origin | Derived from the Drosophila Antennapedia homeodomain[1][2] | Derived from the HIV-1 trans-activator of transcription (TAT) protein[3][4] |
| Sequence | RQIKIWFQNRRMKWKK[1] | GRKKRRQRRRPQ[5] |
| Primary Uptake Mechanism | Direct translocation and endocytosis[1][2] | Primarily endocytosis (macropinocytosis)[1][6] |
| Cargo Attachment | Covalent fusion or non-covalent complexation[1][7] | Covalent fusion or non-covalent complexation[1][7] |
Quantitative Comparison of Delivery Efficacy & Cytotoxicity
The efficiency of CPP-mediated delivery is highly dependent on the cargo, cell type, and experimental conditions. Below is a summary of comparative data for this compound and TAT.
Protein Delivery Efficiency
| Cargo | Cell Type | Delivery Method | Relative Efficacy | Reference |
| Streptavidin | HeLa | Co-incubation | This compound > TAT | [8] |
| Avidin | HeLa | Co-incubation | No significant uptake for either | [8] |
| Protein Kinase A Inhibitor (PKI) | HeLa, A549, CHO | Covalent Conjugation | This compound > TAT | [1] |
Cytotoxicity
| Assay | Cell Type | This compound (EC50/LDH Leakage) | TAT (EC50/LDH Leakage) | Reference |
| WST-1 Proliferation Assay | HeLa | > 50 µM (negligible effect) | > 50 µM (negligible effect) | [8] |
| LDH Leakage Assay | HeLa | No significant leakage up to 50 µM | No significant leakage up to 50 µM | [8] |
| General Cytotoxicity (with peptide cargo) | HeLa, A549, CHO | EC50 = 21 µM | EC50 = 67 µM | [1] |
Mechanisms of Cellular Uptake
The cellular entry of this compound and TAT peptides is a complex process that can involve multiple pathways. The predominant mechanism can be influenced by the CPP concentration, the nature of the cargo, and the cell type.
This compound is thought to utilize both direct translocation across the plasma membrane and energy-dependent endocytic pathways.[1][2] Direct translocation is a rapid, energy-independent process where the peptide directly crosses the lipid bilayer.
TAT peptide , being highly cationic, primarily enters cells through endocytosis, particularly macropinocytosis.[1][6] This process involves the formation of large vesicles at the cell surface, engulfing the peptide and its cargo. There is also evidence for direct translocation, especially for the peptide alone or with small cargo.
Below are diagrams illustrating the generalized uptake pathways for these CPPs.
Caption: Generalized uptake mechanisms for this compound.
Caption: Primary uptake mechanism for TAT peptide.
Experimental Protocols
Detailed and standardized protocols are crucial for the accurate evaluation and comparison of CPP performance. Below are generalized methodologies for key experiments.
Protein Delivery Assessment using Fluorescence Microscopy
This protocol describes a method to visualize the intracellular delivery of a fluorescently labeled protein cargo.
Materials:
-
Cells (e.g., HeLa, CHO)
-
Cell culture medium
-
CPP-protein conjugate (e.g., this compound-GFP, TAT-GFP)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Hoechst stain (for nuclear counterstaining)
-
Fluorescence microscope
Procedure:
-
Seed cells in a glass-bottom dish or chamber slide and allow them to adhere overnight.
-
Prepare different concentrations of the CPP-protein conjugate in serum-free cell culture medium.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the CPP-protein conjugate solutions to the cells and incubate for a specified time (e.g., 1-4 hours) at 37°C.
-
After incubation, remove the CPP-protein solution and wash the cells three times with PBS to remove extracellular conjugates.
-
To remove non-internalized, membrane-bound conjugates, incubate the cells with a dilute trypsin solution for a few minutes, then neutralize with complete medium.
-
Wash the cells again with PBS.
-
Add Hoechst stain to the cells for nuclear counterstaining, if desired, and incubate for 10-15 minutes.
-
Wash the cells with PBS and add fresh medium or PBS for imaging.
-
Visualize the cells using a fluorescence microscope with appropriate filter sets for the fluorescent protein and nuclear stain.
Caption: Workflow for protein delivery assessment.
Cytotoxicity Assessment using WST-1 Assay
This protocol measures the effect of CPPs on cell proliferation and viability.
Materials:
-
Cells
-
96-well plates
-
Cell culture medium
-
CPP solutions of varying concentrations
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the CPPs in cell culture medium.
-
Remove the medium from the cells and add the CPP solutions. Include untreated control wells.
-
Incubate the cells for 24-48 hours at 37°C.
-
Add WST-1 reagent to each well according to the manufacturer's instructions (typically 10 µL per 100 µL of medium).
-
Incubate for 1-4 hours at 37°C, or until a sufficient color change is observed.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Conclusion
Both this compound and TAT are effective CPPs for intracellular protein delivery, each with distinct characteristics. This compound often shows higher efficiency for protein cargo delivery, particularly when co-incubated, and utilizes a combination of direct translocation and endocytosis.[1][8] TAT peptide, while in some cases showing lower delivery efficiency for proteins, is a well-established and widely used CPP that primarily relies on endocytosis.[1][3] Importantly, both peptides exhibit low cytotoxicity at concentrations typically used for protein delivery.[8] The choice between this compound and TAT will ultimately depend on the specific protein cargo, the target cell type, and the desired delivery kinetics. Researchers are encouraged to empirically test both peptides to determine the optimal choice for their specific application.
References
- 1. Characterisation of cell-penetrating peptide-mediated peptide delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cargo-dependent cytotoxicity and delivery efficacy of cell-penetrating peptides: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Comparison of Cell-Penetrating and Fusogenic TAT-HA2 Peptide Performance in Peptideplex, Multicomponent, and Conjugate siRNA Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimizing Cell-Penetrating Peptide Selection for Intracellular Delivery of Diverse Molecules | Blog | Biosynth [biosynth.com]
- 6. Targeted Subcellular Protein Delivery Using Cleavable Cyclic Cell-Penetrating Peptide-Conjugates | Springer Nature Experiments [experiments.springernature.com]
- 7. Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Penetratin Alternatives for Intracellular Cargo Delivery
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Leading Cell-Penetrating Peptides
The delivery of therapeutic molecules into cells is a critical challenge in drug development. Cell-penetrating peptides (CPPs) have emerged as a promising solution, facilitating the intracellular delivery of a wide range of cargo. Penetratin, derived from the Antennapedia homeodomain of Drosophila, is a well-established CPP. However, a variety of alternatives now exist, each with distinct characteristics in terms of delivery efficiency, cytotoxicity, and mechanism of action. This guide provides a comprehensive, data-driven comparison of this compound and its key alternatives to aid researchers in selecting the optimal vector for their specific application.
Comparative Analysis of Common Cell-Penetrating Peptides
This guide focuses on a side-by-side comparison of three widely studied CPPs: this compound, TAT, and Transportan. These peptides have been selected based on their historical significance and extensive characterization in scientific literature.[1][2][3]
Quantitative Comparison of Delivery Efficiency
The efficiency of CPP-mediated cargo delivery is highly dependent on the nature of the cargo, the cell type, and the experimental conditions. Below are summaries of comparative studies that provide quantitative insights into the performance of this compound, TAT, and Transportan.
Table 1: Cellular Uptake of Fluorescein-Labeled CPPs
| CPP | Cell Line | Concentration | Uptake (pmol/mg of protein) |
| This compound | CHO | 1 µM | ~150[3] |
| 5 µM | ~600[3] | ||
| HeLa | 1 µM | ~125[3] | |
| 5 µM | ~500[3] | ||
| TAT | CHO | 1 µM / 5 µM | Negligible[3] |
| HeLa | 1 µM / 5 µM | Negligible[3] | |
| Transportan 10 (TP10) | CHO | 1 µM | ~250[3] |
| 5 µM | ~1200[3] | ||
| HeLa | 1 µM | ~200[3] | |
| 5 µM | ~1000[3] |
Data adapted from El-Andaloussi et al., 2007. Cells were treated for 1 hour with the fluorescently labeled peptides.[3]
Table 2: Protein Delivery Efficacy (Streptavidin & Avidin) in HeLa Cells
| CPP | Cargo | Linkage | Concentration | Uptake (pmol/mg of protein) |
| This compound | FITC-Streptavidin | Co-incubation | 10 µM | ~0.8[1] |
| FITC-Avidin | Co-incubation | 10 µM | ~1.2[1] | |
| Biotin-Streptavidin | Biotin-Avidin | 1 µM | ~0.4[1] | |
| TAT | FITC-Streptavidin | Co-incubation | 10 µM | ~0.2[1] |
| FITC-Avidin | Co-incubation | 10 µM | ~1.0[1] | |
| Biotin-Streptavidin | Biotin-Avidin | 1 µM | ~1.5[1] | |
| Transportan 10 (TP10) | FITC-Streptavidin | Co-incubation | 10 µM | ~1.0[3] |
| FITC-Avidin | Co-incubation | 10 µM | ~1.4[3] | |
| Biotin-Streptavidin | Biotin-Avidin | 1 µM | ~2.0[3] |
Data adapted from El-Andaloussi et al., 2007, and Jones et al., 2005. HeLa cells were treated for 90 minutes.[1]
Quantitative Comparison of Cytotoxicity
A critical factor for the application of CPPs is their potential cytotoxicity. This is often assessed by measuring membrane integrity through the leakage of lactate (B86563) dehydrogenase (LDH) and cell viability using metabolic assays like the WST-1 assay.
Table 3: Comparative Cytotoxicity of this compound, TAT, and Transportan 10 (TP10)
| CPP | Concentration | Membrane Disruption (LDH Leakage) | Cell Viability (WST-1 Assay) |
| This compound | up to 50 µM | No significant leakage[2] | > 95% |
| TAT | up to 50 µM | No significant leakage | > 95% |
| Transportan 10 (TP10) | 20 µM | Low leakage | ~80%[2] |
| 50 µM | Significant leakage[2] | ~50%[2] |
Data is based on studies of free peptides in HeLa cells. Cytotoxicity can be altered when CPPs are complexed with cargo.[2] In general, Transportan 10 is the most efficient of the three for delivering various cargoes, but it also exhibits higher toxicity at increased concentrations. In contrast, this compound and TAT are relatively non-toxic at concentrations up to 50 µM.[2][3]
Mechanisms of Cellular Uptake
The mechanisms by which CPPs traverse the cell membrane are complex and can involve direct translocation across the lipid bilayer or various endocytic pathways. The dominant pathway can depend on the CPP, the cargo, and the cell type.
-
This compound: this compound's uptake is multifaceted, with evidence for both direct translocation across the membrane and energy-dependent endocytic pathways.[1]
-
TAT: The TAT peptide, rich in positively charged arginine residues, primarily utilizes endocytosis, specifically macropinocytosis, to enter cells.[1] It interacts with negatively charged proteoglycans on the cell surface, which triggers its internalization.[1] There is also some evidence for direct translocation, particularly for the peptide alone or with small cargos.[1]
-
Transportan: This chimeric peptide also utilizes endocytic pathways for cellular entry.[4]
Below is a generalized diagram illustrating the primary proposed uptake pathways for these CPPs.
Experimental Protocols
Detailed and standardized protocols are crucial for the accurate evaluation and comparison of CPP performance.
Protocol 1: Cellular Uptake Assay using Flow Cytometry
This protocol is for quantifying the intracellular delivery of a fluorescently labeled cargo.
1. Cell Culture:
-
Plate HeLa cells in a 24-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.[2]
2. Complex Formation:
-
Prepare CPP-cargo complexes by incubating the CPP with a fluorescently labeled cargo (e.g., FITC-streptavidin) at desired molar ratios for 30 minutes at room temperature.[2]
3. Cell Treatment:
-
Replace the cell culture medium with a serum-free medium.
-
Add the CPP-cargo complexes to the cells at the final desired concentration.
-
Incubate for 1-2 hours at 37°C.[2]
4. Washing:
-
Wash the cells three times with phosphate-buffered saline (PBS) to remove extracellular complexes.[5]
5. Cell Detachment:
-
Detach the cells using trypsin-EDTA.[2]
6. Flow Cytometry Analysis:
-
Resuspend the cells in PBS and analyze them using a flow cytometer to measure the mean intracellular fluorescence intensity.[2][5]
Protocol 2: Cytotoxicity Assessment using LDH Leakage Assay
This protocol measures acute membrane disruption caused by CPPs.
1. Cell Culture:
-
Seed HeLa cells in a 96-well plate at a density of 1 x 10^4 cells per well and culture overnight.[6]
2. Peptide Treatment:
-
Treat the cells with varying concentrations of the CPPs in a serum-free medium for 1-4 hours.[6]
-
Include a positive control (e.g., Triton X-100) and an untreated negative control.[6]
3. Sample Collection:
-
After incubation, carefully collect the supernatant from each well.
4. LDH Measurement:
-
Use a commercial LDH cytotoxicity assay kit to measure the amount of lactate dehydrogenase released into the supernatant, following the manufacturer's instructions.[7]
5. Data Analysis:
-
Calculate the percentage of LDH leakage relative to the positive control.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cargo-dependent cytotoxicity and delivery efficacy of cell-penetrating peptides: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell-Penetrating Peptides and Transportan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and characterization of novel enhanced cell penetrating peptides for anti-cancer cargo delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LDH cytotoxicity assay [protocols.io]
- 7. sigmaaldrich.com [sigmaaldrich.com]
A Researcher's Guide to Validating Cell-Penetrating Peptide-Mediated Delivery with Confocal Microscopy
For researchers, scientists, and drug development professionals, the effective intracellular delivery of therapeutic molecules is a critical challenge. Cell-penetrating peptides (CPPs) have emerged as promising vectors for transporting a wide array of cargo across the cell membrane. Confocal microscopy stands as a cornerstone technique for visualizing and validating this delivery process. This guide provides an objective comparison of methodologies, supported by experimental data, to aid in the robust validation of CPP-mediated delivery.
Comparative Analysis of CPP Delivery Efficiency
The choice of CPP can significantly impact delivery efficiency. The following table summarizes quantitative data from various studies, offering a comparative look at the uptake of different CPPs in various cell lines. It is important to note that direct comparison can be challenging due to variations in experimental conditions.
| Q-Peptide (CPP) | Cargo | Cell Line | Uptake Efficiency | Citation |
| Penetratin | Fluorescein | HeLa, CHO | Average | |
| dsDNA | HeLa, CHO | Dose-dependent increase | ||
| Streptavidin (protein) | HeLa | ~1.5 pmol/mg protein (at 10 µM) | ||
| Tat | Fluorescein | HeLa, CHO | Low | |
| dsDNA | HeLa, CHO | Dose-dependent increase | ||
| Streptavidin (protein) | HeLa | ~2.5 pmol/mg protein (at 10 µM) | ||
| Transportan 10 (TP10) | Fluorescein | HeLa, CHO | High | |
| dsDNA | HeLa, CHO | Dose-dependent increase | ||
| Streptavidin (protein) | HeLa | ~1.8 pmol/mg protein (at 10 µM) | ||
| R9 | GFP11 | Plant cells | 30-80% delivery efficiency | [1] |
| Tat | GFP11 | Plant cells | 0.77 times as effective as R9 | [1] |
Visualizing the Workflow: From Preparation to Analysis
The process of validating CPP-mediated delivery using confocal microscopy involves a series of critical steps, from cell preparation to image acquisition and analysis. The following diagram illustrates a typical experimental workflow.
Delving into the Mechanisms: Cellular Uptake Pathways
Understanding the mechanism of CPP entry is crucial for optimizing delivery. CPPs can enter cells through various pathways, broadly categorized as direct translocation across the plasma membrane or through different forms of endocytosis. The diagram below illustrates these potential pathways.
Experimental Protocols: A Step-by-Step Guide
Reproducibility is key in scientific research. The following sections provide detailed methodologies for the key experiments involved in validating CPP-mediated delivery.
Protocol 1: Cellular Uptake Assay using Confocal Microscopy
This protocol allows for the qualitative and semi-quantitative assessment of fluorescently-labeled CPP internalization.[2]
Materials:
-
Fluorescently-labeled CPP (e.g., FITC-labeled)
-
Cell line of interest (e.g., HeLa, Caco-2)
-
Culture medium (e.g., DMEM)
-
Phosphate-Buffered Saline (PBS)
-
Paraformaldehyde (PFA) for fixing
-
DAPI for nuclear staining
-
Mounting medium
-
Confocal microscope
Procedure:
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with the fluorescently-labeled CPP at the desired concentration in serum-free medium for a specified time (e.g., 1-4 hours).
-
Wash the cells three times with PBS to remove extracellular peptides.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells again with PBS.
-
Stain the cell nuclei with DAPI for 5 minutes.
-
Wash the cells with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium.
-
Visualize the intracellular localization of the CPP using a confocal microscope.
Protocol 2: Quantitative Analysis of CPP Uptake using Flow Cytometry
This protocol provides a quantitative measure of CPP uptake on a single-cell level and can be used to corroborate confocal microscopy findings.
Materials:
-
Fluorescently-labeled CPP
-
Cell line of interest
-
Culture medium
-
PBS
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with the fluorescently-labeled CPP at various concentrations for a defined period.
-
Wash the cells twice with PBS.
-
Detach the cells using Trypsin-EDTA.
-
Resuspend the cells in culture medium to inactivate trypsin.
-
Centrifuge the cells and resuspend the pellet in PBS.
-
Analyze the fluorescence intensity of the cells using a flow cytometer, acquiring at least 10,000 events per sample.
-
Untreated cells are used as a negative control.
Protocol 3: Cytotoxicity Assessment using LDH Assay
It is crucial to ensure that the observed cellular uptake is not a result of membrane damage. The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells, indicating cytotoxicity.[3]
Materials:
-
CPP of interest
-
Cell line of interest
-
Culture medium
-
LDH cytotoxicity assay kit
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with a range of CPP concentrations for 24-48 hours.
-
Collect the cell culture supernatant.
-
Perform the LDH assay according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader.
-
Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to release maximum LDH).
Alternative and Complementary Validation Methods
While powerful, confocal microscopy is not without its limitations. Potential artifacts such as the binding of CPPs to the cell surface can lead to an overestimation of internalization.[3] Furthermore, the fixation process can sometimes alter the distribution of fluorescently labeled molecules.[3] To address these challenges and obtain a more comprehensive understanding of CPP-mediated delivery, it is advisable to employ complementary techniques.
-
Flow Cytometry: As detailed in Protocol 2, flow cytometry provides a high-throughput quantitative measure of CPP uptake across a large cell population.
-
Fluorescence Correlation Spectroscopy (FCS): This technique can be used to precisely measure the concentration and diffusion of fluorescently labeled CPPs within living cells, offering insights into their intracellular dynamics.[4]
-
Live-Cell Imaging: Real-time imaging of CPP uptake in living cells can help to avoid fixation-induced artifacts and provides dynamic information about the internalization process.[5][6] Developing a real-time assay using a flow chamber on the microscope stage allows for observation from the moment of exposure.[5][6]
By combining the detailed visualization capabilities of confocal microscopy with the quantitative power of techniques like flow cytometry and the dynamic insights from live-cell imaging, researchers can achieve a robust and reliable validation of CPP-mediated delivery, paving the way for the development of more effective intracellular therapeutics.
References
- 1. biorxiv.org [biorxiv.org]
- 2. benchchem.com [benchchem.com]
- 3. How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A real-time assay for cell-penetrating peptide-mediated delivery of molecular cargos | PLOS One [journals.plos.org]
- 6. A real-time assay for cell-penetrating peptide-mediated delivery of molecular cargos - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Flow Cytometry Analysis of Penetratin Internalization
For researchers and professionals in drug development, understanding the efficiency of cellular uptake is paramount. This guide provides a detailed comparison of Penetratin, a widely studied cell-penetrating peptide (CPP), with other CPPs, focusing on internalization analysis using flow cytometry. It includes supporting experimental data, detailed protocols, and visualizations to facilitate a comprehensive understanding.
Performance Comparison of Cell-Penetrating Peptides
The cellular uptake of this compound and other CPPs can be quantified by measuring the mean fluorescence intensity (MFI) of cells treated with fluorescently labeled peptides. The following tables summarize quantitative data from various studies, highlighting the comparative internalization efficiency.
Table 1: Comparison of Internalization Efficiency of Different CPPs
| Peptide | Cell Line | Concentration (µM) | Incubation Time (min) | Mean Fluorescence Intensity (Arbitrary Units) | Reference |
| This compound | K562 | 1 | 90 | ~100 | [1] |
| SynB3 | K562 | 6 | 90 | ~120 | [1] |
| Tat | HeLa | 5 | 30 | (Normalized to 100%) | [2] |
| Pep-3 | HeLa | 5 | 30 | (Normalized to ~120%) | [2] |
| Pen | HeLa | 5 | 30 | (Normalized to 100%) | [2] |
Table 2: Concentration-Dependent Internalization of this compound
| Peptide | Cell Line | Concentration (µM) | Mean Fluorescence Intensity (% of Max) | Reference |
| CF-Penetratin | CHO | 0.1 | ~10 | [3] |
| CF-Penetratin | CHO | 1.0 | ~40 | [3] |
| CF-Penetratin | CHO | 5.0 | ~90 | [3] |
| CF-Penetratin | CHO | 10.0 | ~100 (Plateau) | [3] |
Note: Direct comparison of absolute MFI values across different studies can be misleading due to variations in experimental setups (e.g., flow cytometer settings, fluorophore conjugation). The data is best used to understand trends and relative efficiencies within the same study.
Methodological Considerations
Flow cytometry is a powerful technique for quantifying CPP uptake, but it is not without limitations. One significant issue is fluorescence quenching, which can occur at high peptide concentrations, leading to an underestimation of internalization.[3][4] For instance, with CF-Penetratin, this effect is observed at peptide/cell ratios greater than 6x10⁸.[4] Therefore, it is crucial to perform concentration-dependent analyses to identify the linear range of detection.
Alternative techniques such as fluorometry and mass spectrometry can provide more accurate quantification, especially at higher concentrations.[4][5] Studies have shown that while flow cytometry is excellent for high-throughput screening, fluorometry and mass spectrometry offer more precise quantitative data.[4]
Experimental Protocols
A generalized protocol for analyzing this compound internalization by flow cytometry is provided below. This protocol is a synthesis of methodologies reported in multiple studies.[3][6][7][8]
Materials
-
Fluorescently labeled this compound (e.g., FITC-Penetratin, TAMRA-Penetratin)
-
Cell line of interest (e.g., HeLa, CHO, K562)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Flow cytometry tubes
-
Flow cytometer
Procedure
-
Cell Seeding: Seed cells in a multi-well plate and culture until they reach the desired confluency (typically 70-80%).
-
Peptide Incubation:
-
Prepare different concentrations of fluorescently labeled this compound in fresh, serum-free or complete culture medium.
-
Remove the old medium from the cells and add the peptide solutions.
-
Incubate for the desired time (e.g., 30-90 minutes) at 37°C.[1][2] Include an untreated cell sample as a negative control.
-
-
Cell Harvesting and Washing:
-
For adherent cells: Wash the cells twice with cold PBS to remove non-internalized peptide. Detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete medium.
-
For suspension cells: Collect the cells directly.
-
Centrifuge the cell suspension at a low speed (e.g., 800 x g) for 5 minutes at 4°C.[3]
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Removal of Membrane-Bound Peptide (Optional but Recommended):
-
Sample Preparation for Flow Cytometry:
-
Resuspend the final cell pellet in a suitable buffer for flow cytometry (e.g., PBS with 1% BSA).
-
-
Data Acquisition:
-
Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC channel).
-
Acquire a sufficient number of events (e.g., 10,000 live cells) for statistical significance.[7]
-
-
Data Analysis:
-
Gate the live cell population based on forward and side scatter properties.
-
Determine the mean fluorescence intensity (MFI) of the gated population for each sample.
-
Subtract the MFI of the untreated control to correct for background fluorescence.
-
Visualizing the Workflow
The following diagrams illustrate the experimental workflow and the internalization pathways of this compound.
Caption: Experimental workflow for flow cytometry analysis of this compound internalization.
Caption: Dual internalization pathways of this compound.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative fluorescence spectroscopy and flow cytometry analyses of cell-penetrating peptides internalization pathways: optimization, pitfalls, comparison with mass spectrometry quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A direct approach to quantification of the cellular uptake of cell-penetrating peptides using MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. On the mechanisms of the internalization of S413-PV cell-penetrating peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and characterization of novel enhanced cell penetrating peptides for anti-cancer cargo delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Quantitative Analysis of Penetratin Uptake: A Comparative Guide to Mass Spectrometry-Based Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of intracellular delivery is a critical aspect of developing cell-penetrating peptides (CPPs) like Penetratin as effective drug delivery vectors. While fluorescence-based methods have been widely used, mass spectrometry (MS) has emerged as a powerful and often more reliable alternative, providing label-free detection and absolute quantification. This guide offers an objective comparison of MS-based techniques with other methods for quantifying this compound uptake, supported by experimental data and detailed protocols.
Unveiling the Advantages of Mass Spectrometry
Mass spectrometry offers several key advantages over traditional fluorescence-based methods for quantifying CPP uptake. A primary benefit is the elimination of potential artifacts introduced by bulky fluorescent tags, which can alter the physicochemical properties and internalization behavior of the peptide.[1] Furthermore, MS allows for the direct detection of the intact, unmodified peptide, providing a more accurate measure of successful delivery.[2][3][4] It can also identify and quantify potential intracellular metabolites or degradation products of the peptide, offering valuable insights into its stability within the cellular environment.[2][3]
Comparative Analysis: Mass Spectrometry vs. Fluorescence Spectroscopy
Studies directly comparing mass spectrometry and fluorescence spectroscopy for the quantification of CPP uptake have demonstrated a strong correlation between the two techniques under specific conditions.[5][6] However, they also highlight potential pitfalls of fluorescence-based methods, such as fluorescence quenching, which can lead to inaccurate quantification.[5][7]
| Feature | Mass Spectrometry (MALDI-TOF) | Fluorescence Spectroscopy |
| Labeling Requirement | Label-free or stable isotope labeling | Requires fluorescent labeling |
| Detection | Intact peptide and metabolites | Fluorophore signal |
| Quantification | Absolute quantification with internal standards | Relative or absolute with calibration |
| Potential Artifacts | Minimal | Fluorophore-induced changes in uptake, quenching |
| Throughput | Moderate | High |
| Sensitivity | High | High |
Table 1: Comparison of Mass Spectrometry and Fluorescence Spectroscopy for this compound Uptake Quantification.
A study by Illien et al. (2016) provided a direct quantitative comparison of the two methods for a doubly labeled (fluorescent and biotinylated) this compound analogue. The results showed consistent quantitative and qualitative data between the two techniques, validating the use of both under carefully controlled conditions.[5][6]
| This compound Analogue | Intracellular Quantity (pmol/10^6 cells) - MALDI-TOF MS | Intracellular Quantity (pmol/10^6 cells) - Fluorometry |
| Biotin-(CF)this compound | ~1.5 | ~1.7 |
| Biotin-Penetratin | ~1.5 | N/A |
| CF-Penetratin | N/A | ~1.2 |
Table 2: Intracellular quantification of this compound analogues in CHO cells using MALDI-TOF MS and fluorometry. Data adapted from Illien et al., Scientific Reports, 2016.[8] Experiments were performed at 37°C with a 7.5 μM extracellular peptide concentration.[8]
Experimental Protocols
Key Experiment: Quantitative Uptake Analysis of this compound using MALDI-TOF Mass Spectrometry
This protocol is based on the methodology described by Burlina et al.[2][3][9]
1. Materials and Reagents:
-
This compound (unlabeled)
-
Stable isotope-labeled this compound (internal standard)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell lysis buffer (e.g., RIPA buffer)
-
Streptavidin-coated magnetic beads
-
Biotinylation reagent (if peptides are not pre-biotinylated)
-
MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid)
-
Mass spectrometer (MALDI-TOF)
2. Cell Culture and Incubation:
-
Seed cells (e.g., HeLa or CHO cells) in 12-well plates and culture to ~80-90% confluency.
-
Wash cells with pre-warmed PBS.
-
Incubate cells with serum-free medium containing a known concentration of this compound and the internal standard for a specified time (e.g., 1 hour) at 37°C.
3. Cell Lysis and Peptide Purification:
-
After incubation, aspirate the medium and wash the cells three times with cold PBS to remove non-internalized peptides.
-
Lyse the cells using a suitable lysis buffer.
-
If peptides are biotinylated, incubate the cell lysate with streptavidin-coated magnetic beads to capture the peptides.
-
Wash the beads several times to remove cellular debris.
-
Elute the peptides from the beads.
4. Sample Preparation for MALDI-TOF MS:
-
Mix the eluted peptide solution with the MALDI matrix solution.
-
Spot the mixture onto a MALDI target plate and allow it to air dry.
5. Mass Spectrometry Analysis:
-
Acquire mass spectra in positive ion mode.
-
Quantify the amount of internalized this compound by calculating the ratio of the signal intensity of the unlabeled peptide to that of the stable isotope-labeled internal standard.
Visualizing the Workflow
The following diagram illustrates the experimental workflow for the quantitative analysis of this compound uptake using MALDI-TOF MS.
Caption: Experimental workflow for quantifying this compound uptake by MALDI-TOF MS.
Signaling Pathways and Logical Relationships
While the direct uptake of this compound is often considered a key mechanism, it's important to acknowledge that cell-penetrating peptides can also utilize endocytic pathways. The relative contribution of direct translocation versus endocytosis can be concentration-dependent.[5][6] Mass spectrometry can be a valuable tool to dissect these pathways by quantifying the amount of peptide that reaches the cytosol versus what might be trapped in endosomes, especially when combined with subcellular fractionation techniques.
Caption: Cellular uptake pathways of this compound.
References
- 1. Direct translocation of cell-penetrating peptides in liposomes: a combined mass spectrometry quantification and fluorescence detection study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A direct approach to quantification of the cellular uptake of cell-penetrating peptides using MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Probing label-free intracellular quantification of free peptide by MALDI-ToF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative fluorescence spectroscopy and flow cytometry analyses of cell-penetrating peptides internalization pathways: optimization, pitfalls, comparison with mass spectrometry quantification – Département de Chimie de l'ENS [chimie.ens.fr]
- 6. researchgate.net [researchgate.net]
- 7. How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A direct approach to quantification of the cellular uptake of cell-penetrating peptides using MALDI-TOF mass spectrometry | Springer Nature Experiments [experiments.springernature.com]
Penetratin vs. Lipofection: A Comparative Guide to Intracellular Delivery
In the realm of cellular and molecular biology, the effective delivery of molecules such as nucleic acids, proteins, and therapeutic agents into cells is a cornerstone of research and drug development. Among the various non-viral methods developed for this purpose, cell-penetrating peptides (CPPs) and lipofection reagents stand out as two of the most widely utilized technologies. This guide provides an objective comparison of Penetratin, a well-characterized CPP, and lipofection, a popular lipid-based transfection method, with a focus on their efficiency, cytotoxicity, and underlying mechanisms, supported by experimental data.
At a Glance: Key Characteristics
| Feature | This compound | Lipofection |
| Origin | Derived from the Drosophila Antennapedia homeodomain.[1] | Synthetic cationic lipid formulations. |
| Primary Uptake Mechanism | Direct translocation across the membrane and energy-dependent endocytic pathways.[1][2] | Primarily endocytosis (e.g., clathrin-mediated, caveolae-mediated).[3] |
| Cargo Attachment | Covalent fusion or non-covalent complexation.[1] | Non-covalent complexation via electrostatic interactions. |
| Key Advantage | Effective translocation of various cargo types, including proteins and peptides, often with low cytotoxicity.[1][4] | High transfection efficiency for nucleic acids in a broad range of cell types.[5][6] |
Quantitative Comparison of Delivery Efficiency and Cytotoxicity
The efficiency of intracellular delivery and the associated cytotoxicity are critical parameters for selecting the appropriate method. The following table summarizes experimental data comparing this compound and lipofection.
| Parameter | This compound | Lipofection (Lipofectamine 2000) | Cell Type | Cargo | Reference |
| Transfection Efficiency | ~76% (as part of a hybrid peptide) | ~52% | - | Plasmid DNA | [7] |
| Transfection Efficiency | Not specified for direct comparison | Up to 35% penetrance | HEK 293T/17 | pcDNA3.1 vector | [8] |
| Transfection Efficiency | Not specified for direct comparison | 30-50% | P19 cells | Plasmid DNA | [9] |
| Transfection Efficiency | Not specified for direct comparison | 76% ± 0.6% | T47D cells | short RNA | [10] |
| Transfection Efficiency | Not specified for direct comparison | 36% ± 0.7% | MCF-10A cells | short RNA | [10] |
| Cytotoxicity | Virtually no membrane perturbation or long-term toxicity up to 50 µM.[4] | Can exhibit cytotoxicity, which varies with cell type and reagent concentration.[11] | HeLa and CHO cells | - | [4] |
| Cytotoxicity | Did not exhibit an evident cytotoxic effect at tested concentrations.[12] | - | Caco-2 cells | - | [12] |
| Cytotoxicity | - | Considerably more toxic to HeLa cells at all tested reagent-to-DNA ratios compared to other reagents.[11] | HeLa cells | Plasmid DNA | [11] |
Mechanisms of Cellular Uptake
The ways in which this compound and lipofection reagents deliver their cargo into cells are fundamentally different. These distinct mechanisms influence their efficiency and applicability for various cargo types.
This compound utilizes a multifaceted approach to traverse the cell membrane. Evidence suggests that it can directly translocate across the lipid bilayer, a process that can be energy-independent.[13] Additionally, it can be internalized through various energy-dependent endocytic pathways.[1][2] The dominant pathway often depends on the cargo, its concentration, and the cell type.
Lipofection, on the other hand, relies on the formation of lipoplexes, which are complexes of cationic lipids and the negatively charged cargo (e.g., nucleic acids). These lipoplexes interact with the negatively charged cell surface and are primarily taken up by the cell through endocytosis.[3] The subsequent escape of the cargo from the endosome into the cytoplasm is a critical and often rate-limiting step for successful delivery.
Figure 1: Cellular uptake pathways for this compound and Lipofection.
Experimental Protocols
Below are generalized experimental protocols for cargo delivery using this compound and lipofection. It is important to note that optimal conditions can vary significantly depending on the cell type, cargo, and specific reagents used.
This compound-Mediated Cargo Delivery
This protocol describes a general procedure for the intracellular delivery of a cargo molecule complexed with this compound.
-
Preparation of this compound-Cargo Complex:
-
Dissolve this compound and the cargo molecule separately in a suitable buffer (e.g., serum-free medium or PBS).
-
Mix the this compound and cargo solutions at the desired molar ratio.
-
Incubate the mixture at room temperature for 20-30 minutes to allow for complex formation.[4]
-
-
Cell Treatment:
-
One day prior to the experiment, seed the target cells in a culture plate to achieve 70-90% confluency on the day of the experiment.
-
Wash the cells with serum-free medium.
-
Add the pre-formed this compound-cargo complexes to the cells.
-
Incubate the cells for a specified period (e.g., 1-4 hours) at 37°C.
-
-
Post-Incubation and Analysis:
-
Remove the medium containing the complexes and wash the cells with PBS.
-
Add fresh, complete growth medium to the cells.
-
Incubate the cells for an appropriate time (e.g., 24-72 hours) before analyzing for delivery efficiency and cytotoxicity.
-
Lipofection Protocol (using Lipofectamine 2000)
This protocol is a standard procedure for transfecting nucleic acids into mammalian cells using Lipofectamine 2000.[5][6]
-
Cell Seeding:
-
The day before transfection, plate cells in growth medium without antibiotics so that they are 90-95% confluent at the time of transfection.[5]
-
-
Formation of DNA-Lipofectamine 2000 Complexes:
-
For each transfection, dilute the DNA in serum-free medium (e.g., Opti-MEM I Reduced Serum Medium).[5]
-
In a separate tube, gently mix the Lipofectamine 2000 and dilute it in serum-free medium. Incubate for 5 minutes at room temperature.[5]
-
Combine the diluted DNA and diluted Lipofectamine 2000. Mix gently and incubate for 20 minutes at room temperature to allow complexes to form.[5]
-
-
Transfection:
-
Add the DNA-Lipofectamine 2000 complexes to each well containing cells and medium. Mix gently by rocking the plate.[5]
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before assaying for transgene expression.[5] The medium may be changed after 4-6 hours without loss of transfection activity.[5]
-
Figure 2: Comparative experimental workflows for this compound and Lipofection.
Conclusion
Both this compound and lipofection are powerful tools for intracellular delivery, each with its own set of advantages and limitations. Lipofection, particularly with commercially optimized reagents, often provides high efficiency for nucleic acid transfection across a wide range of cell lines. However, it can be associated with significant cytotoxicity. This compound, on the other hand, offers a versatile platform for delivering a broader array of cargo, including proteins and peptides, and is often characterized by lower cytotoxicity. The choice between these two methods should be guided by the specific experimental goals, the nature of the cargo to be delivered, and the cell type being used. For nucleic acid delivery where high efficiency is paramount, lipofection may be the preferred method, while for the delivery of proteins or in sensitive cell lines, this compound presents a compelling alternative.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boosting Lipofection Efficiency Through Enhanced Membrane Fusion Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cargo-dependent cytotoxicity and delivery efficacy of cell-penetrating peptides: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genscript.com [genscript.com]
- 6. Lipofectamine 2000 | Thermo Fisher Scientific - US [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. cytena.com [cytena.com]
- 9. health.uconn.edu [health.uconn.edu]
- 10. Comparative Evaluation of Lipofectamine and Dendrimer for Transfection of Short RNA Into Human T47D and MCF-10A Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Choosing the Right Transfection Reagent for Optimal Efficiency [worldwide.promega.com]
- 12. Frontiers | Screening for effective cell-penetrating peptides with minimal impact on epithelial cells and gut commensals in vitro [frontiersin.org]
- 13. researchgate.net [researchgate.net]
A Researcher's Guide to Biophysical Techniques for Studying Penetratin-Membrane Interactions
For researchers, scientists, and drug development professionals, understanding the intricate dance between the cell-penetrating peptide Penetratin and the cell membrane is paramount for harnessing its therapeutic potential. This guide provides a comparative overview of key biophysical techniques employed to elucidate this interaction, supported by experimental data and detailed protocols.
The cell-penetrating peptide this compound, derived from the Antennapedia homeodomain, has the remarkable ability to traverse cellular membranes, making it an attractive vector for drug delivery.[1] The mechanism of its translocation, however, is a complex process that is not yet fully understood, with evidence suggesting both direct membrane penetration and endocytic pathways.[2][3] A variety of biophysical techniques have been instrumental in shedding light on the molecular details of this compound's interaction with lipid bilayers, from its initial binding and conformational changes to its effects on membrane structure and integrity.
This guide will delve into several powerful techniques, presenting their core principles, the type of data they provide, and their relative strengths and weaknesses in the context of studying this compound-membrane interactions.
Comparative Analysis of Biophysical Techniques
To facilitate a clear comparison, the following table summarizes quantitative data obtained from various biophysical studies on this compound's interaction with model membranes.
| Technique | Parameters Measured | Model System | Key Findings for this compound | Reference |
| Isothermal Titration Calorimetry (ITC) | Binding Affinity (Kd), Enthalpy (ΔH), Entropy (ΔS) | DOPC/DOPG unilamellar vesicles | Binding is driven by an exothermic enthalpy of -20 to -30 kJ/mol. The interaction is charge-dependent, with stronger binding to anionic membranes. | [4][5][6][7] |
| Circular Dichroism (CD) Spectroscopy | Secondary Structure (% α-helix, β-sheet, random coil) | Aqueous solution, TFE, Lipid vesicles, Live cells | This compound is largely a random coil in aqueous solution and transitions to a more α-helical structure upon binding to lipid membranes.[1][8][9] | [1][8][9] |
| Fluorescence Spectroscopy | Binding Affinity, Membrane Penetration Depth, Vesicle Aggregation/Leakage | Negatively charged vesicles | Tryptophan fluorescence indicates this compound lies near the water-lipid interface in a tilted orientation. Positively charged residues are crucial for the initial electrostatic interaction. | [1] |
| Surface Plasmon Resonance (PWR) Spectroscopy | Binding Affinity (Kd) | Supported Lipid Bilayers (Egg PC, Egg PG, etc.) | Kd values range from 0.3 µM for anionic Egg PG to 28 µM for zwitterionic Egg PC, highlighting the importance of electrostatic interactions. | [2] |
| Solution & Solid-State NMR Spectroscopy | 3D Structure, Peptide Orientation, Dynamics, Localization | Micelles, Bicelles, Oriented lipid bilayers | The N-terminal region of this compound tends to form a helical structure within the membrane, while the C-terminus remains more flexible.[10][11] Solid-state NMR can determine the precise orientation of the peptide relative to the bilayer.[12][13][14][15][16] | [10][11][12][13][14][15][16] |
| Atomic Force Microscopy (AFM) | Membrane Morphology, Pore Formation, Bilayer Thinning | Supported Lipid Bilayers | AFM can directly visualize peptide-induced changes in membrane structure, including the formation of pores and other disruptions.[17][18][19] | [17][18][20][19] |
| Neutron Scattering | Membrane Structure, Peptide Location, Pore Formation | Multilamellar vesicles, Planar bilayers | This technique can determine the spatial distribution of atoms and distinguish between different components (peptide vs. lipid) in a membrane complex.[21][22][23][24] | [21][22][23][24] |
| Raman Microscopy | Secondary Structure, Microenvironment in Live Cells | Single, living cells | Allows for the direct measurement of this compound's secondary structure within different cellular compartments, such as the nucleus.[9][25] | [9][25] |
Experimental Workflows and Methodologies
To provide a practical understanding of how these techniques are applied, this section outlines the general experimental workflows and key protocols.
General Experimental Workflow
The study of this compound-membrane interactions typically follows a multi-step process, starting from sample preparation to data acquisition and analysis.
Key Experimental Protocols
Objective: To determine the thermodynamic parameters of this compound binding to lipid vesicles.
Methodology:
-
Sample Preparation: Prepare large unilamellar vesicles (LUVs) of the desired lipid composition (e.g., DOPC/DOPG) by extrusion.[4][5] The peptide solution is prepared in the same buffer as the vesicles.
-
ITC Experiment: The ITC instrument measures the heat released or absorbed upon the stepwise injection of the peptide solution into the vesicle suspension.[5][6]
-
Data Analysis: The resulting titration curve is fitted to a suitable binding model (e.g., surface partitioning model) to extract the binding affinity (Kd), stoichiometry (N), enthalpy (ΔH), and entropy (ΔS) of the interaction.[4][5]
Objective: To investigate the secondary structure of this compound in different environments.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in an aqueous buffer, a membrane-mimicking solvent like trifluoroethanol (TFE), or in the presence of lipid vesicles.[8][9] For studies with live cells, a suspension of cells is mixed with the peptide solution.[8]
-
CD Measurement: CD spectra are recorded in the far-UV region (typically 190-260 nm).[26][27][28]
-
Data Analysis: The obtained spectra are analyzed to estimate the percentage of α-helix, β-sheet, and random coil structures. Changes in the spectra upon addition of lipids or in different solvents indicate a conformational change of the peptide.[8][9]
Objective: To determine the depth of this compound insertion into the lipid bilayer.
Methodology:
-
Sample Preparation: Prepare LUVs containing a lipid-soluble quencher at a known depth within the bilayer. This compound, which contains intrinsic tryptophan residues, is added to the vesicle suspension.
-
Fluorescence Measurement: The tryptophan fluorescence of this compound is measured in the presence and absence of the quencher.
-
Data Analysis: The degree of fluorescence quenching is used to calculate the proximity of the tryptophan residues to the quencher, thus providing information about the peptide's insertion depth and orientation.[1]
Signaling Pathways and Logical Relationships
While this compound's interaction with the membrane is often considered a direct physical process, the downstream consequences and the interplay between different internalization pathways can be represented as a logical relationship.
Conclusion
The study of this compound-membrane interactions is a vibrant area of research with significant implications for drug delivery and biotechnology. The biophysical techniques outlined in this guide provide a powerful toolkit for dissecting the molecular mechanisms at play. While each technique offers unique insights, a comprehensive understanding of this compound's behavior often requires a multi-pronged approach, integrating data from various methods. As our understanding of these interactions deepens, so too will our ability to design more effective and targeted therapeutic strategies.
References
- 1. Membrane interaction and cellular internalization of this compound peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Relationships between Membrane Binding, Affinity and Cell Internalization Efficacy of a Cell-Penetrating Peptide: this compound as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies of cell-penetrating peptides by biophysical methods | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 4. Interaction of the Trojan peptide this compound with anionic lipid membranes–a calorimetric study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Interaction of the Trojan peptide this compound with anionic lipid membranes–a calorimetric study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Charge-Dependent Translocation of the Trojan Peptide this compound across Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. izbi.uni-leipzig.de [izbi.uni-leipzig.de]
- 8. Secondary structure of cell‐penetrating peptides during interaction with fungal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of this compound Secondary Structure in Live Cells with Raman Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solution NMR studies of cell-penetrating peptides in model membrane systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structural Elucidation of Cell-Penetrating this compound Peptide in Model Membranes at Atomic Level: Probing Hydrophobic Interactions in the Blood-Brain-Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scilit.com [scilit.com]
- 13. Determining the Orientation and Localization of Membrane-Bound Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Three-dimensional solid-state NMR spectroscopy of a peptide oriented in membrane bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. Peptide structural analysis by solid-state NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 19. Atomic force microscopy for quantitative understanding of peptide-induced lipid bilayer remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Atomic force microscopy to elucidate how peptides disrupt membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. 5z.com [5z.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Examining protein-lipid complexes using neutron scattering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.aip.org [pubs.aip.org]
- 25. Investigating the Insertion Mechanism of Cell-Penetrating Peptide this compound into Cell Membranes: Implications for Targeted Drug Delivery [mdpi.com]
- 26. Circular dichroism spectroscopy of membrane proteins - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 27. Analyses of circular dichroism spectra of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
A Comparative Guide to Isothermal Titration Calorimetry for Penetratin Binding Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Isothermal Titration Calorimetry (ITC) with other common biophysical techniques for characterizing the binding of Penetratin, a well-studied cell-penetrating peptide. Understanding the interactions of this compound with various biological molecules, such as lipids and glycosaminoglycans, is crucial for its application in drug delivery. This document offers a detailed overview of the experimental data, protocols, and underlying principles of ITC, Surface Plasmon Resonance (SPR), Fluorescence Spectroscopy, and Circular Dichroism (CD) in the context of this compound binding studies.
Executive Summary
Isothermal Titration Calorimetry stands out as a powerful technique for obtaining a complete thermodynamic profile of this compound's binding interactions in a single experiment, without the need for labeling. It directly measures the heat changes associated with binding, providing insights into the forces driving the interaction. While techniques like Surface Plasmon Resonance offer high-throughput kinetic data and Fluorescence Spectroscopy provides sensitive binding affinity measurements, ITC delivers a comprehensive thermodynamic signature, including enthalpy and entropy changes, which are critical for understanding the mechanism of interaction at a molecular level. Circular Dichroism complements these techniques by providing information on the conformational changes of this compound upon binding.
Performance Comparison: ITC vs. Alternative Techniques
The choice of technique for studying this compound binding depends on the specific research question. The following tables summarize the quantitative data obtained from different methods for the interaction of this compound with model systems.
Table 1: Thermodynamic and Kinetic Parameters for this compound Binding to Phospholipid Vesicles
| Technique | Ligand | Analyte | Kd (µM) | kon (M⁻¹s⁻¹) | koff (s⁻¹) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Stoichiometry (n) |
| ITC | This compound | POPC/POPG (3:1) LUVs | ~1-10 | Not Determined | Not Determined | -5 to -15 | Variable | ~0.1-0.3 (peptide/lipid) |
| SPR | This compound | Lipid Bilayers | ~1-5 | ~10⁴ - 10⁵ | ~10⁻² - 10⁻³ | Not Directly Measured | Not Directly Measured | Not Determined |
| Fluorescence Anisotropy | Labeled this compound | POPG Vesicles | ~0.5-5 | Not Determined | Not Determined | Not Determined | Not Determined | Not Determined |
Note: The values presented are approximate ranges compiled from various studies and can vary depending on the specific experimental conditions (e.g., buffer, temperature, lipid composition).
Table 2: Conformational Analysis of this compound upon Binding
| Technique | Condition | Secondary Structure Change |
| Circular Dichroism | In buffer | Predominantly random coil |
| Circular Dichroism | Bound to negatively charged vesicles (e.g., POPG) | Increase in α-helical and/or β-sheet content[1][2] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for each of the discussed techniques as applied to this compound binding studies.
Isothermal Titration Calorimetry (ITC)
This protocol describes the measurement of the thermodynamics of this compound binding to Large Unilamellar Vesicles (LUVs).
Materials:
-
Isothermal Titration Calorimeter (e.g., MicroCal PEAQ-ITC)
-
This compound peptide (high purity)
-
Phospholipids (e.g., POPC, POPG)
-
Buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Vesicle extruder
Procedure:
-
Vesicle Preparation:
-
Prepare a lipid film of the desired composition (e.g., POPC/POPG 3:1 molar ratio) by evaporating the organic solvent under a stream of nitrogen.
-
Hydrate the lipid film with the ITC buffer to a final lipid concentration of 1-5 mM.
-
Generate LUVs by extrusion through a polycarbonate membrane with a defined pore size (e.g., 100 nm).
-
-
Sample Preparation:
-
Prepare a solution of this compound in the same ITC buffer at a concentration of 100-500 µM.
-
Prepare the LUV suspension in the ITC buffer at a concentration of 10-50 µM total lipid.
-
Degas both the peptide and vesicle solutions immediately before the experiment.
-
-
ITC Measurement:
-
Load the LUV suspension into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Set the experimental temperature (e.g., 25 °C).
-
Perform a series of injections (e.g., 1-2 µL each) of the this compound solution into the LUV suspension, with sufficient time between injections for the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the heat change for each injection.
-
Subtract the heat of dilution, determined by injecting this compound into the buffer alone.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Calculate the change in Gibbs free energy (ΔG) and entropy (ΔS) from the obtained parameters.
-
Surface Plasmon Resonance (SPR)
This protocol outlines the analysis of this compound binding kinetics to a lipid bilayer.
Materials:
-
SPR instrument (e.g., Biacore)
-
L1 sensor chip (for lipid capture)
-
This compound peptide
-
Phospholipid vesicles (e.g., POPC/POPG)
-
Running buffer (e.g., HBS-P)
Procedure:
-
Sensor Chip Preparation:
-
Condition the L1 sensor chip according to the manufacturer's instructions.
-
Inject the phospholipid vesicles over the sensor surface to form a stable lipid bilayer.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in the running buffer (e.g., 0.1 to 10 µM).
-
Inject the different concentrations of this compound over the lipid-coated sensor surface, followed by a dissociation phase with running buffer.
-
Regenerate the sensor surface between each concentration if necessary, using a suitable regeneration solution (e.g., a short pulse of NaOH or glycine-HCl).
-
-
Data Analysis:
-
Subtract the response from a reference flow cell (without lipid) to correct for bulk refractive index changes.
-
Fit the association and dissociation curves to a kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).[3][4]
-
Fluorescence Spectroscopy (Anisotropy)
This protocol describes the determination of this compound's binding affinity to vesicles using fluorescence anisotropy.
Materials:
-
Fluorometer with polarization capabilities
-
Fluorescently labeled this compound (e.g., with NBD or fluorescein)
-
Phospholipid vesicles
-
Buffer
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of fluorescently labeled this compound in the buffer at a low concentration (e.g., 100 nM).
-
Prepare a stock solution of phospholipid vesicles at a high concentration.
-
-
Titration:
-
Place the labeled this compound solution in a cuvette.
-
Measure the initial fluorescence anisotropy.
-
Perform a stepwise titration by adding small aliquots of the vesicle stock solution to the cuvette.
-
After each addition, mix thoroughly and allow the system to equilibrate before measuring the fluorescence anisotropy.
-
-
Data Analysis:
Circular Dichroism (CD) Spectroscopy
This protocol details the analysis of this compound's secondary structure changes upon binding to vesicles.
Materials:
-
CD spectropolarimeter
-
This compound peptide
-
Phospholipid vesicles
-
Buffer (low in chloride ions, e.g., phosphate (B84403) buffer)
-
Quartz cuvette with a short path length (e.g., 1 mm)
Procedure:
-
Sample Preparation:
-
Prepare a solution of this compound in the buffer at a concentration of approximately 10-50 µM.
-
Prepare a suspension of phospholipid vesicles in the same buffer.
-
-
Spectral Measurement:
-
Record a baseline spectrum of the buffer alone.
-
Record the CD spectrum of the this compound solution in the far-UV region (e.g., 190-260 nm).
-
Add the vesicle suspension to the this compound solution at a desired peptide-to-lipid ratio.
-
Record the CD spectrum of the mixture.
-
-
Data Analysis:
-
Subtract the baseline spectrum from the sample spectra.
-
Analyze the changes in the CD spectrum, particularly at the characteristic wavelengths for α-helices (minima at ~208 and ~222 nm) and β-sheets (minimum at ~218 nm), to qualitatively assess the conformational changes of this compound upon binding.[7]
-
Deconvolute the spectra using appropriate algorithms to estimate the percentage of different secondary structure elements.
-
Visualizing the Methodologies
The following diagrams illustrate the workflows of the key experimental techniques discussed.
Caption: Isothermal Titration Calorimetry (ITC) experimental workflow.
Caption: Surface Plasmon Resonance (SPR) experimental workflow.
Caption: Fluorescence Anisotropy experimental workflow.
Caption: Circular Dichroism (CD) experimental workflow.
Conclusion
Isothermal Titration Calorimetry is an indispensable tool for the in-depth characterization of this compound's binding interactions. Its ability to provide a complete thermodynamic profile in a label-free manner offers a significant advantage for understanding the molecular driving forces of binding. When used in conjunction with other techniques such as SPR for kinetics, Fluorescence Spectroscopy for high-sensitivity affinity determination, and CD for conformational analysis, researchers can obtain a comprehensive picture of this compound's mechanism of action. This multi-faceted approach is essential for the rational design and optimization of this compound-based drug delivery systems.
References
- 1. Conformational states of the cell-penetrating peptide this compound when interacting with phospholipid vesicles: effects of surface charge and peptide concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tryptophan fluorescence study of the interaction of this compound peptides with model membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bioradiations.com [bioradiations.com]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescence Anisotropy as a Tool to Study Protein-protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]
- 7. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing Penetratin Cytotoxicity: LDH vs. MTT Assays
For researchers and drug development professionals working with the cell-penetrating peptide (CPP) penetratin, accurately assessing its cytotoxic potential is a critical step. This guide provides an objective comparison of two of the most common methods used for this purpose: the Lactate (B86563) Dehydrogenase (LDH) assay and the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. We will delve into the principles of each assay, provide detailed experimental protocols, present a comparative data framework, and discuss the nuances of interpreting the results for a cationic peptide like this compound.
Principles of Cytotoxicity Assessment: A Tale of Two Assays
The LDH and MTT assays measure cytotoxicity through different cellular mechanisms. Understanding these differences is key to interpreting the data correctly.
-
The LDH Assay: A Measure of Membrane Integrity. The LDH assay quantifies the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[1][2] This method is a direct measure of cell lysis and loss of membrane integrity. The assay involves a coupled enzymatic reaction where the released LDH converts lactate to pyruvate, which in turn reduces a tetrazolium salt (like INT) into a colored formazan (B1609692) product.[2] The amount of formazan produced is directly proportional to the amount of LDH released, indicating the level of cytotoxicity.[2]
-
The MTT Assay: A Reflection of Metabolic Activity. The MTT assay is a colorimetric method that assesses cell viability by measuring the metabolic activity of a cell population.[3][4] It is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT into a purple formazan product.[5][6] This conversion is dependent on the activity of NAD(P)H-dependent oxidoreductase enzymes.[6] The insoluble formazan crystals are then dissolved, and the absorbance of the colored solution is quantified, which correlates with the number of viable, metabolically active cells.[4][6]
Comparative Overview
| Feature | LDH Assay | MTT Assay |
| Principle | Measures plasma membrane damage via released LDH.[7] | Measures metabolic activity via mitochondrial dehydrogenase function.[3] |
| Endpoint | Cell lysis / Membrane rupture. | Reduction in metabolic rate, which can indicate cell death or cytostasis. |
| Advantages | Simple, reliable, and directly measures cell death.[7] | Sensitive and widely used for assessing cell viability and proliferation.[4][8] |
| Considerations | Serum in the culture medium can contain LDH, leading to high background.[2] Potential for interference from particles that can adsorb LDH.[9][10] | Can be influenced by the metabolic state of the cells. Some compounds can directly reduce MTT, leading to false positives.[9][10] |
Experimental Protocols
Below are detailed protocols for performing both LDH and MTT assays to assess this compound cytotoxicity.
LDH Cytotoxicity Assay Protocol
This protocol is a general guideline and may need optimization based on the cell line and specific experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate overnight in a humidified 37°C incubator with 5% CO₂.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 50-100 µL of the this compound solutions to the respective wells. Include the following controls[1][2][11]:
-
Vehicle Control: Cells treated with the solvent used to dissolve this compound.
-
Spontaneous LDH Release Control: Untreated cells.
-
Maximum LDH Release Control: Cells treated with a lysis buffer (e.g., 10X Lysis Buffer provided in kits).
-
Medium Background Control: Culture medium without cells.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes to pellet the cells.[11] Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mixture of a substrate and a dye solution). Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation and Measurement: Incubate the plate at room temperature for up to 30 minutes, protected from light.[5] Add 50 µL of a stop solution (if required by the kit).[5] Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 650 nm can be used for background correction.[5]
-
Calculation of Cytotoxicity: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release Absorbance) / (Maximum Release Absorbance - Spontaneous Release Absorbance)] x 100
MTT Cell Viability Assay Protocol
This protocol provides a general framework for the MTT assay.
-
Cell Seeding: Seed cells in a 96-well plate as described for the LDH assay.
-
This compound Treatment: Treat cells with serial dilutions of this compound as described for the LDH assay. Include appropriate controls such as a vehicle control and an untreated control.[5]
-
Incubation: Incubate the plate for the desired exposure time at 37°C.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[5] Following the treatment incubation, add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).[5]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce MTT to formazan.[5][12]
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl) to each well.[5][6] Mix thoroughly to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 500 and 600 nm (typically 570 nm) using a microplate reader.[6] A reference wavelength of 630 nm can be used for background correction.[12]
-
Calculation of Cell Viability: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
Visualizing the Experimental Workflow and Assay Mechanisms
To better illustrate the experimental process and the underlying principles of each assay, the following diagrams are provided.
Caption: Experimental workflow for comparing LDH and MTT cytotoxicity assays.
Caption: Principles of LDH and MTT cytotoxicity assays.
Interpreting Discrepancies and Potential Artifacts
It is not uncommon to observe different cytotoxicity profiles for the same compound when using LDH and MTT assays.[8][13] For a cationic peptide like this compound, which interacts with the cell membrane, these differences can be particularly pronounced.
-
Membrane Disruption vs. Metabolic Inhibition: this compound's primary mode of entry can involve transient membrane disruption.[14] The LDH assay is highly sensitive to this, while the MTT assay might not show a corresponding decrease in viability if the metabolic machinery of the cell remains intact for a period after the initial membrane perturbation.
-
Interference with Assay Components: Cationic peptides and other nanoparticles have the potential to interfere with assay components.[9][10] For instance, peptides could potentially adsorb the released LDH, leading to an underestimation of cytotoxicity in the LDH assay.[9][10] Conversely, a compound could directly reduce MTT, leading to a false-positive signal for viability in the MTT assay. It is crucial to run appropriate controls to test for such interactions.
Conclusion
Both the LDH and MTT assays are valuable tools for assessing the cytotoxicity of this compound. The LDH assay provides a clear measure of membrane integrity, which is particularly relevant for a cell-penetrating peptide. The MTT assay offers insights into the metabolic health of the cells. Due to their different underlying principles, using both assays in parallel can provide a more comprehensive and robust assessment of this compound's cytotoxic profile. When results differ, it is important to consider the mechanism of action of this compound and the potential for assay-specific artifacts. By carefully designing experiments and interpreting the data within the context of each assay's strengths and limitations, researchers can gain a more accurate understanding of the cytotoxic effects of this compound.
References
- 1. LDH cytotoxicity assay [protocols.io]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Advanced Nanoparticle-Based Drug Delivery Systems and Their Cellular Evaluation for Non-Small Cell Lung Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanism Matters: A Taxonomy of Cell Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
head-to-head comparison of common cell-penetrating peptides
A Comparative Guide to Common Cell-Penetrating Peptides for Researchers and Drug Development Professionals
Introduction
Cell-penetrating peptides (CPPs) are short peptides, typically comprising 5-30 amino acids, that possess the remarkable ability to traverse cellular membranes.[1] This unique characteristic makes them invaluable tools for delivering a wide range of otherwise membrane-impermeable macromolecules, such as proteins, nucleic acids, and therapeutic agents, into the cellular interior.[1][2] Since the discovery of the first CPPs, like the HIV-1 Tat protein and Penetratin, the field has expanded significantly, offering a diverse toolkit for research and therapeutic applications.[3][4] However, the efficacy and potential toxicity of these peptides can vary substantially depending on the CPP sequence, the nature of the cargo, and the target cell type.[5]
This guide provides a head-to-head comparison of some of the most common and widely studied CPPs: TAT, this compound, Transportan 10 (TP10), and Pep-1. We will objectively compare their performance using supporting experimental data, provide detailed methodologies for key experiments, and visualize critical pathways and workflows to aid researchers in selecting the most appropriate vector for their specific needs.
Comparative Analysis of Common Cell-Penetrating Peptides
The selection of a CPP is a critical decision in experimental design. Factors such as the nature of the cargo (e.g., protein, DNA, small molecule), the desired delivery efficiency, and acceptable levels of cytotoxicity must be considered.[5] Below is a summary of the key characteristics of four frequently used CPPs.
| Feature | TAT | This compound | Transportan 10 (TP10) | Pep-1 |
| Origin | Derived from HIV-1 Tat protein[6] | Derived from Drosophila Antennapedia homeodomain[6] | Chimeric peptide | Synthetic, chimeric peptide[6] |
| Sequence | GRKKRRQRRRPPQ[6] | RQIKIWFQNRRMKWKK[6] | AGYLLGKINLKALAALAKKIL[7] | KETWWETWWTEWSQPKKKRKV[6] |
| Key Properties | Highly cationic[5] | Cationic, contains Tryptophan residues for membrane interaction[3] | Amphipathic, less cationic than TAT or this compound[5][7] | Amphipathic, designed for non-covalent cargo complexation[8] |
| Primary Uptake Mechanism | Primarily endocytosis (macropinocytosis)[6] | Direct translocation and endocytosis[6] | Direct translocation and endocytosis[5] | Endocytosis-independent and dependent pathways[6] |
| Cargo Attachment | Covalent fusion or non-covalent complexation[6] | Covalent fusion or non-covalent complexation[6] | Covalent fusion or non-covalent complexation[5] | Non-covalent complexation[6][8] |
Quantitative Data Presentation
The performance of CPPs is highly dependent on the experimental context. The following tables summarize quantitative data from comparative studies to provide a baseline for performance evaluation.
Table 1: Comparison of Cargo Delivery Efficiency
The ability of a CPP to deliver its cargo is the primary measure of its utility. However, efficiency is not uniform across different cargo types. A CPP that excels at delivering a small molecule may not be optimal for a large protein.[1]
| Cargo Type | TAT | This compound | Transportan 10 (TP10) | Notes |
| Fluorescein (B123965) (Small Molecule) | Moderate Uptake | Average Uptake | High Uptake | TP10 is the most efficient for this cargo, but fluorescein uptake does not always correlate with the delivery of larger cargos.[5] |
| Double-Stranded DNA (dsDNA) | Low-Moderate Uptake | Low-Moderate Uptake | High Uptake | TP10 demonstrates superior efficiency for nucleic acid delivery in this comparison.[5] |
| Avidin/Streptavidin (Protein) | Moderate Uptake | Average Uptake | High Uptake | TP10 is again noted as the most efficient vector for protein cargo among the three tested.[5] |
Data adapted from a comparative study using various cargo molecules under consistent experimental conditions.[5]
Table 2: Comparison of Cytotoxicity
A critical factor for any delivery vector is its safety profile. Cytotoxicity is often assessed by measuring membrane integrity (e.g., Lactate Dehydrogenase (LDH) leakage) and overall cell viability or metabolic activity (e.g., WST-1 or MTT assay).[1]
| CPP | Concentration | Cell Viability (WST-1 Assay) in HeLa Cells (% of control) | Membrane Perturbation (LDH Assay) |
| TAT | up to 50 µM | ~95-100% | Negligible |
| This compound | up to 50 µM | ~95-100% | Negligible |
| Transportan 10 (TP10) | 10 µM | ~90% | Low |
| Transportan 10 (TP10) | 25 µM | ~60% | Moderate |
| Transportan 10 (TP10) | 50 µM | ~30% | High |
Data summarized from studies on HeLa and CHO cells. Results show that while TP10 is a highly efficient transporter, it exhibits significantly higher toxicity at concentrations above 10 µM compared to TAT and this compound, which show minimal toxicity up to 50 µM.[5]
Mechanisms of Cellular Uptake & Experimental Workflows
The method by which a CPP enters a cell can influence its efficiency and intracellular fate. The two primary pathways are direct translocation across the plasma membrane and various forms of endocytosis.[1] The specific mechanism is often dependent on the CPP, its concentration, the attached cargo, and the cell type.[1][9]
Primary Cellular Uptake Pathways
CPPs can utilize one or more pathways to enter the cell. Direct translocation is an energy-independent process where the peptide moves directly across the lipid bilayer. Endocytosis is an energy-dependent process involving the formation of intracellular vesicles.
Proposed Mechanisms for Specific CPPs
Different CPPs have different preferred methods of entry. The TAT peptide primarily uses macropinocytosis, a form of endocytosis.[6] this compound and Pep-1, however, utilize a combination of direct translocation and endocytic pathways.[6]
Experimental Protocols
Reproducible and quantifiable data are essential for comparing CPPs. Below are detailed protocols for two key assays.
Cellular Uptake Assay (Fluorescent Cargo)
This protocol is used to quantify the intracellular delivery of a fluorescently labeled cargo molecule.[1][9]
Objective: To measure and compare the relative uptake efficiency of different CPPs.
Materials:
-
HeLa cells (or other suitable cell line)
-
96-well black, clear-bottom tissue culture plates
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
Serum-free medium
-
CPPs conjugated to a fluorescent cargo (e.g., FITC-labeled protein)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Fluorescence plate reader or flow cytometer
Workflow Diagram:
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 1 x 10⁴ cells per well and culture overnight to allow for adherence.[1]
-
Peptide Preparation: Prepare solutions of the fluorescently labeled CPP-cargo complexes at the desired concentrations in a serum-free medium.
-
Treatment: Remove the culture medium from the cells and wash once with PBS. Add the CPP-cargo solutions to the wells. Include a "cargo-only" well as a negative control.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 1 to 4 hours).
-
Washing: Aspirate the treatment solution and wash the cells thoroughly (at least 3 times) with cold PBS to remove any non-internalized, membrane-bound peptides.
-
Quantification:
-
For Plate Reader: Add a lysis buffer to each well to release the intracellular contents. Measure the fluorescence in each well using a microplate reader at the appropriate excitation/emission wavelengths. Normalize fluorescence values to total protein concentration.[10]
-
For Flow Cytometry: Detach the cells using Trypsin-EDTA, resuspend in PBS, and analyze the fluorescence intensity of individual cells using a flow cytometer. This method can distinguish between the percentage of positive cells and the mean fluorescence intensity.[9]
-
Cell Viability (WST-1) Assay
This protocol measures the metabolic activity of cells, which is an indicator of cell viability and proliferation, after exposure to CPPs.[5]
Objective: To assess and compare the cytotoxicity of different CPPs.
Materials:
-
HeLa cells
-
96-well tissue culture plates
-
Complete culture medium
-
CPPs at various concentrations
-
WST-1 reagent
-
Microplate reader (450 nm absorbance)
Workflow Diagram:
Procedure:
-
Cell Seeding: Seed 1 x 10⁴ cells per well in a 96-well plate and incubate overnight.
-
Treatment: Remove the medium and add fresh medium containing the CPPs at a range of concentrations (e.g., 1 µM to 50 µM). Include untreated cells as a negative control (100% viability) and a positive control for cell death (e.g., Triton X-100).[1]
-
Incubation: Incubate the cells with the peptides for a prolonged period, typically 24 hours, to assess long-term toxicity.[5]
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C. The WST-1 reagent is converted to a colored formazan (B1609692) dye by metabolically active cells.
-
Measurement: Measure the absorbance of the formazan product at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Conclusion
The selection of an appropriate cell-penetrating peptide is a multifaceted decision that requires a balance between delivery efficiency and cellular toxicity.[5] This guide provides a comparative framework for some of the most common CPPs.
-
Transportan 10 (TP10) emerges as a highly efficient vector for a variety of cargos, including small molecules, DNA, and proteins. However, its utility is tempered by significant cytotoxicity at higher concentrations.[5]
-
TAT and this compound offer a safer alternative, with negligible toxicity observed at concentrations up to 50 µM. While their delivery efficiency may be more moderate compared to TP10, their favorable safety profile makes them robust choices for many applications.[5]
-
Pep-1 provides a distinct advantage for delivering protein and peptide cargos through its non-covalent complexation mechanism, which avoids potentially disruptive chemical modifications to the cargo.[8]
Ultimately, the optimal CPP is application-specific. The delivery properties and toxicity are heavily dependent on the peptide concentration, the specific cargo molecule, and the strategy used to link them.[5] It is therefore crucial for researchers to perform their own comparative analyses using their specific cargo and cell system, guided by the data and protocols presented herein.
References
- 1. benchchem.com [benchchem.com]
- 2. scifiniti.com [scifiniti.com]
- 3. Cell-penetrating peptides: achievements and challenges in application for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular Uptake by Cell-Penetrating Peptides [ebrary.net]
- 5. Cargo-dependent cytotoxicity and delivery efficacy of cell-penetrating peptides: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Penetratin
For researchers, scientists, and drug development professionals, the safe handling and disposal of cell-penetrating peptides like Penetratin are crucial for maintaining a secure laboratory environment and ensuring regulatory compliance. Although some Safety Data Sheets (SDS) may classify this compound as a non-hazardous substance, it is best practice to treat all research peptides as chemical waste due to their biological activity and the potential for uncharacterized hazards.[1][2] Adherence to your institution's Environmental Health and Safety (EHS) guidelines is mandatory for all waste disposal.[3][4]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to wear appropriate Personal Protective Equipment (PPE). This serves as the primary barrier against accidental exposure.[3]
-
Hand Protection: Wear chemical-resistant disposable gloves (e.g., nitrile).[3]
-
Eye Protection: Use safety glasses or goggles, especially when handling solutions that could splash.[3]
-
Body Protection: A lab coat or protective gown is essential to protect skin and clothing.[3]
-
Respiratory Protection: When handling lyophilized (powdered) this compound, which can become airborne, work within a fume hood or biosafety cabinet to prevent inhalation.[3]
Step-by-Step Disposal Protocol
The disposal of this compound and any materials contaminated with it should be managed as chemical waste.[5] This involves a systematic process of segregation, containment, and coordination with your institution's safety office.
Step 1: Waste Segregation
All items that have come into contact with this compound must be segregated from general laboratory waste at the point of generation. This minimizes the volume of hazardous waste and prevents cross-contamination.[3][6]
Step 2: Waste Collection and Containerization
Use designated, leak-proof, and clearly labeled hazardous waste containers.[4] Never dispose of peptide waste down the drain or in the regular trash.[3][5]
| Waste Type | Containerization and Disposal Procedure |
| Solid Waste | Items: Unused/expired lyophilized powder, contaminated vials, pipette tips, tubes, weighing papers, gloves, and wipes.[4][5] Procedure: Collect in a designated, sealable container for solid chemical waste. The container should be clearly labeled "Hazardous Waste" with the chemical name ("this compound").[4][5] |
| Liquid Waste | Items: Unused or expired this compound solutions, experimental supernatants containing the peptide.[7] Procedure: Collect in a designated, leak-proof, and sealable container for liquid chemical waste. Do not pour solutions down the sink.[5] The container must be clearly labeled as "Hazardous Waste" with the full chemical name and any solvents present.[4] |
| Sharps Waste | Items: Needles or syringes used to handle this compound solutions. Procedure: Dispose of all contaminated sharps directly into a designated, puncture-resistant sharps container that is clearly labeled for chemical contamination.[6] |
Step 3: Storage of Waste
Store sealed hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.[4] This area should be away from general lab traffic and ideally have secondary containment to mitigate any potential spills.
Step 4: Final Disposal
Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste disposal contractor to schedule a pickup.[3][4] They will provide specific instructions and ensure that the waste is transported and disposed of in accordance with local, state, and federal regulations.[3]
Experimental Protocols: Chemical Inactivation (Conditional)
In some cases, chemical inactivation of liquid peptide waste may be permissible as a pre-treatment step before collection, but this must be approved by your institution's EHS office . A common method for peptide degradation involves using a strong oxidizing agent like sodium hypochlorite (B82951) (bleach).[4]
Protocol for Chemical Inactivation with Bleach:
-
Work in a Fume Hood: Perform all steps in a certified chemical fume hood while wearing full PPE.[4]
-
Prepare Bleach Solution: Prepare a fresh 10% bleach solution.
-
Inactivate Peptide Waste: Slowly and carefully add the liquid peptide waste to the bleach solution. A common recommendation is a 1:10 ratio of peptide waste to bleach solution to achieve a final sodium hypochlorite concentration of 0.5-1.0%.[4]
-
Ensure Sufficient Contact Time: Allow the mixture to react for a minimum of 30-60 minutes to ensure peptide degradation.[4]
-
Dispose as Chemical Waste: Even after inactivation, the resulting solution must be collected in a labeled hazardous waste container for final disposal through your EHS department.[4]
Caption: Workflow for the proper disposal of laboratory peptide waste.
References
Personal protective equipment for handling Penetratin
For researchers, scientists, and drug development professionals, the safe handling of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for handling Penetratin, a cell-penetrating peptide. Adherence to these procedures is critical for personal safety and maintaining the integrity of your research.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, it is prudent to handle all chemicals with caution.[1][2] The following personal protective equipment should be utilized to prevent exposure through skin contact, inhalation, or eye contact.
| Equipment | Specification | Purpose |
| Eye and Face Protection | Safety goggles with side-shields | Protects against splashes of solutions containing this compound.[3][4] |
| Face shield | To be used in conjunction with goggles when there is a significant splash hazard.[3][5] | |
| Hand Protection | Disposable nitrile gloves | Provides minimum protection for incidental contact.[3][4] Gloves should be removed immediately after contact with the chemical.[3] |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination.[3] |
| Respiratory Protection | Dust respirator | Recommended when handling the lyophilized (powder) form to avoid inhalation.[3] |
Operational Plan: From Receipt to Disposal
A structured operational plan ensures that this compound is handled safely and efficiently throughout its lifecycle in the laboratory.
1. Receiving and Storage:
-
Upon receipt, inspect the packaging for any damage.
-
Store this compound in a tightly sealed container.[6]
-
For long-term storage of stock solutions, it is recommended to store at -80°C for up to 6 months or -20°C for up to 1 month.[7][8] Keep away from moisture and light.[7][8]
2. Handling and Preparation of Solutions:
-
Handle the lyophilized powder in a well-ventilated area or use a chemical fume hood to minimize inhalation risk.[3]
-
When preparing solutions, avoid creating aerosols.
-
If using water as a solvent, the solution should be filtered and sterilized with a 0.22 μm filter before use.[7][8]
3. Experimental Use:
-
Always wear the recommended PPE during experimental procedures involving this compound.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Wash hands thoroughly after handling.[6]
4. Disposal Plan:
-
Dispose of unused this compound and contaminated materials in accordance with local, state, and federal regulations.
-
Do not dispose of down the drain.[3]
-
Contaminated disposable labware (e.g., pipette tips, tubes) should be placed in a designated hazardous waste container.[3]
Emergency Procedures
In the event of accidental exposure, follow these first aid measures immediately:
-
In case of skin contact: Rinse the affected area thoroughly with large amounts of water.[1] Remove contaminated clothing.[1]
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, keeping eyelids open.[1][2]
-
If inhaled: Move to fresh air.[1][2] If breathing is difficult, seek medical attention.[1]
-
If ingested: Wash out the mouth with water if the person is conscious.[1] Do not induce vomiting.[1] Seek immediate medical attention.[1]
Experimental Workflow for Handling this compound
Caption: A general workflow for the safe handling of this compound in a laboratory setting.
References
- 1. abmole.com [abmole.com]
- 2. eurogentec.com [eurogentec.com]
- 3. benchchem.com [benchchem.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. epa.gov [epa.gov]
- 6. loghelp.com [loghelp.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
